Mipsagargin
描述
This compound is a soluble, thapsigargin prodrug containing the cytotoxic analog of thapsigargin, 8-O-(12Aminododecanoyl)-8-O debutanoylthapsigargin (12-ADT) linked, via a carboxyl group, to the targeting peptide containing aspartic acid with potential antineoplastic activity. Upon intravenous administration, this compound targets prostate specific membrane antigen (PSMA), a type II membrane carboxypeptidase, which is overexpressed in prostate cancer cells and in the neovasculature of most solid tumors but not in normal blood vessels. This compound is subsequently converted, through hydrolysis, into the active cytotoxic analog of thapsigargin 12-ADT-Asp. 12-ADT binds to and blocks the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump, thereby increasing the concentration of cytosolic calcium which leads to an induction of apoptosis. By preventing nutrient supply to tumor cells, G-202 may be able to inhibit tumor growth. Compared to thapsigargin alone, thapsigargin prodrug G-202 is able to achieve higher concentrations of the active agents at the tumor site while avoiding systemic toxicity.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
Structure
2D Structure
属性
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTAIBQVNPIH-ODMLWHIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100N6O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245732-48-2 | |
| Record name | Mipsagargin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mipsagargin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11813 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIPSAGARGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mipsagargin mechanism of action in prostate cancer cells
An In-depth Technical Guide to the Mechanism of Mipsagargin in Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (G-202) is a first-in-class, targeted prodrug engineered for the treatment of prostate cancer and other solid tumors expressing Prostate-Specific Membrane Antigen (PSMA).[1][2] It is a derivative of thapsigargin, a potent, non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[3][4] By coupling a thapsigargin analog to a PSMA-specific peptide substrate, this compound remains inert in circulation, minimizing systemic toxicity.[5][6] Upon reaching the tumor microenvironment, the peptide mask is cleaved by the enzymatic activity of PSMA, which is highly expressed on the surface of prostate cancer cells and tumor neovasculature.[5][7] This site-specific activation releases the cytotoxic payload, which disrupts intracellular calcium homeostasis, induces profound endoplasmic reticulum (ER) stress, and triggers apoptotic cell death.[4][5] This document provides a detailed overview of the molecular mechanism of action of this compound, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key signaling pathways.
This compound: Prodrug Design and Activation
This compound is a novel agent consisting of a potent thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoyl thapsigargin (12ADT), linked to a peptide sequence that acts as a substrate for PSMA.[4][5] The parent compound, thapsigargin, is a sesquiterpene lactone that irreversibly inhibits SERCA pumps, but its clinical use is precluded by its high systemic toxicity.[3][8] The prodrug strategy overcomes this limitation.
The key features of its design are:
-
Targeted Delivery: The peptide component directs the drug to PSMA-expressing cells. PSMA is a transmembrane carboxypeptidase significantly upregulated in prostate cancer and the neovasculature of many solid tumors, while its expression in normal tissues is limited.[5][7]
-
Site-Specific Activation: The prodrug is inactive until the peptide mask is hydrolyzed by PSMA's enzymatic activity.[1][4] This cleavage releases the active cytotoxic agent, 12ADT-Asp, directly at the tumor site.[5]
-
Enhanced Solubility and Safety: Conjugation to the peptide increases the water solubility of the lipophilic thapsigargin analog, making it suitable for intravenous administration and preventing it from penetrating cells non-specifically.[3][5]
Caption: this compound prodrug activation by PSMA at the cell surface.
Core Mechanism: SERCA Inhibition and Calcium Dysregulation
The active moiety of this compound, 12ADT, potently inhibits all isoforms of the SERCA pump, a critical protein located in the membrane of the endoplasmic reticulum.[3][4] The primary function of SERCA is to pump cytosolic Ca²⁺ into the ER lumen, maintaining a low cytosolic calcium concentration and a high ER calcium store.
Inhibition of SERCA by 12ADT leads to two major consequences:
-
Depletion of ER Calcium Stores: The continuous leak of Ca²⁺ from the ER cannot be counteracted by the inhibited SERCA pumps, leading to a rapid depletion of ER calcium.[4]
-
Elevation of Cytosolic Calcium: The unopposed leak of Ca²⁺ from the ER, combined with the opening of plasma membrane calcium channels, results in a sustained and toxic elevation of cytosolic Ca²⁺ levels.[4][8]
This disruption of calcium homeostasis is the central event that initiates downstream stress and death signaling cascades.[3]
Downstream Signaling: ER Stress and Apoptosis
The severe disruption of ER function and calcium levels triggers a multi-faceted cellular response culminating in apoptosis.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The depletion of ER calcium stores disrupts the function of calcium-dependent chaperones, leading to the accumulation of unfolded or misfolded proteins in the ER—a condition known as ER stress.[4][9] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis.[10] However, prolonged and severe ER stress, as induced by SERCA inhibition, overwhelms the adaptive capacity of the UPR and switches its output from pro-survival to pro-apoptotic.[4]
Calcium-Mediated Apoptotic Pathway
The sustained high levels of cytosolic Ca²⁺ directly activate a cascade of pro-apoptotic proteins:
-
Calmodulin/Calcineurin/Calpain Activation: Elevated Ca²⁺ activates calmodulin and the phosphatase calcineurin. It also activates calpains, a family of calcium-dependent proteases.[3][11]
-
Mitochondrial Permeability Transition Pore (MPTP) Opening: The signaling cascade, involving the pro-apoptotic protein BAD, leads to the opening of the MPTP in the mitochondrial membrane.[3][12]
-
Cytochrome C Release and Caspase Activation: MPTP opening dissipates the mitochondrial membrane potential and allows the release of cytochrome C into the cytoplasm.[3][11] Cytochrome C then binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis.[13]
-
DNA Fragmentation: The process also activates calcium-dependent endonucleases that translocate to the nucleus and cleave genomic DNA, an irreversible step in apoptotic cell death.[3][4]
Caption: Downstream apoptotic signaling pathway induced by this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its parent compounds.
Table 1: In Vitro Potency of Thapsigargin Analogs
| Compound | Target | Metric | Value | Cell Line/System | Reference |
|---|---|---|---|---|---|
| Thapsigargin | SERCA 2b | IC₅₀ | ~10 nM | Mammalian Cells | [3][11] |
| Thapsigargin | Apoptosis | Effective Conc. | 50-100 nM | Prostate Cancer Cells | [3][12] |
| 12-ADT | Cell Killing | EC₅₀ | <100 nM | N/A | [3][11] |
| This compound | Cell Viability | IC₅₀ | 191 nM | LNCaP (PSMA+) | [1] |
| this compound | Cell Viability | IC₅₀ | 5351 nM | TSU (PSMA-) |[1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Study Type | Animal Model | Dosing Regimen | Key Finding | Reference |
|---|---|---|---|---|
| Xenograft | LNCaP Tumors (Mice) | 56 mg/kg/day for 3 days | ~50% average tumor regression | [1] |
| Xenograft | LNCaP Tumors (Mice) | 56 mg/kg (2x daily, 49 days) | >50% tumor regression | [1] |
| Pharmacokinetics | BALB/c Mice | 67 mg/kg (IV) | Half-life of 4.9 hours |[1] |
Table 3: Clinical Trial Dosing
| Trial Phase | Patient Population | Recommended Phase II Dose (RP2D) | Cycle Length | Reference |
|---|---|---|---|---|
| Phase I | Advanced Solid Tumors | 40 mg/m² (Day 1), 66.8 mg/m² (Days 2 & 3) | 28 days | [4][10] |
| Phase II | Newly Diagnosed Prostate Cancer | Intravenous infusion on first 3 consecutive days | 28 days |[14] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Objective: To determine the IC₅₀ of this compound in PSMA-positive and PSMA-negative prostate cancer cell lines.
-
Cell Lines: LNCaP (PSMA-positive) and TSU or PC3 (PSMA-negative) human prostate cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
This compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10,000 nM).
-
The medium in the wells is replaced with the drug-containing medium, and cells are incubated for a prolonged period (e.g., 72 hours) to allow for apoptosis to occur.
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. The absorbance is read on a microplate reader.
-
Data is normalized to untreated control wells, and the IC₅₀ value is calculated using non-linear regression analysis.[13]
-
Xenograft Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model.
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Methodology:
-
LNCaP cells (e.g., 2 x 10⁶) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Mice are randomized into treatment and control groups.
-
This compound is administered intravenously according to the specified regimen (e.g., 56 mg/kg/day for 3 consecutive days). The control group receives a vehicle solution.[1]
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The study is concluded when tumors in the control group reach a predetermined size or after a specified duration (e.g., 30-60 days). Efficacy is determined by comparing tumor growth inhibition between the treated and control groups.
-
Apoptosis Detection by Flow Cytometry
-
Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with thapsigargin or activated this compound.
-
Methodology:
-
PC3 or LNCaP cells are treated with the test compound (e.g., 100 nM thapsigargin) for 24 or 48 hours.[13]
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
The percentage of apoptotic cells in treated samples is compared to untreated controls.[13]
-
Conclusion
This compound represents a highly innovative and rational approach to cancer therapy, leveraging a specific enzymatic biomarker on prostate cancer cells to unleash a potent cytotoxic mechanism. Its action is centered on the irreversible inhibition of the SERCA pump, leading to catastrophic calcium dysregulation, overwhelming ER stress, and the activation of a robust apoptotic program. The prodrug design successfully confines this potent activity to the tumor site, providing a therapeutic window for an otherwise systemically toxic agent. The data gathered from preclinical and clinical studies underscore the potential of this targeted strategy for patients with PSMA-expressing malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inspyr begins Phase II trial of this compound to treat prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics | MDPI [mdpi.com]
- 9. Endoplasmic reticulum stress, autophagic and apoptotic cell death, and immune activation by a natural triterpenoid in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inspyr Announces The Initiation Of A Phase 2 Clinical Trial Of this compound For Newly Diagnosed Prostate Cancer Patients - BioSpace [biospace.com]
An In-depth Technical Guide to Thapsigargin Prodrugs for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thapsigargin and the development of its prodrugs as a targeted strategy for cancer therapy. It delves into the core mechanism of action, prodrug design principles, quantitative efficacy and toxicity data, detailed experimental methodologies, and the clinical landscape of this promising, yet challenging, class of anti-cancer agents.
Introduction: The Double-Edged Sword of Thapsigargin
Thapsigargin (TG) is a sesquiterpene lactone extracted from the Mediterranean plant Thapsia garganica.[1][2] It is a potent cytotoxin that induces apoptosis, or programmed cell death, in a manner independent of the cell's proliferation status.[2] This makes it an attractive candidate for treating slow-growing cancers, such as prostate cancer, which are often resistant to standard chemotherapies that target rapidly dividing cells.[2]
The primary mechanism of TG is the highly potent and specific inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) family of pumps.[1][3][4] These pumps are essential for maintaining the steep calcium ion (Ca2+) gradient between the cytosol and the endoplasmic reticulum (ER). By irreversibly blocking SERCA, thapsigargin causes a depletion of ER Ca2+ stores and a sustained elevation of cytosolic Ca2+, which triggers a cascade of events leading to ER stress and ultimately, apoptosis.[3][5]
However, this powerful cell-killing ability is not specific to cancer cells. Thapsigargin is toxic to all cell types, presenting a significant hurdle for its systemic use as a cancer therapeutic due to a complete lack of a therapeutic index.[6][7] To overcome this indiscriminate cytotoxicity, researchers have developed a prodrug strategy. This approach involves chemically modifying a thapsigargin analog with a "masking" peptide, rendering it inactive and water-soluble.[7][8] The key to this strategy is designing the peptide to be a specific substrate for an enzyme that is highly expressed in the tumor microenvironment, such as Prostate-Specific Membrane Antigen (PSMA).[3][9] This ensures that the cytotoxic payload is only released and activated at the intended site of action, sparing healthy tissues.
Mechanism of Action: From SERCA Inhibition to Apoptosis
Thapsigargin's journey to inducing cell death is a well-defined signaling cascade initiated by the disruption of calcium homeostasis.
-
SERCA Pump Inhibition : Thapsigargin binds with sub-nanomolar affinity to all isoforms of the SERCA pump, locking it in a conformation that prevents Ca2+ transport from the cytosol into the ER.[4][10]
-
ER Calcium Depletion : The inhibition of SERCA leads to the progressive depletion of Ca2+ from the ER lumen.[5]
-
Cytosolic Calcium Elevation : Concurrently, cytosolic Ca2+ levels rise and remain elevated. This disruption of the cell's finely tuned calcium signaling affects numerous cellular processes.[3]
-
ER Stress and the Unfolded Protein Response (UPR) : The ER requires a high Ca2+ concentration for the proper folding of proteins. Depletion of ER Ca2+ disrupts this process, leading to an accumulation of misfolded proteins, a condition known as ER stress.[5][11] The cell activates the Unfolded Protein Response (UPR) to cope with this stress.
-
Apoptosis Induction : If the ER stress is severe and prolonged, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the activation of stress-related signaling pathways, including the JNK pathway, and the release of apoptotic factors from the mitochondria, culminating in cell death.[12][13]
Caption: Thapsigargin-induced apoptosis signaling pathway.
Prodrug Design and Activation Strategy
The core principle of the thapsigargin prodrug strategy is to create a non-toxic carrier molecule that selectively delivers and releases the active cytotoxic agent within the tumor microenvironment.
Components of a Thapsigargin Prodrug:
-
Cytotoxic Moiety : An analog of thapsigargin, such as (8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin) or "12ADT", is used. This modification provides a chemical handle for attaching the targeting peptide without compromising its ability to inhibit SERCA once released.[6][7]
-
Linker : A linker molecule connects the thapsigargin analog to the masking peptide.
-
Masking Peptide : This is a short peptide sequence specifically designed to be a substrate for a tumor-associated enzyme. The peptide renders the entire prodrug molecule water-soluble and too large to enter cells, thus masking its toxicity.[14]
Enzyme Targets for Activation:
-
Prostate-Specific Membrane Antigen (PSMA) : A carboxypeptidase that is highly expressed on the surface of prostate cancer cells and, crucially, on the endothelial cells of new blood vessels (neovasculature) that feed a wide variety of solid tumors.[6][9] This makes it an excellent target for broad-spectrum anti-cancer therapy. The most clinically advanced prodrug, Mipsagargin (G-202) , targets PSMA.[9][15]
-
Prostate-Specific Antigen (PSA) : A protease with chymotrypsin-like activity that is secreted by prostate cancer cells, leading to high concentrations within the tumor.[14][16]
-
Human Kallikrein 2 (hK2) : Another protease with activity similar to PSA, also found in the prostate cancer environment.[8]
Caption: Logical workflow of thapsigargin prodrug activation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of thapsigargin prodrugs.
Table 1: In Vitro Efficacy of Thapsigargin Prodrugs
| Compound | Cell Line | Target Expression | Assay | IC50 / GI50 | Reference(s) |
| Thapsigargin | NCI-60 Panel | N/A | Growth Inhibition | ~0.1 nM | [6][7] |
| This compound (G-202) | LNCaP | PSMA-Positive | Cytotoxicity | 5.3 µM (Prodrug) | [15] |
| This compound (G-202) | TSU | PSMA-Negative | Cytotoxicity | 191 nM (Prodrug) | [15] |
| PSA-Activated Prodrug | LNCaP | PSA-Positive | Cytotoxicity | ~1 µM (Prodrug) | [14] |
| PSA-Activated Prodrug | HCT-116 | PSA-Negative | Cytotoxicity | >100 µM (Prodrug) | [14] |
Note: The reported IC50 for this compound against TSU cells appears counterintuitive but is cited directly. The high potency may be due to non-specific uptake or degradation over long incubation times. The key finding is the differential activity.
Table 2: In Vivo Efficacy in Xenograft Models
| Prodrug | Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| This compound (G-202) | LNCaP (Prostate) | 56 mg/kg/day, IV, 3 days | ~50% tumor regression | [15] |
| This compound (G-202) | MCF-7 (Breast) | 56 mg/kg, IV, 2 doses | >90% to complete tumor regression | [7] |
| This compound (G-202) | CWR22RH (Prostate) | 56 mg/kg/day, IV, 3 days | Tumor regression & growth delay | [7] |
| PSA-Activated Prodrug | LNCaP (Prostate) | Continuous subcutaneous | Complete growth inhibition | [14] |
| PSA-Activated Prodrug | SN12C (Renal) | Continuous subcutaneous | No effect | [14] |
Table 3: Pharmacokinetics and Toxicity
| Compound | Species | Dose | Cmax | t1/2 | Toxicity Metric | Reference(s) |
| Thapsigargin | Mouse | N/A | N/A | N/A | LD100 = 0.2 mg/kg | [7] |
| This compound (G-202) | Mouse | 56 mg/kg, IV | ~800 µM | ~5 hours | Well-tolerated | [6][7] |
| This compound (G-202) | Human (Phase I) | 40 mg/m² | N/A | N/A | MTD established | [9][17] |
| PSA-Activated Prodrug | Mouse | 7 mg/kg, IV | 15.4 µM | ~2.8 hours | No substantial host toxicity | [14] |
Experimental Methodologies
This section outlines the typical protocols used in the research and development of thapsigargin prodrugs.
Prodrug Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for preparing the peptide portion of the prodrugs.[8]
-
Peptide Assembly : The peptide sequence is assembled on a solid resin support, starting from the C-terminal amino acid.
-
Analog Preparation : Thapsigargin is chemically modified, typically by selective hydrolysis of the O-8 ester group followed by re-esterification with a linker containing a terminal amino group (e.g., 12-aminododecanoic acid) to create the 12ADT analog.[18]
-
Conjugation : The completed peptide, while still on the resin, is conjugated to the thapsigargin analog (12ADT).
-
Cleavage and Purification : The final prodrug is cleaved from the resin support using an acid, such as trifluoroacetic acid (TFA).
-
Purification : The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : The final product's identity and purity are confirmed using mass spectrometry and NMR spectroscopy.[16]
In Vitro Assays
-
Enzyme Cleavage Assay :
-
Incubate the prodrug with the target enzyme (e.g., purified PSMA or PSA) in a suitable buffer.
-
Collect samples at various time points.
-
Analyze the samples by LC/MS to monitor the disappearance of the parent prodrug and the appearance of the cleaved, active drug.[14]
-
-
Cell Viability/Cytotoxicity Assay (e.g., CCK-8 or MTT) :
-
Plate cancer cells (both target-positive and target-negative lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the prodrug, active drug, or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader to determine the percentage of viable cells relative to the control.
-
Calculate IC50 values from the dose-response curves.[13]
-
-
Apoptosis Assay (Flow Cytometry) :
-
Treat cells with the compound of interest as in the viability assay.
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[13]
-
In Vivo Xenograft Studies
-
Cell Implantation : Subcutaneously inject human cancer cells (e.g., LNCaP or MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization : Randomize the animals into treatment groups (e.g., vehicle control, prodrug).
-
Treatment Administration : Administer the prodrug via the desired route (typically intravenous or subcutaneous) according to the planned dosing schedule.
-
Monitoring : Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly (e.g., 2-3 times per week).
-
Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size, at which point all animals are euthanized and tumors are excised for further analysis.[7][14]
Caption: General experimental workflow for thapsigargin prodrugs.
Clinical Development and Future Outlook
This compound (G-202) is the only thapsigargin prodrug to have advanced significantly through clinical trials. It has been evaluated in Phase I and II studies for advanced solid tumors, including hepatocellular carcinoma, glioblastoma, prostate cancer, and renal cell carcinoma.[17][19][20]
The Phase I dose-escalation study established a maximum tolerated dose and a recommended Phase II dosing regimen.[9][17] Subsequent Phase II trials showed some signs of clinical activity, including disease stabilization in some patients with liver cancer.[16] However, the overall results have been mixed, and as of late 2024, there are no active or recruiting clinical trials for this compound or other thapsigargin prodrugs.[12][21]
Challenges and Future Directions:
-
Toxicity : While the prodrug approach significantly reduces systemic toxicity, side effects have still been observed in clinical trials, which may limit dosing.[12][21]
-
Heterogeneity of Target Expression : The expression of enzymes like PSMA can vary between patients and even within a single tumor, potentially leading to inconsistent prodrug activation and the development of resistance.
-
Pharmacokinetics : Achieving optimal drug concentration and exposure time at the tumor site remains a critical challenge.
Despite the current pause in clinical development, the thapsigargin prodrug concept remains a powerful and innovative strategy for targeted cancer therapy. Future research may focus on:
-
Developing prodrugs with improved pharmacokinetic properties.
-
Identifying novel, more specific tumor-associated enzyme targets.
-
Combining thapsigargin prodrugs with other therapies, such as immunotherapy or anti-angiogenic agents, to achieve synergistic effects.
Conclusion
Thapsigargin is a uniquely potent cytotoxin whose clinical utility is unlocked through a sophisticated prodrug strategy. By leveraging tumor-specific enzymes to activate a dormant drug, this approach achieves targeted killing of cancer cells and the tumor neovasculature while mitigating the severe systemic toxicity of the parent compound. Although the journey of this compound has highlighted the significant challenges in translating this concept to the clinic, the foundational science is sound. The in-depth understanding of its mechanism, the established methods for synthesis and evaluation, and the wealth of preclinical data provide a strong basis for the next generation of thapsigargin-based therapeutics. Continued innovation in prodrug design and target selection may yet realize the full potential of this powerful anti-cancer agent.
References
- 1. Thapsigargin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. agscientific.com [agscientific.com]
- 4. Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preparation of Enzyme-Activated Thapsigargin Prodrugs by Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.stockpr.com [content.stockpr.com]
- 11. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thapsigargin and its prodrug derivatives: exploring novel approaches for targeted cancer therapy through calcium signaling disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostate-specific antigen-activated thapsigargin prodrug as targeted therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficacy, Safety and CNS Exposure of G-202 (this compound) in Patients With Recurrent or Progressive Glioblastoma [ctv.veeva.com]
- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. research.uees.edu.ec [research.uees.edu.ec]
Mipsagargin and SERCA Pump Inhibition: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mipsagargin is a novel prodrug that leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA) to deliver a potent cytotoxin directly to tumor cells and their associated neovasculature. This targeted approach activates the therapeutic agent, a thapsigargin analog, at the site of malignancy, thereby minimizing systemic toxicity. The active compound induces rapid and irreversible inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, a critical regulator of intracellular calcium homeostasis. Disruption of SERCA function triggers a cascade of cellular events, commencing with the depletion of endoplasmic reticulum (ER) calcium stores and a subsequent rise in cytosolic calcium levels. This ionic imbalance instigates the Unfolded Protein Response (UPR) and ultimately culminates in apoptotic cell death. This technical guide provides an in-depth exploration of the this compound-SERCA pump inhibition pathway, detailing the mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling networks involved.
This compound: From Prodrug to Active SERCA Inhibitor
This compound is a soluble thapsigargin prodrug designed for targeted cancer therapy.[1] It consists of a potent SERCA inhibitor, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide sequence that is specifically cleaved by PSMA.[1][2] PSMA is a type II membrane carboxypeptidase that is highly overexpressed on the surface of prostate cancer cells and within the neovasculature of most solid tumors, while its presence in normal tissues is limited.[1][3]
Upon intravenous administration, the intact, non-toxic this compound circulates systemically.[1] In the tumor microenvironment where PSMA is present, the peptide moiety is hydrolyzed, releasing the active cytotoxic agent, 12-ADT-Asp.[1][4] This targeted activation allows for a high concentration of the active drug at the tumor site, thereby enhancing its therapeutic index and reducing off-target effects.[1]
The Core Mechanism: SERCA Pump Inhibition
The primary molecular target of the activated this compound (12-ADT) is the SERCA pump, an essential intracellular protein responsible for maintaining calcium homeostasis. SERCA pumps actively transport calcium ions (Ca2+) from the cytosol into the lumen of the endoplasmic reticulum, a major intracellular calcium storage organelle.[5][6]
Thapsigargin and its analogs, including 12-ADT, are highly potent and specific inhibitors of SERCA.[5][7] They bind to the transmembrane domain of the pump, locking it in a conformation that prevents Ca2+ transport.[2][6] This inhibition is essentially irreversible and occurs rapidly, within seconds to minutes of cellular exposure.[8][9]
The immediate consequence of SERCA pump inhibition is a dramatic disruption of intracellular calcium gradients. The continuous passive leakage of Ca2+ from the ER is no longer counteracted by active pumping, leading to a rapid depletion of ER calcium stores and a sustained elevation of cytosolic Ca2+ levels.[2][5][8] This disruption of calcium homeostasis is the central event that triggers the downstream signaling pathways leading to cell death.
Quantitative Data on SERCA Inhibition and Cytotoxicity
| Compound | Target | IC50 / EC50 | Cell Line / System | Reference |
| Thapsigargin | SERCA 2b Pump | ~10 nM | Mammalian Cells | |
| Thapsigargin | Cell Killing | 50-100 nM (24-48h) | Prostate Cancer Cells | |
| 12-ADT | Cell Killing | <100 nM | - | |
| This compound | Cell Killing | 191 nM | PSMA-negative TSU cells | |
| This compound | Cell Killing | 5351 nM | PSMA-positive LNCaP cells |
Downstream Signaling Pathways
The sustained elevation of cytosolic calcium and depletion of ER calcium triggers two major interconnected signaling pathways: the Unfolded Protein Response (UPR) and the intrinsic apoptotic pathway.
The Unfolded Protein Response (UPR)
The ER is the primary site of protein folding and modification. The proper functioning of ER-resident chaperones involved in this process is highly dependent on the high luminal Ca2+ concentration.[9][10] Depletion of ER calcium disrupts protein folding, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[10]
To cope with ER stress, cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis.[9][10] The UPR is initiated by three ER-resident transmembrane sensor proteins:
-
IRE1 (Inositol-requiring enzyme 1): Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. However, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, such as CHOP (C/EBP homologous protein).[8]
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.
If the ER stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic response. A key mediator of this switch is the transcription factor CHOP, which is strongly induced by all three branches of the UPR. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.
Figure 1. Simplified diagram of the Unfolded Protein Response pathway initiated by this compound.
Intrinsic Apoptosis Pathway
The elevated cytosolic Ca2+ concentration also directly initiates a calmodulin/calcineurin/calpain-dependent signaling cascade that leads to apoptosis.
Key events in this pathway include:
-
Mitochondrial Ca2+ Overload: The increased cytosolic Ca2+ is taken up by mitochondria, leading to mitochondrial stress.
-
Opening of the Mitochondrial Permeability Transition Pore (MPTP): This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which cleaves a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]
-
Calpain Activation: Elevated cytosolic Ca2+ also activates calpains, a family of calcium-dependent proteases. Calpains can contribute to apoptosis by cleaving caspases and other cellular proteins.[8]
Figure 2. Overview of the intrinsic apoptosis pathway triggered by SERCA pump inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound-SERCA pump inhibition pathway.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
Principle: Fura-2 AM is a ratiometric fluorescent dye that, once inside the cell, is cleaved by esterases to its active form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm in the Ca2+-free form to ~340 nm when bound to Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is directly proportional to the intracellular Ca2+ concentration.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting emission at 510 nm.
-
Add this compound or another stimulus to the perfusion buffer and record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Calibration: At the end of each experiment, calibrate the Fura-2 signal by first adding a Ca2+ ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular Ca2+ to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a Ca2+ chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rmin). Intracellular Ca2+ concentration can then be calculated using the Grynkiewicz equation.
Western Blot Analysis of UPR Markers
Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol is designed to assess the activation of the UPR by measuring the protein levels of key markers such as BiP (also known as GRP78), CHOP, and the phosphorylation of eIF2α.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BiP, CHOP, phospho-eIF2α, and total eIF2α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Apoptosis Assay using Annexin V and Propidium Iodide Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS in the presence of Ca2+ and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Collection:
-
Treat cells with this compound to induce apoptosis.
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
References
- 1. brainvta.tech [brainvta.tech]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 4. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
Mipsagargin (G-202): A Technical Guide on its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipsagargin, also known as G-202, is a novel prodrug of a thapsigargin analog with potential as a targeted anti-cancer agent.[1][2] Its design leverages the overexpression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2] This technical guide provides an in-depth overview of this compound's molecular structure, its physicochemical and biological properties, and its mechanism of action. Detailed experimental protocols and visualizations of key pathways and workflows are also presented to support further research and development efforts.
Molecular Structure and Properties
This compound is a complex molecule consisting of a cytotoxic thapsigargin analog linked to a PSMA-targeting peptide.[2][3] This unique structure renders the molecule inactive until it reaches the tumor site, where it is cleaved by PSMA, releasing the active cytotoxic agent.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆₆H₁₀₀N₆O₂₇ | [5] |
| Molecular Weight | 1409.52 g/mol | [5] |
| CAS Number | 1245732-48-2 | [5] |
| IUPAC Name | (2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-7-(octanoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | [1] |
| XLogP3 | -0.4 | [6] |
Biological Properties
The biological activity of this compound is dependent on its activation by PSMA. The prodrug itself has significantly lower cytotoxicity compared to its active metabolite.
| Property | Value | Cell Line | Source |
| IC₅₀ (this compound) | 5351 nM | LNCaP (PSMA-producing) | [7] |
| IC₅₀ (this compound) | 191 nM | TSU (PSMA-nonproducing) | [7] |
| Half-life (in vivo) | 4.9 hours | BALB/c mice (67 mg/kg IV) | [7] |
Mechanism of Action and Signaling Pathway
This compound's mechanism of action involves a targeted activation process followed by the induction of apoptosis through the disruption of intracellular calcium homeostasis.[2]
-
Targeting and Activation : this compound circulates in the bloodstream as an inactive prodrug. Upon reaching the tumor microenvironment, the PSMA-targeting peptide moiety binds to PSMA, which is highly expressed on the surface of prostate cancer cells and tumor-associated endothelial cells.[2] PSMA, a carboxypeptidase, then cleaves the peptide linker, releasing the active cytotoxic analog of thapsigargin, 12-ADT-Asp.[3][8]
-
SERCA Pump Inhibition : The released 12-ADT-Asp enters the cell and potently inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[2] The SERCA pump is responsible for maintaining low cytosolic calcium levels by pumping calcium ions from the cytosol into the endoplasmic reticulum (ER).
-
Disruption of Calcium Homeostasis : Inhibition of the SERCA pump leads to a sustained increase in cytosolic calcium concentration due to the leakage of calcium from the ER and the inability to pump it back in.[2]
-
Induction of Apoptosis : The elevated cytosolic calcium levels trigger a cascade of events leading to programmed cell death (apoptosis).[2] This includes the activation of calcium-dependent signaling pathways and eventual activation of caspases, the executioners of apoptosis.
The signaling pathway from PSMA activation to apoptosis is illustrated in the diagram below.
Caption: this compound's mechanism of action from PSMA activation to apoptosis induction.
Experimental Protocols
This section outlines the methodologies for key experiments related to the study of this compound.
In Vitro PSMA Cleavage Assay
This protocol provides a general framework for assessing the cleavage of this compound by PSMA in a cell-free environment.
Objective: To determine the rate and efficiency of this compound cleavage by purified PSMA enzyme.
Materials:
-
This compound (G-202)
-
Purified recombinant human PSMA enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (for product confirmation)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer.
-
Prepare a working solution of purified PSMA in assay buffer.
-
Initiate the reaction by adding the PSMA enzyme to the this compound solution at 37°C.
-
At various time points, quench the reaction by adding a stop solution (e.g., trifluoroacetic acid).
-
Analyze the samples by HPLC to separate the uncleaved this compound from the cleaved product (12-ADT-Asp).
-
Quantify the amount of product formed at each time point by integrating the peak areas.
-
Confirm the identity of the cleavage product using mass spectrometry.
SERCA Pump Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of the active metabolite of this compound on SERCA pump activity.
Objective: To determine the IC₅₀ value of 12-ADT-Asp for SERCA pump inhibition.
Materials:
-
12-ADT-Asp (active metabolite of this compound)
-
Microsomal preparations containing SERCA pumps (e.g., from skeletal muscle or cardiac tissue)
-
Assay buffer containing ATP, Mg²⁺, and Ca²⁺
-
Malachite green reagent for phosphate detection
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of 12-ADT-Asp in the assay buffer.
-
Pre-incubate the microsomal preparations with the different concentrations of 12-ADT-Asp for a defined period at 37°C.
-
Initiate the ATPase reaction by adding ATP to the mixture.
-
Allow the reaction to proceed for a specific time and then stop it by adding the malachite green reagent.
-
Measure the absorbance of the samples at a specific wavelength (e.g., 620-655 nm) to quantify the amount of inorganic phosphate released.[5]
-
Plot the percentage of SERCA activity against the logarithm of the 12-ADT-Asp concentration to determine the IC₅₀ value.
Intracellular Calcium Measurement and Apoptosis Assessment
This protocol outlines a method to measure changes in intracellular calcium levels and assess apoptosis in cells treated with this compound.
Objective: To correlate the increase in intracellular calcium with the induction of apoptosis following this compound treatment.
Materials:
-
PSMA-positive cancer cell line (e.g., LNCaP)
-
This compound (G-202)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Intracellular Calcium Measurement:
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Treat the cells with this compound.
-
Monitor the changes in intracellular calcium concentration over time using a fluorescence microscope or a plate reader.
-
-
Apoptosis Assessment:
-
Treat the cells with this compound for various time points.
-
Stain the cells with Annexin V-FITC and PI according to the kit protocol.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Clinical Trial Workflow
This compound has been evaluated in Phase I and Phase II clinical trials for various advanced solid tumors.[9][10] The following diagram illustrates a typical workflow for such a clinical study.
Caption: A generalized workflow for a clinical trial of this compound.
Phase I and II Clinical Trial Observations
-
Phase I: A first-in-man Phase I trial in patients with refractory, advanced, or metastatic solid tumors established a recommended Phase II dosing regimen. This compound was administered by intravenous infusion on days 1, 2, and 3 of a 28-day cycle.[9][11]
-
Phase II: A Phase II study evaluated this compound in patients with advanced hepatocellular carcinoma who had progressed on sorafenib. The study showed that this compound was relatively well-tolerated and promoted prolonged disease stabilization.[8][10] Another Phase II trial investigated its efficacy in patients with recurrent or progressive glioblastoma.[12]
Conclusion
This compound represents a promising targeted therapy for PSMA-expressing cancers. Its innovative prodrug design allows for the selective delivery of a potent cytotoxic agent to the tumor site, minimizing systemic toxicity. The detailed information on its molecular structure, properties, and mechanism of action provided in this guide, along with the outlined experimental protocols, serves as a valuable resource for the scientific community to further explore and develop this and similar targeted cancer therapeutics.
References
- 1. Calcium, mitochondria and apoptosis studied by fluorescence measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring the Activity of the SERCA Using Thapsigargin as a Ca+ Ion Pump Inhibitor - UNT Digital Library [digital.library.unt.edu]
- 6. This compound | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATCT-18: PHASE II STUDY OF this compound (G-202), A PSMA-ACTIVATED PRODRUG TARGETING THE TUMOR ENDOTHELIUM, IN ADULT PATIENTS WITH RECURRENT OR PROGRESSIVE GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Prostate-Specific Membrane Antigen (PSMA) in the Activation of the Mipsagargin Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mipsagargin (G-202) is a novel, targeted prodrug that leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA) for site-specific activation of a potent cytotoxic agent. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key molecular pathways involved in the PSMA-mediated activation of this compound. Detailed experimental protocols, quantitative data, and visual representations of the underlying processes are presented to facilitate further research and development in this targeted oncological approach.
Introduction
Targeted cancer therapy aims to deliver cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This compound represents a sophisticated prodrug strategy designed to exploit the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA), a transmembrane carboxypeptidase that is highly overexpressed on the surface of prostate cancer cells and in the neovasculature of a wide range of solid tumors.[1][2]
This compound itself is a non-toxic entity. It comprises a potent analog of thapsigargin, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a PSMA-specific peptide substrate.[3] This peptide acts as a protective mask, rendering the cytotoxic payload inert until it reaches the target site. Upon encountering PSMA, the enzyme cleaves the peptide, releasing the active drug, 12-ADT-Asp, which then exerts its cytotoxic effects.[3][4]
Mechanism of Activation and Action
The activation of this compound is a highly specific enzymatic process, followed by a well-defined intracellular signaling cascade leading to apoptosis.
PSMA-Mediated Cleavage
PSMA, also known as glutamate carboxypeptidase II (GCPII), functions as a hydrolase, cleaving terminal glutamate residues from various substrates.[5][6] The this compound prodrug, with its chemical name (8-O-(12-aminododecanoyl)-8-O-debutanoyl thapsigargin)-Asp-γ-Glu-γ-Glu-γ-GluGluOH, is engineered with a peptide sequence that is a substrate for PSMA's enzymatic activity.[4] In the tumor microenvironment where PSMA is expressed, the enzyme recognizes and sequentially hydrolyzes the masking peptide from the this compound molecule. This cleavage unmasks the active cytotoxic component, 12-ADT-Asp.[4]
References
- 1. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-efficient HPLC Validation Methodology for the Qualitative Analysis of 68Ga PSMA-11 in Routine Clinical Usage under Isocratic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of Mipsagargin: A PSMA-Activated Thapsigargin Prodrug for Solid Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mipsagargin (G-202) is a novel, first-in-class prodrug designed for targeted therapy of a broad range of solid tumors. This document provides a comprehensive overview of the preclinical studies that have elucidated its mechanism of action, efficacy, and safety profile. This compound's innovative design leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the neovasculature of most solid tumors, to deliver a potent cytotoxic agent directly to the tumor microenvironment.[1][2] This targeted activation minimizes systemic toxicity, a common limitation of conventional chemotherapeutics.
This compound consists of a cytotoxic analog of thapsigargin, 8-O-(12-Aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide that acts as a substrate for PSMA.[1] The inactive prodrug circulates systemically until it reaches the tumor site, where PSMA cleaves the peptide, releasing the active 12-ADT-Asp.[1] The active drug then induces apoptosis by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3]
Mechanism of Action
This compound's therapeutic effect is initiated by its targeted activation and subsequent disruption of intracellular calcium homeostasis.
Prodrug Activation
The prodrug, this compound, is designed to be inert until it encounters PSMA, a type II membrane carboxypeptidase. PSMA is overexpressed in the neovasculature of a wide variety of solid tumors, including prostate, breast, renal, bladder, and liver cancers, but has limited expression in normal tissues.[4][5] This differential expression provides a therapeutic window for targeted drug delivery. Upon reaching the tumor microenvironment, the peptide moiety of this compound is hydrolyzed by PSMA, releasing the active cytotoxic agent, 12-ADT-Asp.[1]
SERCA Pump Inhibition and Apoptosis Induction
The active form of the drug, 12-ADT-Asp, is a potent inhibitor of the SERCA pump, which is responsible for maintaining high calcium concentrations within the endoplasmic reticulum (ER) by pumping calcium from the cytosol into the ER lumen. Inhibition of the SERCA pump leads to a depletion of ER calcium stores and a sustained increase in cytosolic calcium levels. This disruption of calcium homeostasis triggers a cascade of events leading to apoptosis, including:
-
ER Stress and the Unfolded Protein Response (UPR): The depletion of ER calcium disrupts protein folding, leading to the accumulation of unfolded proteins and activation of the UPR.[3][6]
-
Mitochondrial-Mediated Apoptosis: The sustained high cytosolic calcium levels lead to the opening of the mitochondrial permeability transition pore (MPTP).[7][8] This results in the release of cytochrome C into the cytoplasm, which in turn activates caspases and nucleases, ultimately leading to apoptotic cell death.[7][8] The signaling cascade involves calmodulin, calcineurin, and calpain, and is dependent on the pro-apoptotic protein BAD.[7][8]
Caption: this compound's mechanism of action from prodrug activation to apoptosis induction.
Preclinical Efficacy
The antitumor activity of this compound has been demonstrated in a variety of preclinical solid tumor models.
In Vitro Cytotoxicity
This compound displays potent cytotoxicity against PSMA-expressing cancer cell lines. The IC50 value for the PSMA-producing LNCaP cell line was significantly lower than that for the PSMA-nonproducing TSU cells, highlighting the targeted nature of the prodrug.[9]
| Cell Line | PSMA Expression | IC50 (nM) |
| LNCaP | Producing | 5351 |
| TSU | Non-producing | 191 |
| Table 1: In Vitro Cytotoxicity of this compound [9] |
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant tumor regression in various human tumor xenograft models in mice.
| Tumor Model | Animal Model | Dosing Regimen | Outcome |
| LNCaP (Prostate Cancer) | Intact Mice | 56 mg/kg/day, IV, for 3 consecutive days | ~50% average tumor regression over 30 days |
| MDA-PCa2b (Prostate Cancer) | Mice | Single 3-day course | Significant antitumor effects observed out to ≥30 days |
| CWR22R-H (Prostate Cancer) | Mice | Single 3-day course | Significant antitumor effects observed out to ≥30 days |
| MCF-7 (Breast Cancer) | Mice | 56 mg/kg, IV, 2 daily doses for 49 days | >50% tumor regression |
| MCF-7 (Breast Cancer) with Tasquinimod | Mice | This compound: 56 mg/kg, IV, 2 daily doses for 49 days; Tasquinimod: 10 mg/kg/day, oral | Stabilized tumor regression |
| Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models [9] |
Preclinical studies indicated that a 3-day treatment regimen was superior to 1 or 2-day regimens in inducing tumor regression, while more extended treatment periods (5 or 10 days) were not more effective.[2][4]
Experimental Protocols
The following section outlines the general methodologies employed in the key preclinical studies of this compound.
Cell Lines and Culture
-
LNCaP, TSU, MDA-PCa2b, CWR22R-H, and MCF-7 human cancer cell lines were utilized.
-
Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Immunocompromised mice (e.g., BALB/c nude) were used for the establishment of human tumor xenografts.[9]
-
Animals were housed in a pathogen-free environment with ad libitum access to food and water.
-
All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
Xenograft Tumor Implantation and Monitoring
-
Cancer cells were harvested, washed, and resuspended in a suitable medium (e.g., Matrigel) for subcutaneous injection into the flanks of the mice.
-
Tumor growth was monitored regularly by caliper measurements of the length and width of the tumors.
-
Tumor volume was calculated using the formula: (length x width^2) / 2.
Caption: General experimental workflow for preclinical evaluation of this compound.
Drug Administration
-
This compound was formulated in a suitable vehicle for intravenous (IV) administration.
-
Dosing was based on the body weight of the animals.
Pharmacokinetics
-
In BALB/c mice, a single intravenous dose of 67 mg/kg of this compound resulted in a half-life of 4.9 hours.[9]
-
Preclinical studies in mice, rats, and monkeys showed that the active cleavage product, 12ADT-Asp, was virtually undetectable in plasma after dosing.[4]
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for solid tumors. The innovative PSMA-activated prodrug design allows for the selective delivery of a potent cytotoxic agent to the tumor neovasculature, leading to significant tumor regression in various preclinical models. The well-defined mechanism of action, centered on the inhibition of the SERCA pump and subsequent induction of apoptosis, provides a solid rationale for its clinical investigation. The favorable pharmacokinetic profile, with minimal systemic exposure to the active drug, suggests a potential for reduced off-target toxicities compared to traditional chemotherapy. These promising preclinical findings have paved the way for clinical trials to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: The Beginning-Not the End-of Thapsigargin Prodrug-Based Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Disruption of Intracellular Calcium Homeostasis by Mipsagargin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mipsagargin is a novel prodrug designed for targeted cancer therapy, which leverages the disruption of intracellular calcium (Ca²⁺) homeostasis to induce apoptosis in tumor cells. As a derivative of thapsigargin, its active metabolite potently and irreversibly inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. This guide provides a comprehensive technical overview of this compound's mechanism of action, the ensuing cellular consequences, and relevant clinical data. It details the molecular pathways initiated by SERCA inhibition, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and presents key quantitative data and experimental methodologies for researchers in the field.
Introduction to this compound: A Targeted Prodrug Approach
This compound (G-202) is a thapsigargin-based prodrug engineered for targeted delivery to the tumor microenvironment.[1] It consists of a cytotoxic analog of thapsigargin, 8-O-(12-Aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide sequence that is a substrate for Prostate-Specific Membrane Antigen (PSMA).[2][3] PSMA is a protease highly expressed on the surface of prostate cancer cells and the neovasculature of a wide range of solid tumors, but not in normal blood vessels.[1][2] This targeted design allows for the systemic administration of the inert prodrug, which is then locally activated at the tumor site by PSMA-mediated cleavage of the masking peptide.[1][4] The released active moiety, 12-ADT-Asp, can then enter tumor cells and exert its cytotoxic effects, thereby minimizing systemic toxicity associated with the parent compound, thapsigargin.[2][3]
Mechanism of Action: SERCA Pump Inhibition
The primary molecular target of this compound's active form is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[5][6] SERCA pumps are crucial for maintaining intracellular Ca²⁺ homeostasis by actively transporting Ca²⁺ ions from the cytosol into the lumen of the endoplasmic reticulum, a major intracellular Ca²⁺ storage organelle.[7][8][9]
The active metabolite of this compound binds to and irreversibly inhibits the SERCA pump.[3][5] This inhibition halts the reuptake of Ca²⁺ into the ER.[5][10] Coupled with the natural leakage of Ca²⁺ from the ER into the cytosol, this blockade leads to two critical disruptions in Ca²⁺ homeostasis:
-
Depletion of ER Ca²⁺ Stores: The inability to pump Ca²⁺ back into the ER leads to a rapid and sustained depletion of its luminal Ca²⁺ concentration.[11][12]
-
Elevation of Cytosolic Ca²⁺: The net efflux of Ca²⁺ from the ER results in a significant and prolonged increase in the cytosolic Ca²⁺ concentration.[5][11]
This fundamental disruption of Ca²⁺ gradients triggers a cascade of downstream cellular stress responses that ultimately converge on apoptosis.[8][9]
Cellular Consequences of SERCA Inhibition
The this compound-induced disruption of Ca²⁺ homeostasis initiates several interconnected signaling pathways, primarily ER stress and the Unfolded Protein Response (UPR), which drive the cell towards apoptosis.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The depletion of Ca²⁺ within the ER lumen disrupts the function of Ca²⁺-dependent chaperone proteins responsible for proper protein folding.[5][13] This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[5][14] To cope with this stress, the cell activates the Unfolded Protein Response (UPR), a network of signaling pathways aimed at restoring ER homeostasis.[11][13] The UPR is mediated by three main sensor proteins:
-
IRE1 (Inositol-requiring enzyme 1): When activated, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.[13]
-
PERK (PKR-like ER kinase): PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the load on the ER.[5] However, it selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[5]
-
ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates ER chaperones and other UPR-related genes.[14]
If the ER stress is severe and prolonged, as is the case with sustained SERCA inhibition by this compound, the UPR switches from a pro-survival to a pro-apoptotic response.[13] This involves the upregulation of pro-apoptotic factors like C/EBP homologous protein (CHOP) and the activation of c-Jun N-terminal kinase (JNK).[5]
Activation of Apoptotic Pathways
The sustained elevation of cytosolic Ca²⁺ and the activation of the pro-apoptotic UPR converge to trigger programmed cell death through multiple mechanisms:
-
Mitochondrial-Dependent Apoptosis: Elevated cytosolic Ca²⁺ leads to Ca²⁺ uptake by the mitochondria, which can trigger the opening of the mitochondrial permeability transition pore (mPTP).[15] This disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[11] Cytochrome c then activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[11]
-
Activation of Calpains: High cytosolic Ca²⁺ levels activate calpains, a family of Ca²⁺-dependent proteases, which can cleave and activate other pro-apoptotic proteins.[11]
-
ER-Stress Mediated Apoptosis: The UPR can directly activate apoptosis through several pathways, including the upregulation of CHOP, which can downregulate the anti-apoptotic protein Bcl-2 and promote the expression of pro-apoptotic proteins.[5] The IRE1 pathway can also activate apoptosis through its interaction with TRAF2, leading to the activation of JNK.[5] Furthermore, in some cell types, caspase-12, which is localized to the ER membrane, is specifically activated by ER stress.[5]
Quantitative Data
The following tables summarize key quantitative data related to the activity of thapsigargin (the parent compound of this compound's active metabolite) and this compound itself.
| Parameter | Value | Cell Line/Context | Reference |
| Thapsigargin Activity | |||
| IC₅₀ for SERCA Inhibition | ~10 nM | Mammalian cells | [11] |
| Cytoplasmic Ca²⁺ Elevation (Initial) | 200–400 nM | Prostate cancer cells | [11] |
| Cytoplasmic Ca²⁺ Elevation (Delayed) | >10 µM | Prostate cancer cells | [11] |
| Time to ER Ca²⁺ Depletion | < 5 minutes | Mammalian cells | [11] |
| This compound Clinical Trial (Phase I) | |||
| Patient Population | Advanced solid tumors | 44 patients | [4][16] |
| Dose Range | 1.2 to 88 mg/m² | Intravenous infusion | [4][16] |
| Recommended Phase II Dose (RP2D) | 66.8 mg/m² | [4][16] | |
| Modified RP2D | 40 mg/m² (Day 1), 66.8 mg/m² (Days 2, 3) | With premedication/hydration | [16] |
| Dose-Limiting Toxicity | Grade 3 rash | [4][16] | |
| Common Adverse Events | Fatigue, rash, nausea, pyrexia | [16] | |
| Disease Stabilization | 28.6% of evaluable patients | [4] |
Experimental Protocols
Detailed methodologies for studying the effects of this compound and its analogs are crucial for reproducible research. Below are outlines of key experimental protocols.
Intracellular Calcium Measurement
Objective: To measure changes in cytosolic Ca²⁺ concentration following treatment with this compound's active metabolite.
Methodology:
-
Cell Culture: Plate cells (e.g., PC3 or LNCaP prostate cancer cells) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
Washing: Gently wash the cells with fresh buffer to remove extracellular dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Acquire baseline fluorescence images at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
Treatment: Add the active metabolite of this compound to the cells while continuously recording images.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. Convert this ratio to Ca²⁺ concentration using a standard calibration curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the extent of apoptosis and necrosis induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound or its active metabolite for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot for UPR Markers
Objective: To detect the activation of the Unfolded Protein Response.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., anti-GRP78/BiP, anti-phospho-PERK, anti-CHOP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound activation and downstream apoptotic signaling.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound represents a sophisticated, targeted approach to cancer therapy that exploits a fundamental cellular process—calcium homeostasis—to induce selective tumor cell death. By inhibiting the SERCA pump, its active metabolite triggers overwhelming ER stress and elevated cytosolic Ca²⁺, activating multiple apoptotic pathways. The clinical data, while early, suggests a manageable safety profile and potential for disease stabilization. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the intricate molecular mechanisms that underpin its therapeutic potential. Further investigation into the nuances of the UPR and Ca²⁺-mediated signaling pathways will continue to inform the development of this and other next-generation targeted cancer therapies.
References
- 1. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarco/Endoplasmic Reticulum Calcium ATPase Inhibitors: Beyond Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Intracellular Calcium Signaling Reveal Untapped Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 9. The SERCA pump as a therapeutic target: making a "smart bomb" for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thapsigargin—From Traditional Medicine to Anticancer Drug [mdpi.com]
- 14. ER stress and/or ER-phagy in drug resistance? Three coincidences are proof - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Mipsagargin in Glioblastoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The unique tumor microenvironment, characterized by a highly vascularized and infiltrative nature, presents a significant barrier to effective therapeutic intervention. Mipsagargin, a novel prodrug of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump inhibitor thapsigargin, has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the target validation of this compound in glioblastoma cells. It details the mechanism of action, preclinical evidence of its anti-cancer activity, and findings from clinical investigations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on novel therapies for glioblastoma.
Introduction to this compound and its Target
This compound (G-202) is a systemically administered prodrug designed for targeted delivery of a potent cytotoxic agent to the tumor neovasculature. It is derived from thapsigargin, a natural sesquiterpene lactone that specifically inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1] The SERCA pump is a critical intracellular protein responsible for maintaining calcium homeostasis by pumping calcium ions from the cytosol into the endoplasmic reticulum (ER).[1] Inhibition of the SERCA pump leads to ER stress, disruption of calcium signaling, and ultimately, apoptosis.[1]
The cytotoxic payload of this compound is a thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT).[2] To confer tumor specificity and reduce systemic toxicity, 12-ADT is conjugated to a peptide that is a substrate for Prostate-Specific Membrane Antigen (PSMA).[3] PSMA is a transmembrane carboxypeptidase that is highly expressed on the surface of prostate cancer cells and, importantly, on the neovasculature of a wide range of solid tumors, including glioblastoma, but is largely absent from normal vascular endothelium.[3] This differential expression provides a molecular basis for the targeted delivery of this compound to the tumor site.
Mechanism of Action
The target validation of this compound in glioblastoma hinges on a two-step activation process that leads to the targeted destruction of tumor-associated endothelial cells, thereby disrupting the tumor's blood supply.
-
Targeting and Cleavage: this compound circulates in an inactive form until it reaches the tumor neovasculature where PSMA is expressed. PSMA recognizes and cleaves the peptide moiety of this compound, releasing the active cytotoxic agent, 12-ADT-Asp.[2]
-
SERCA Pump Inhibition and Apoptosis Induction: Once released, 12-ADT enters the tumor endothelial cells and irreversibly inhibits the SERCA pump. This inhibition leads to a sustained increase in cytosolic calcium concentration, triggering a cascade of events that culminate in apoptosis. These events include the unfolded protein response (UPR) due to ER stress, activation of caspases, and ultimately, programmed cell death of the tumor's vascular endothelial cells.[1][2] By destroying the tumor's blood supply, this compound effectively starves the tumor of oxygen and nutrients, leading to tumor cell death.
Preclinical Validation: In Vitro Studies
While specific quantitative data for this compound in glioblastoma cell lines is limited in publicly available literature, the cytotoxic effects of its parent compound, thapsigargin, and the principle of PSMA-activated prodrugs have been documented.
Cytotoxicity
Studies have shown that thapsigargin and its analogs are potent inducers of cell death in various cancer cell lines. The cytotoxic effect is not dependent on the rate of cell division. For the prodrug G202, the concentration that inhibited growth by 50% (IC50) was in the micromolar range against PSMA-negative TSU human bladder cancer cells. In contrast, the IC50 for G202 against the PSMA-producing LNCaP human prostate cancer cells was 57-fold lower, demonstrating the requirement of PSMA for its activation.[3]
Table 1: Preclinical Cytotoxicity Data
| Compound | Cell Line | PSMA Status | IC50 | Reference |
|---|---|---|---|---|
| G202 (this compound) | TSU (Bladder Cancer) | Negative | ~µM range | [3] |
| G202 (this compound) | LNCaP (Prostate Cancer) | Positive | 57-fold lower than TSU |[3] |
Apoptosis Induction
Clinical Validation: Phase II Trial in Glioblastoma
A significant component of this compound's target validation in glioblastoma comes from a Phase II clinical trial (NCT02067156). This open-label, single-arm study evaluated the efficacy, safety, and central nervous system (CNS) exposure of this compound (G-202) in patients with recurrent or progressive glioblastoma.[4][5]
Study Design and Endpoints
Patients received this compound intravenously on days 1, 2, and 3 of a 28-day cycle.[6] The primary endpoint was 6-month progression-free survival (PFS).[4] Secondary endpoints included safety, overall response rate (ORR), and overall survival (OS).[7]
Efficacy Results
Interim results from the Phase II trial have shown encouraging signs of clinical activity. In an initial cohort of 11 evaluable patients, three patients demonstrated at least stable disease, with one patient achieving a partial response.[1][5] One of these patients met the primary endpoint of six-month progression-free survival.[1][5] Later results from 13 enrolled patients with nine evaluable for efficacy showed that two patients (22%) experienced disease stabilization.[7] Importantly, a correlation between clinical benefit and PSMA expression in tumor tissue was observed, suggesting that PSMA is a viable target in this patient population.[1]
Table 2: Summary of Phase II Clinical Trial (NCT02067156) Efficacy Data
| Endpoint | Result | Reference |
|---|---|---|
| Initial Cohort (11 evaluable patients) | ||
| Stable Disease or Better | 3 of 11 patients | [1][5] |
| Partial Response | 1 of 11 patients | [1][5] |
| 6-Month Progression-Free Survival | 1 of 11 patients | [1][5] |
| Expanded Cohort (9 evaluable patients) |
| Disease Stabilization | 2 of 9 patients (22%) |[7] |
Safety and Tolerability
This compound was generally well-tolerated in the glioblastoma patient population.[1] The most common adverse events were Grade 1 or 2 and included reversible creatinine elevation, fatigue, rash, nausea, and vomiting.[7] No dose-limiting toxicities were reported in the initial cohorts.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the validation of this compound's target in glioblastoma cells.
PSMA-Activated Prodrug Cleavage Assay
Objective: To confirm the specific cleavage of the this compound prodrug by the PSMA enzyme.
Protocol:
-
Incubate this compound with recombinant human PSMA enzyme in a suitable buffer (e.g., Tris buffer with CoCl₂).[3]
-
Collect aliquots at various time points.[3]
-
Analyze the aliquots by high-performance liquid chromatography (HPLC) to separate the intact prodrug from its cleavage products.[3]
-
Identify the cleavage products by co-elution with known standards and confirm their identity using mass spectrometry (MS).[3]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the cytotoxic effects of this compound on glioblastoma cell lines.
Protocol:
-
Seed glioblastoma cells (e.g., U87MG, LN229) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or control compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in glioblastoma cells following treatment with this compound.
Protocol:
-
Treat glioblastoma cells with this compound at a concentration known to induce cytotoxicity.
-
Harvest the cells at different time points.
-
Wash the cells with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).
Protocol:
-
Treat glioblastoma cells with this compound.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
Intracellular Calcium Imaging
Objective: To measure the changes in intracellular calcium concentration in glioblastoma cells upon treatment with this compound's active metabolite or thapsigargin.
Protocol:
-
Load glioblastoma cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).[8]
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add thapsigargin or the active form of this compound to the cells.
-
Record the changes in fluorescence intensity over time.
-
Calculate the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative changes in intracellular calcium concentration.[8]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action in tumor endothelial cells.
Experimental Workflow for this compound Target Validation
Caption: Workflow for the target validation of this compound in glioblastoma.
Conclusion
The target validation of this compound in glioblastoma is supported by a strong mechanistic rationale and encouraging preliminary clinical data. The selective expression of PSMA on the tumor neovasculature provides a clear target for the prodrug's activation, minimizing off-target toxicity. The subsequent inhibition of the essential SERCA pump by the activated drug leads to the destruction of the tumor's blood supply, a promising therapeutic strategy for the highly vascularized nature of glioblastoma. While further preclinical studies are needed to provide more detailed quantitative data on its effects in various glioblastoma cell lines, the ongoing clinical development of this compound holds promise for a novel and targeted therapeutic option for patients with this devastating disease. This technical guide provides a foundational understanding for researchers and clinicians interested in advancing this and similar targeted therapies for glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Therapeutic Approaches in Glioblastoma with Pro-Oxidant Treatments and Synergistic Combinations: In Vitro Experience of Doxorubicin and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. ATCT-18: PHASE II STUDY OF this compound (G-202), A PSMA-ACTIVATED PRODRUG TARGETING THE TUMOR ENDOTHELIUM, IN ADULT PATIENTS WITH RECURRENT OR PROGRESSIVE GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Parvifloron D-based potential therapy for glioblastoma: Inducing apoptosis via the mitochondria dependent pathway [frontiersin.org]
- 7. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
A Technical Guide to the History and Development of Thapsigargin-Based Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Folk Medicine to Potent Cytotoxin
Thapsigargin (Tg) is a sesquiterpene lactone originally isolated from the Mediterranean plant Thapsia garganica, commonly known as the "deadly carrot".[1][2][3] For centuries, resin from this plant was used in folk medicine to treat ailments like rheumatic pain and lung diseases.[1][2] Modern scientific investigation, however, revealed thapsigargin to be a potent cytotoxin that induces apoptosis, or programmed cell death.[1] This discovery sparked significant interest in its potential as an anticancer agent.[1][4]
The primary obstacle to its direct clinical use was its profound, non-specific cytotoxicity; thapsigargin kills healthy cells as effectively as cancerous ones.[1][2] This lack of a therapeutic window rendered the unmodified compound too toxic for systemic administration.[2] The history of thapsigargin-based cancer therapeutics is, therefore, a story of medicinal chemistry and clever drug design aimed at harnessing its potent cell-killing ability and directing it specifically toward malignant tissues. This led to the development of innovative prodrug strategies that remain a key area of cancer research.[2]
Core Mechanism of Action: SERCA Inhibition and ER Stress
Thapsigargin's potent biological activity stems from its role as a non-competitive, irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[5][6][7] The SERCA pump is crucial for maintaining cellular calcium homeostasis by actively pumping calcium ions (Ca²⁺) from the cytosol into the lumen of the endoplasmic reticulum (ER).[7][8]
Inhibition of SERCA by thapsigargin triggers a cascade of events leading to apoptosis:[7][8][9]
-
ER Calcium Depletion: The ER's calcium stores are emptied.[7][8]
-
Cytosolic Calcium Increase: Calcium concentration in the cytoplasm rises significantly.[7][8]
-
ER Stress and the Unfolded Protein Response (UPR): The disruption of calcium balance and accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress.[1][2] To cope with this, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[1][2]
-
Apoptosis Induction: If ER stress is prolonged and severe, the UPR shifts from a pro-survival to a pro-apoptotic response, ultimately leading to cell death.[1][10] This apoptotic induction is independent of the cell's proliferation status, making it effective against both dividing and quiescent cancer cells.[1][2]
The UPR is mediated by three primary ER-transmembrane sensor proteins: PERK, IRE1α, and ATF6.[1][11] Thapsigargin-induced ER stress activates these pathways, culminating in the expression of pro-apoptotic factors and the activation of caspases, the executioners of apoptosis.[1][10]
The Prodrug Strategy: Targeting the Toxin
To overcome the universal toxicity of thapsigargin, researchers developed a prodrug strategy.[2] A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body, ideally at the site of disease.[2] The thapsigargin prodrug approach involves attaching a peptide "mask" to a modified, but still potent, thapsigargin analog.[5][12] This mask renders the drug inert and water-soluble, preventing it from entering and killing cells indiscriminately.[12][13]
The key to this strategy is designing the peptide mask to be a specific substrate for an enzyme that is highly expressed in the tumor microenvironment but largely absent from healthy tissues.[2][3] When the prodrug reaches the tumor, the target enzyme cleaves off the peptide, releasing the active thapsigargin analog directly at the site of the cancer.[5]
Two primary enzyme targets have been exploited:
-
Prostate-Specific Antigen (PSA): A protease produced almost exclusively by prostate cells, making it a target for prostate cancer-specific therapies.[2][12]
-
Prostate-Specific Membrane Antigen (PSMA): Despite its name, PSMA is highly expressed on the surface of prostate cancer cells and, crucially, on the endothelial cells of blood vessels supplying a wide variety of solid tumors (a process called neovasculature).[5][14] This makes PSMA an attractive target for treating not just prostate cancer but also liver, kidney, bladder, and brain cancers.[2][5]
Clinical Development of Mipsagargin (G-202)
The most clinically advanced thapsigargin-based prodrug is This compound (formerly G-202).[6][15] this compound consists of a thapsigargin analog (12ADT) linked to a peptide that is selectively cleaved by PSMA.[16][17] It was developed to target and destroy the blood vessels supplying solid tumors, thereby cutting off their supply of oxygen and nutrients.[17][18]
This compound has been evaluated in several clinical trials for various advanced solid tumors.
Phase I Clinical Trial
A first-in-human Phase I trial was conducted to determine the safety, maximum tolerated dose (MTD), and pharmacokinetics of this compound in patients with refractory advanced solid tumors.[16][19]
| Parameter | Finding | Citation |
| Patients Enrolled | 44 | [19] |
| Dosing Schedule | Intravenous infusion on Days 1, 2, and 3 of a 28-day cycle. | [19] |
| Dose Escalation | 1.2 to 88 mg/m² | [19] |
| Dose-Limiting Toxicity (DLT) | Grade 3 rash (one patient). | [19] |
| Other Significant Toxicities | Reversible Grade 3 acute renal failure (two patients). | [19] |
| Recommended Phase 2 Dose (RP2D) | 40 mg/m² on Day 1 and 66.8 mg/m² on Days 2 and 3 with premedication and hydration. | [19] |
| Clinical Activity | No complete or partial responses observed, but prolonged disease stabilization was noted in a subset of patients. | [19] |
Phase II Clinical Trials
Following the Phase I study, this compound was advanced into Phase II trials targeting specific cancer types where PSMA expression is relevant.
| Cancer Type | Trial Design | Key Findings & Outcomes | Citations |
| Hepatocellular Carcinoma (HCC) | Open-label, single-arm study in patients who progressed after sorafenib treatment. | Median time to progression (TTP) was 2.6 months. The study did not meet its primary endpoint for TTP but showed some evidence of anti-tumor activity. | [17] |
| Glioblastoma (GBM) | Open-label, single-arm study (NCT02067156) in patients with recurrent or progressive glioblastoma. | This compound was well-tolerated. 3 of 11 evaluable patients showed at least stable disease. Clinical benefit appeared to correlate with higher PSMA expression in tumor tissue. | [18][20][21] |
| Prostate Cancer | Investigator-sponsored, open-label, single-arm study in patients with newly diagnosed, treatment-naïve prostate cancer prior to surgery. | The trial aimed to evaluate the effect on prostate perfusion and volume. The first patient was dosed in August 2016. | [14] |
While these trials demonstrated an acceptable safety profile and hints of clinical activity, the development of this compound has faced challenges, and as of recent reviews, there are no ongoing studies, suggesting its future viability is uncertain.[6][22][23]
Key Experimental Protocols
The development of thapsigargin therapeutics has relied on a range of standard and specialized experimental methodologies.
In Vitro Protocols
-
Cell Proliferation and Viability Assay:
-
Method: Cancer cell lines (e.g., PC3 for prostate, A549 for lung) are seeded in 96-well plates.[9][24] Cells are treated with varying concentrations of thapsigargin or its analogs (e.g., 0, 1, 10, 100 nM) for specified time periods (e.g., 12, 24, 48 hours).[9] Cell viability is quantified using reagents like Cell Counting Kit-8 (CCK-8), which measures metabolic activity. Absorbance is read on a microplate reader.[9]
-
Purpose: To determine the dose- and time-dependent cytotoxic effects of the compound.[9]
-
-
Apoptosis Assays (Caspase Activity):
-
Method: Cells are treated with the test compound. After incubation, cell lysates are prepared. Commercially available kits are used to measure the activity of key apoptotic enzymes like caspase-3 and caspase-9. These assays typically involve a substrate that releases a fluorescent or colorimetric signal when cleaved by the active caspase.[9]
-
Purpose: To confirm that cell death is occurring via apoptosis.[9]
-
-
Western Blot Analysis:
-
Method: Cells are treated, harvested, and lysed to extract proteins. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., p-Akt, JNK, GRP78, CHOP). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[9][25]
-
Purpose: To investigate the molecular signaling pathways affected by the drug, such as the UPR or survival pathways like Akt/mTOR.[9][25]
-
In Vivo Protocols
-
Xenograft Tumor Models:
-
Method: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., PSA-producing LNCaP cells).[12] Once tumors reach a specified volume, mice are randomized into treatment and control groups. The thapsigargin prodrug is administered, typically via intravenous injection, following a defined schedule (e.g., daily for three consecutive days).[12][26] Tumor volume is measured regularly with calipers.[12]
-
Purpose: To evaluate the anti-tumor efficacy and systemic toxicity of the prodrug in a living organism.[12]
-
References
- 1. Thapsigargin—From Traditional Medicine to Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thapsigargin, Origin, Chemistry, Structure-Activity Relationships and Prodrug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. Thapsigargin and its prodrug derivatives: exploring novel approaches for targeted cancer therapy through calcium signaling disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. Thapsigargin - Wikipedia [en.wikipedia.org]
- 9. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostate-specific antigen-activated thapsigargin prodrug as targeted therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inspyr begins Phase II trial of this compound to treat prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. [PDF] this compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours | Semantic Scholar [semanticscholar.org]
- 16. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. research.uees.edu.ec [research.uees.edu.ec]
- 23. researchgate.net [researchgate.net]
- 24. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Inspyr Announces The Initiation Of A Phase 2 Clinical Trial Of this compound For Newly Diagnosed Prostate Cancer Patients - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for Mipsagargin Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipsagargin (G-202) is a novel prodrug of a thapsigargin analog designed for targeted cancer therapy.[1][2] It consists of a cytotoxic analog of thapsigargin, 12-ADT, linked to a peptide that is selectively cleaved by prostate-specific membrane antigen (PSMA).[3][4] PSMA is a protein that is highly expressed on the surface of prostate cancer cells and the neovasculature of a wide range of solid tumors, making it an attractive target for directed cancer therapies.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of this compound's efficacy in various animal models.
Mechanism of Action
This compound's therapeutic action is initiated upon cleavage of its targeting peptide by PSMA in the tumor microenvironment. This releases the active drug, 12-ADT-Asp, which is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][4] Inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to a sustained increase in cytosolic calcium levels.[3] This calcium overload triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in apoptotic cell death.[5][6] By targeting the tumor neovasculature, this compound can also disrupt the tumor's blood supply, further contributing to its anti-cancer effects.[3]
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of the SERCA pump by the active form of this compound initiates a complex signaling cascade that leads to apoptosis. The sustained elevation of intracellular calcium activates several downstream effectors, including calmodulin and calcineurin. This cascade can lead to the activation of pro-apoptotic proteins such as BAD, which promotes the opening of the mitochondrial permeability transition pore (MPTP).[7] The opening of the MPTP results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioners of apoptosis. These caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Animal Models for Efficacy Testing
The choice of animal model is critical for evaluating the in vivo efficacy of this compound. Human tumor xenograft models in immunocompromised mice are the most commonly used.
Recommended Animal Models:
| Tumor Type | Recommended Cell Lines | Mouse Strain |
| Prostate Cancer | LNCaP, CWR22R-H, PC3-PIP (PSMA-positive) | Male BALB/c nude or SCID |
| Breast Cancer | MCF-7 | Female BALB/c nude or SCID |
| Renal Cancer | SN12C | BALB/c nude or SCID |
| Bladder Cancer | TSU-Pr1 | BALB/c nude or SCID |
Experimental Protocols
Below are detailed protocols for conducting this compound efficacy studies in xenograft models.
Cell Culture and Xenograft Implantation
Materials:
-
Appropriate human cancer cell line (e.g., LNCaP for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old male immunocompromised mice (e.g., BALB/c nude)
-
27-30 gauge needles and 1 mL syringes
Protocol:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Wash the cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 1-2 weeks.
This compound Formulation and Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., 5% dextrose in water (D5W) or saline)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Insulin syringes with 28-30 gauge needles
Protocol:
-
Reconstitute the lyophilized this compound powder with the sterile vehicle to the desired stock concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the this compound solution.
-
Administer this compound to the tumor-bearing mice via intravenous (tail vein) injection.
-
The recommended dose in preclinical models is up to 56 mg/kg/day, administered for 3 consecutive days.[1]
Efficacy Evaluation
Materials:
-
Digital calipers
-
Animal balance
-
Anesthesia (e.g., isoflurane)
-
Imaging system (optional, for bioluminescent or fluorescently tagged cells)
Protocol:
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
(Optional) If using tagged cell lines, perform in vivo imaging at specified time points to monitor tumor burden.
-
The primary endpoint is typically tumor growth inhibition or regression. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress or weight loss (>20%).
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Experimental Workflow
The following diagram illustrates the typical workflow for a this compound in vivo efficacy study.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound.
| Parameter | Value | Animal Model/Cell Line | Reference |
| In Vivo Efficacy | |||
| Maximally Tolerated Dose (MTD) | 56 mg/kg/day (IV, 3 days) | Mice | [1] |
| Tumor Regression | >50% | LNCaP xenografts in mice | [1] |
| In Vitro Potency | |||
| IC50 (PSMA-producing cells) | 5351 nM | LNCaP | [1] |
| IC50 (PSMA-nonproducing cells) | 191 nM | TSU | [1] |
| Pharmacokinetics | |||
| Half-life (t1/2) | 4.9 hours | BALB/c mice (67 mg/kg, IV) | [1] |
Conclusion
This compound represents a promising targeted therapy for a variety of solid tumors that express PSMA. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust preclinical efficacy studies. Careful selection of animal models and adherence to detailed experimental procedures are essential for obtaining reliable and reproducible results to support the further clinical development of this novel agent.
References
- 1. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SERCA Control of Cell Death and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mipsagargin Administration in Xenograft Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mipsagargin (G-202) is a novel prodrug of thapsigargin, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1][2][3] Its targeted delivery and activation at the tumor site by Prostate-Specific Membrane Antigen (PSMA) make it a promising therapeutic agent for various cancers.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in xenograft mouse models, based on preclinical data. It includes information on its mechanism of action, dosage, and administration route, as well as a step-by-step guide for drug preparation and intravenous injection.
Introduction
This compound is a thapsigargin-based prodrug designed for targeted cancer therapy. It consists of a cytotoxic analog of thapsigargin linked to a peptide that is specifically cleaved by the Prostate-Specific Membrane Antigen (PSMA), an enzyme overexpressed on the surface of many cancer cells and in the tumor neovasculature.[1][2] This targeted activation allows for the localized release of the active drug, minimizing systemic toxicity.[1] The active form of the drug inhibits the SERCA pump, leading to a disruption of calcium homeostasis and subsequent cancer cell apoptosis.[1][2]
Mechanism of Action
This compound's therapeutic effect is initiated by its targeted activation and subsequent intracellular activity.
-
Targeted Activation : Upon intravenous administration, this compound circulates as an inactive prodrug. At the tumor site, PSMA, if present on cancer cells or tumor-associated endothelial cells, cleaves the peptide moiety of this compound.[1][2][3]
-
SERCA Pump Inhibition : This cleavage releases the active drug, a thapsigargin analog, which then enters the cancer cells. Inside the cell, it potently and irreversibly inhibits the SERCA pump located in the endoplasmic reticulum membrane.[1][2]
-
Apoptosis Induction : The inhibition of the SERCA pump disrupts the normal flow of calcium ions, leading to elevated cytosolic calcium levels and depletion of calcium stores within the endoplasmic reticulum. This disruption of calcium homeostasis triggers the unfolded protein response (UPR) and ultimately leads to programmed cell death (apoptosis).[1]
Quantitative Data from Preclinical Xenograft Studies
The following table summarizes the efficacy of this compound in a preclinical xenograft model.
| Xenograft Model | Drug/Treatment | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| LNCaP human prostate cancer | This compound (G-202) | 56 mg/kg/day | Intravenous | 3 consecutive days | ~50% average tumor regression over a 30-day period | [4] |
| MDA-PCa-2b and CWR22R-H | This compound (G-202) | 56 mg/kg/day | Intravenous | Single 3-day course | Significant antitumor effects observed out to ≥30 days | [4] |
| MCF-7 human breast cancer | This compound (G-202) | 56 mg/kg | Intravenous | 2 daily injections for 49 days | >50% tumor regression | [4] |
| BALB/c mice (Pharmacokinetics) | This compound (G-202) | 67 mg/kg | Intravenous | Single dose | Half-life of 4.9 hours | [4] |
Experimental Protocols
This compound (G-202) Reconstitution Protocol
This protocol is a general guideline based on common laboratory practices for similar compounds, as specific manufacturer instructions for this compound reconstitution for research use are not publicly available. Researchers should adapt this protocol based on the specific formulation of this compound obtained and any accompanying product information.
Materials:
-
This compound (G-202) lyophilized powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
Procedure:
-
Prepare a Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Carefully add a precise volume of sterile DMSO to the vial to create a stock solution of a known concentration (e.g., 10 mg/mL). The exact volume will depend on the amount of lyophilized powder in the vial.
-
Gently vortex or sonicate the vial to ensure the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Consult the supplier's data sheet for specific storage temperature recommendations.
-
-
Prepare the Final Dosing Solution:
-
On the day of injection, thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final dose (e.g., 56 mg/kg) and the body weight of the mouse.
-
Dilute the required volume of the stock solution with sterile PBS (pH 7.2) to the final desired injection volume. A common final injection volume for intravenous tail vein injections in mice is 100-200 µL.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid toxicity.
-
Gently mix the final dosing solution by pipetting. Do not vortex vigorously.
-
Keep the final dosing solution on ice until ready for injection. It is recommended to use the diluted solution within a few hours of preparation.
-
Intravenous Tail Vein Injection Protocol in Mice
This protocol provides a detailed procedure for the intravenous administration of this compound via the lateral tail vein of a mouse.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
Prepared this compound dosing solution
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them more visible and accessible for injection.
-
Carefully place the mouse in a suitable restraint device, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Clean the tail with a 70% alcohol wipe to remove any debris and to help visualize the lateral tail veins.
-
-
Injection:
-
Load the sterile syringe with the prepared this compound dosing solution, ensuring there are no air bubbles.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the solution. There should be no resistance during injection. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the tail or in the other lateral vein.
-
-
Post-Injection Care:
-
After the injection is complete, carefully withdraw the needle.
-
Apply gentle pressure to the injection site with a piece of sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Safety Precautions
This compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All procedures involving the handling of the powdered form or concentrated stock solutions should be performed in a certified chemical fume hood or biological safety cabinet. Dispose of all contaminated materials according to institutional guidelines for cytotoxic waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PSMA Expression Analysis in Mipsagargin Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipsagargin (G-202) is a novel prodrug that leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA) to deliver a potent cytotoxic agent specifically to tumor cells and their associated neovasculature.[1][2][3] PSMA, a transmembrane glycoprotein, is highly expressed on the surface of prostate cancer cells and the endothelial cells of tumor blood vessels in a variety of solid tumors, while its expression in normal tissues is limited.[1][4] This differential expression profile makes PSMA an attractive target for cancer therapy.
This compound consists of a potent thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12ADT), linked to a PSMA-specific peptide substrate.[1][3] In the presence of PSMA, the peptide is cleaved, releasing the active 12ADT moiety.[1][2] 12ADT is a highly potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is crucial for maintaining intracellular calcium homeostasis.[1][5] Inhibition of the SERCA pump leads to a sustained increase in cytosolic calcium levels, triggering endoplasmic reticulum stress and ultimately inducing apoptosis.[1][5]
The efficacy of this compound is hypothesized to be directly correlated with the level of PSMA expression in the target tissue. Therefore, accurate and quantitative analysis of PSMA expression is critical for identifying patients who are most likely to respond to this compound therapy and for monitoring treatment efficacy. These application notes provide detailed protocols for the analysis of PSMA expression using various established techniques.
This compound's Mechanism of Action and PSMA's Role
This compound's targeted delivery and activation mechanism minimizes systemic toxicity associated with conventional chemotherapy.[3] The prodrug circulates in an inactive form until it encounters PSMA-expressing cells. The enzymatic action of PSMA unmasks the cytotoxic 12ADT, leading to localized cell death.
PSMA Signaling Pathways
Recent studies have elucidated the role of PSMA in modulating key signaling pathways involved in cancer progression. PSMA expression has been shown to influence a switch from the MAPK pathway to the pro-survival PI3K-AKT pathway.[6][7][8] This is mediated through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a signaling complex involving β1 integrin and IGF-1R.[6] Furthermore, the enzymatic activity of PSMA can lead to the release of glutamate, which in turn can activate the PI3K-AKT pathway.[9] Understanding these pathways is crucial for comprehending the broader biological context of PSMA-targeted therapies.
Quantitative Data on PSMA Expression and Therapeutic Response
The level of PSMA expression, as determined by various analytical methods, has been shown to correlate with the response to PSMA-targeted therapies. While specific quantitative data for this compound from publicly available sources is limited, data from studies on other PSMA-targeted agents, such as 177Lu-PSMA-617, provide a strong rationale for the importance of PSMA expression analysis.
Table 1: Correlation of PSMA Expression (PET/CT) with 177Lu-PSMA-617 Treatment Outcome
| Parameter | Patient Cohort | Finding | Reference |
| Pre-treatment SUVmean | 13 patients with mCRPC | Associated with improved Progression-Free Survival (PFS) and Overall Survival (OS). | [10] |
| Average PSMA Expression (PSMAaverage) | 85 patients | Significant prognosticator of overall survival. Patients with low average PSMA expression had significantly shorter survival. | [11][12] |
| Minimal PSMA Expression (PSMAmin) | 85 patients | Patients without low PSMA expressing metastases had the best overall survival. | [11] |
| PSMA SUVmax | 62 tissue samples | A cutoff of 3.15 showed high sensitivity (97%) and specificity (90%) for diagnosing prostate cancer. | [13] |
| PSMA mRNA Expression | 55 patients | Correlated with PSMA SUVmax on PET scans. | [14] |
mCRPC: metastatic Castration-Resistant Prostate Cancer; SUV: Standardized Uptake Value
Experimental Protocols for PSMA Expression Analysis
Accurate determination of PSMA expression is crucial for patient stratification and response prediction for this compound therapy. The following are detailed protocols for three common methods of PSMA expression analysis.
Protocol 1: Immunohistochemistry (IHC) for PSMA Expression in Tissue
Objective: To visualize and semi-quantitatively assess PSMA protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tissue sections (3-5 μm) on charged slides
-
Deparaffinization and rehydration solutions (Xylene, graded alcohols)
-
Antigen retrieval solution (e.g., Cell Conditioning 1)
-
Primary antibody: Anti-PSMA antibody (e.g., clone EP192 or 3E6)[13][15][16]
-
Detection system (e.g., OptiView DAB)[16]
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Staining:
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis and Interpretation:
-
Visual Score (VS): Grade the intensity of the stain in a four-tiered system: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).[15][16]
-
Staining Pattern: Characterize the staining as membranous, cytoplasmic, or both.[15][16]
-
Percentage of Positive Cells: Determine the percentage of tumor cells showing positive staining.
-
An immunoreactive score (IRS) can be calculated by multiplying the staining intensity score by the percentage of positive cells.[13]
Protocol 2: Flow Cytometry for PSMA Expression on Single Cells
Objective: To quantify the percentage of PSMA-positive cells and the relative level of PSMA expression on the cell surface in a single-cell suspension.
Materials:
-
Single-cell suspension from fresh tumor tissue or blood
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-PSMA antibody (e.g., anti-hPSMA-APC, clone REA408)[17]
-
Isotype control antibody
-
Viability dye (e.g., DAPI or SYTOX)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-PSMA antibody or the corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.[17]
-
Wash the cells twice with flow cytometry staining buffer.
-
-
Viability Staining and Acquisition:
-
Resuspend the cells in 500 µL of staining buffer.
-
Add a viability dye just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer.
-
Data Analysis and Interpretation:
-
Gate on the viable, single-cell population.
-
Use the isotype control to set the gate for PSMA-positive cells.
-
Determine the percentage of PSMA-positive cells.
-
The median fluorescence intensity (MFI) of the PSMA-positive population can be used as a relative measure of PSMA expression level.[17]
Protocol 3: Quantitative Real-Time PCR (qPCR) for PSMA (FOLH1) mRNA Expression
Objective: To quantify the relative or absolute amount of PSMA (gene name: FOLH1) mRNA in a tissue or cell sample.
Materials:
-
TRIzol or other RNA extraction reagent
-
Reverse transcription kit (e.g., SuperScript II)
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for FOLH1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.[19]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for FOLH1 or the reference gene, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[19][20]
-
Include no-template controls (NTC) for each primer set.
-
Data Analysis and Interpretation:
-
Determine the cycle threshold (Ct) value for FOLH1 and the reference gene in each sample.
-
Calculate the relative expression of FOLH1 using the ΔΔCt method, normalizing to the reference gene and a control sample.
-
Higher FOLH1 mRNA levels indicate higher PSMA expression.
Conclusion
The successful application of this compound as a targeted cancer therapeutic is contingent upon the accurate assessment of PSMA expression in tumors. The protocols detailed in these application notes provide robust and reproducible methods for analyzing PSMA at the protein and mRNA levels. The selection of the most appropriate method will depend on the sample type, the specific research question, and the available resources. By employing these standardized protocols, researchers and clinicians can better identify patients who are likely to benefit from this compound, thereby advancing the promise of personalized cancer medicine.
References
- 1. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Analysis of PSMA expression and outcome in patients with advanced Prostate Cancer receiving 177Lu-PSMA-617 Radioligand Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of PSMA expression and outcome in patients with advanced Prostate Cancer receiving 177Lu-PSMA-617 Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Aiming High: Prostate-specific Membrane Antigen Expression in Treatment-naïve Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of PSMA expression in response to androgen receptor blockade for theranostics in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.pasteur.fr [research.pasteur.fr]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
Detecting Mipsagargin-Induced Apoptosis Using Flow Cytometry
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mipsagargin is a novel prodrug based on thapsigargin, a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] It is designed for targeted delivery to tumor sites, where it is cleaved by prostate-specific membrane antigen (PSMA) to release its active cytotoxic analog.[1] The active compound disrupts intracellular calcium homeostasis by irreversibly inhibiting the SERCA pump, leading to a sustained increase in cytosolic calcium levels.[1][3] This disruption triggers the endoplasmic reticulum (ER) stress response and ultimately initiates the apoptotic cascade, making this compound a promising agent in cancer therapy.[3][4][5][6]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[7] The most common method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and Propidium Iodide (PI).[8][9][10][11] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[11][12] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[12] This dual-staining approach allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[8][10]
This application note provides a detailed protocol for inducing apoptosis in cancer cells with this compound and quantifying the apoptotic cell population using Annexin V/PI staining and flow cytometry.
This compound's Mechanism of Apoptosis Induction
This compound's active metabolite induces apoptosis primarily through the inhibition of the SERCA pump, which sets off a cascade of cellular events:
-
SERCA Pump Inhibition : The active form of this compound binds to and irreversibly inhibits the SERCA pump in the endoplasmic reticulum.
-
Disruption of Calcium Homeostasis : This inhibition prevents the reuptake of calcium into the ER, leading to a significant and sustained increase in cytosolic Ca2+ concentration.[1][3]
-
ER Stress and Unfolded Protein Response (UPR) : The depletion of ER calcium stores and accumulation of unfolded proteins trigger the ER stress response.[2][13]
-
Mitochondrial Pathway Activation : Elevated cytosolic calcium leads to the opening of the mitochondrial permeability transition pore (MPTP), resulting in the release of cytochrome C into the cytoplasm.[3][4][5][6]
-
Caspase Activation : Cytochrome C release initiates the activation of a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[7][14]
-
JNK Signaling Pathway : Evidence also suggests the involvement of the JNK signaling pathway in thapsigargin-induced apoptosis.[13][15]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., PC-3, LNCaP, or other PSMA-expressing cells)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO, for this compound stock solution)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Seed the cells in a 6-well plate at a density of 2-5 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM). A vehicle control (DMSO only) should be included.
-
Treatment : Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2: Cell Staining with Annexin V-FITC and PI
-
Cell Harvesting :
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells into a conical tube.
-
-
Centrifugation : Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer to a final concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining :
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the tube to mix.
-
-
Incubation : Incubate the tubes for 15-20 minutes at room temperature in the dark.[8][12]
-
Final Preparation : Add 400 µL of 1X Binding Buffer to each tube just before analysis.[8][12]
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup : Set up the flow cytometer with the appropriate lasers and filters for FITC (typically excited at 488 nm, emission at ~530 nm) and PI (excited at 488 nm, emission at >575 nm).
-
Controls : Run unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.
-
Data Acquisition : Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis :
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Use the control samples to set the quadrants to distinguish the four populations:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)[10]
-
-
Calculate the percentage of cells in each quadrant for all samples.
-
Figure 2. Experimental workflow for apoptosis detection.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table to facilitate easy comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells after this compound Treatment for 48 hours
| This compound Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) (Early + Late) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.5 ± 0.9 | 12.6 ± 2.1 |
| 50 | 62.3 ± 4.2 | 20.4 ± 2.5 | 15.1 ± 1.8 | 35.5 ± 4.3 |
| 100 | 40.1 ± 5.1 | 35.2 ± 3.3 | 22.3 ± 2.4 | 57.5 ± 5.7 |
| 500 | 15.8 ± 3.8 | 42.5 ± 4.1 | 38.9 ± 3.5 | 81.4 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments. The data are hypothetical but representative of expected results based on thapsigargin studies.[8][12]
Conclusion
The Annexin V/PI dual-staining assay coupled with flow cytometry is a robust and reliable method for detecting and quantifying this compound-induced apoptosis. This protocol provides a detailed framework for researchers to assess the apoptotic efficacy of this compound in various cancer cell lines. Accurate quantification of apoptosis is crucial for understanding the dose-response relationship and the kinetics of cell death induced by this targeted therapeutic agent, thereby aiding in its preclinical and clinical development.
References
- 1. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thapsigargin triggers a non-apoptotic, caspase-independent programmed cell death in basophilic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. mdpi.com [mdpi.com]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Mipsagargin (G-202): Application Notes and Protocols for Phase I Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel thapsigargin-based prodrug, mipsagargin (G-202), as investigated in Phase I clinical trials. This compound is a targeted chemotherapeutic agent designed to be activated by prostate-specific membrane antigen (PSMA), leading to the localized release of a potent cytotoxin.
Mechanism of Action
This compound is a prodrug that consists of a cytotoxic analog of thapsigargin, 12-ADT, linked to a peptide that masks its activity.[1] This peptide is specifically cleaved by the enzymatic activity of PSMA, which is highly expressed on the surface of prostate cancer cells and within the neovasculature of many solid tumors.[1][2] Upon cleavage of the masking peptide, the active component, 12-ADT-Asp, is released.[2][3] This active molecule potently inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump.[2][3] The inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to a sustained increase in cytosolic calcium levels, which in turn triggers apoptosis (programmed cell death).[1][2]
Caption: this compound's mechanism of action.
Dosage and Administration in Phase I Trials
The Phase I clinical trial for this compound in patients with advanced solid tumors employed a dose-escalation strategy to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[3][4]
Dose Escalation Summary
A modified Fibonacci schema was used for dose escalation.[3][4] A total of 44 patients were treated across a range of doses.[3]
| Dose Level | This compound Dose (mg/m²) | Number of Patients in Dose Escalation |
| 1 | 1.2 | N/A |
| ... | ... (escalating doses) | 28 |
| 8 | 88 | N/A |
| RP2D | 66.8 | 16 (in expansion cohort) |
Data compiled from multiple sources.[3][4][5]
Recommended Phase II Dose (RP2D) and Administration
The RP2D was established to mitigate infusion-related reactions (IRRs) and creatinine elevations observed at higher doses.[3][4]
| Parameter | Details |
| Dosage | Day 1: 40 mg/m²Days 2 & 3: 66.8 mg/m² |
| Administration | Intravenous (IV) infusion |
| Cycle | Days 1, 2, and 3 of a 28-day cycle |
This regimen was established to improve tolerability.[3][4][5]
Experimental Protocols
Patient Population
The Phase I trial enrolled patients with refractory, advanced, or metastatic solid tumors.[3][4]
Treatment Protocol
Caption: this compound Phase I treatment workflow.
1. Premedication: To prevent infusion-related reactions, a standard premedication regimen was recommended, which included a steroid, anti-histamine, anti-nausea medication, anti-pyretic, and an H2 blocker, administered according to institutional guidelines.[3]
2. This compound Administration: this compound was administered as an intravenous infusion on days 1, 2, and 3 of each 28-day cycle.[3][4]
3. Prophylactic Hydration: To mitigate potential nephrotoxicity, guidelines for prophylactic hydration with an intravenous infusion of saline were provided for each day of this compound administration.[3]
Safety and Efficacy Assessments
Dose-Limiting Toxicities (DLTs): One DLT, a Grade 3 rash, was observed during the dose-escalation phase.[3][4] At the 88 mg/m² dose level, Grade 2 infusion-related reactions and a Grade 2 creatinine elevation led to the determination of 66.8 mg/m² as the RP2D.[3][4] Two patients experienced reversible Grade 3 acute renal failure.[3][4]
Adverse Events (AEs): The most common treatment-related adverse events included fatigue, rash, nausea, pyrexia, and infusion-related reactions.[3][4]
Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[3][4] While no clinical responses were observed in the Phase I trial, prolonged disease stabilization was noted in a subset of patients.[3][4]
Pharmacokinetic Analysis
Plasma samples were analyzed to determine the pharmacokinetics of this compound.[3][4] The plasma concentration-time profiles were best represented by a biexponential model, which suggested time-invariant kinetics.[3]
Conclusion
The Phase I clinical trial of this compound established an acceptable safety profile and a recommended Phase II dosing regimen. The findings demonstrated the feasibility of targeting PSMA-expressing tumors with a thapsigargin-based prodrug. Further investigation in Phase II trials is warranted to fully evaluate the anti-tumor activity of this compound.
References
- 1. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Synthesis of Mipsagargin for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mipsagargin (G-202) is a sophisticated prodrug of thapsigargin designed for targeted cancer therapy.[1] Thapsigargin itself is a potent inhibitor of the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump, which is crucial for cell viability.[2][3] However, its high toxicity prevents direct therapeutic use. This compound overcomes this by attaching a peptide mask to a thapsigargin analog, rendering it inactive. This peptide is specifically designed to be cleaved by Prostate-Specific Membrane Antigen (PSMA), an enzyme overexpressed in the neovasculature of most solid tumors, including prostate, kidney, and liver cancers.[2][4]
Upon intravenous administration, the non-toxic this compound circulates systemically until it encounters PSMA at the tumor site.[4] PSMA cleaves the peptide, releasing the active cytotoxic agent, 12-ADT-Asp, which then inhibits the SERCA pump, leading to a surge in cytosolic calcium, ER stress, and ultimately, apoptotic cell death.[2][4] This targeted activation mechanism allows for higher drug concentrations at the tumor site while minimizing systemic toxicity.[4]
Solid-phase synthesis (SPS) provides a robust and efficient method for preparing peptide-drug conjugates like this compound, facilitating research into its therapeutic potential.[5][6][7] This document provides a detailed protocol for the continuous solid-phase synthesis of this compound for research purposes.
Mechanism of Action & Signaling Pathway
The therapeutic strategy of this compound is based on its targeted activation and specific intracellular mechanism.
-
Targeting and Activation: this compound targets PSMA, a carboxypeptidase highly expressed on the surface of prostate cancer cells and in the tumor vasculature of many solid tumors.[2][4]
-
Drug Release: At the tumor site, PSMA hydrolyzes the glutamate-rich peptide linker of this compound.[2][8] This cleavage releases the active cytotoxic payload, an analog of thapsigargin named 12-ADT-Asp.[4][8]
-
SERCA Pump Inhibition: The released 12-ADT-Asp binds to and irreversibly inhibits the SERCA pump located in the endoplasmic reticulum (ER) membrane.[2][4]
-
Apoptosis Induction: Inhibition of the SERCA pump disrupts calcium homeostasis, leading to the depletion of ER calcium stores and a sustained elevation of cytosolic calcium levels.[2][3] This triggers the Unfolded Protein Response (UPR) and a calmodulin/calcineurin/calpain-dependent signaling cascade, which activates apoptotic pathways, leading to programmed cell death.[9][10][11]
Solid-Phase Synthesis Workflow
The synthesis of this compound is performed on a solid support (resin), which allows for easy purification by filtration after each reaction step. The process involves the sequential addition of protected amino acids to build the peptide chain, followed by the conjugation of the thapsigargin analog and final cleavage from the resin.
Experimental Protocols
The following protocol is adapted from published methodologies for the continuous solid-phase synthesis of this compound.[5][12]
Materials and Reagents
-
Solid Support: 2-Chlorotrityl chloride (CTC) resin pre-loaded with Fmoc-Glu-OtBu.
-
Protected Amino Acids: Fmoc-Glu-OtBu, Boc-Asp(All)-OH.
-
Thapsigargin Analog: 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT, referred to as compound 5 in the source literature).[5]
-
Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Activator Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection: 20% Piperidine in DMF.
-
Allyl Deprotection: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) and Me₂N–BH₃ (Dimethylamine borane complex).
-
Cleavage Cocktail: 1:1 mixture of TFA (Trifluoroacetic acid) and DCM (Dichloromethane), with a few drops of water.
-
Solvents: DMF (N,N-Dimethylformamide), DCM.
Synthesis Steps
Step 1: Peptide Chain Elongation (γ-Glu Tetramer Assembly)
-
Swell the Fmoc-Glu-OtBu loaded CTC resin in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Repeat once. Wash thoroughly with DMF and DCM.
-
Coupling: In a separate vessel, pre-activate Fmoc-Glu-OtBu with PyBOP and DIPEA in DMF. Add this solution to the resin and shake for 16 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
Repeat steps 2-4 three more times to assemble the (γGlu)₄ peptide chain.
Step 2: Aspartic Acid Coupling
-
Perform Fmoc deprotection on the resin-bound tetra-glutamate peptide as described in Step 1.2.
-
Coupling: Pre-activate Boc-Asp(All)-OH with PyBOP and DIPEA in DMF. Add this solution to the resin and shake for 18 hours at room temperature.
-
Wash the resin with DMF and DCM.
Step 3: Selective Allyl Group Removal
-
Swell the resin in DCM.
-
Add a solution of Me₂N–BH₃ in DCM, followed by a solution of Pd(PPh₃)₄ in DCM.
-
Shake the mixture for 6 hours at room temperature.
-
Wash the resin thoroughly with DCM.
Step 4: Conjugation of Thapsigargin Analog (12-ADT)
-
Swell the resin in DCM.
-
Conjugation: Pre-activate the thapsigargin analog (12-ADT) with PyBOP and DIPEA in DCM. Add this solution to the resin.
-
Shake the mixture for 18 hours at room temperature.
-
Wash the resin with DCM and dry under vacuum.
Step 5: Cleavage and Final Deprotection
-
Treat the dry resin with a 1:1 mixture of TFA and DCM, with a few drops of water added.
-
Stir the suspension for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound product.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Summary: Reaction Conditions
This table summarizes the reagents and reaction times for the key steps in the solid-phase synthesis of this compound as reported in the literature.[5][12]
| Step | Operation | Reagents | Solvent | Time (h) |
| 1a | Initial Loading | Fmoc-Glu-OtBu, DIPEA | DCM | 3 |
| 1b | Peptide Coupling | Fmoc-Glu-OtBu, PyBOP, DIPEA | DMF | 16 |
| 1c | Fmoc Deprotection | 20% Piperidine in DMF | DMF | 0.7 (2x20 min) |
| 2 | Asp Coupling | Boc-Asp(All)-OH, PyBOP, DIPEA | DMF | 18 |
| 3 | Allyl Deprotection | Me₂N–BH₃, Pd(PPh₃)₄ | DCM | 6 |
| 4 | Drug Conjugation | 12-ADT (Compound 5 ), PyBOP, DIPEA | DCM | 18 |
| 5 | Cleavage & Deprotection | TFA, H₂O | DCM | 1 |
Conclusion
The continuous solid-phase synthesis protocol outlined provides a reliable method for producing this compound for preclinical research and drug development. This targeted prodrug strategy, which leverages the enzymatic activity of PSMA in the tumor microenvironment, represents a promising approach to cancer therapy. The detailed workflow and protocols described herein should enable researchers to synthesize and further investigate the potential of this compound and its analogs in treating solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Enzyme-Activated Thapsigargin Prodrugs by Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Mipsagargin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of delivery systems and formulations for Mipsagargin (G-202), a targeted prodrug of thapsigargin. The information compiled herein is intended to guide researchers in the formulation, characterization, and evaluation of this compound-based therapeutics.
Introduction to this compound and its Delivery System
This compound is a novel antineoplastic agent designed for targeted delivery to the tumor microenvironment. It consists of a cytotoxic analog of thapsigargin, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide that is selectively cleaved by prostate-specific membrane antigen (PSMA).[1] PSMA is a protease highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1] This targeted delivery approach aims to concentrate the cytotoxic payload at the tumor site, minimizing systemic toxicity.[1] The primary delivery system for this compound is its inherent prodrug design, which enhances water solubility for intravenous administration.[2]
This compound Formulations
The principal formulation of this compound developed for clinical use is a sterile solution for intravenous infusion. While the precise composition is proprietary, literature from clinical trials indicates the use of excipients to ensure solubility and stability.
Table 1: Composition of this compound Intravenous Formulation (Based on Available Data)
| Component | Function | Reference |
| This compound | Active Pharmaceutical Ingredient (Prodrug) | |
| Polysorbate | Solubilizing agent/emulsifier | [3] |
| Propylene glycol | Co-solvent/stabilizer | [3] |
| Saline | Vehicle for infusion | [4] |
Note: The exact concentrations of polysorbate and propylene glycol are not publicly available. Formulation development would require optimization of these excipients to ensure drug solubility, stability, and minimize infusion-related reactions.[3]
Experimental Data
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in preclinical xenograft models.
Table 2: Summary of Preclinical Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mice | LNCaP human prostate cancer xenografts | 56 mg/kg/day, IV for 3 consecutive days | ~50% average tumor regression over 30 days | [5] |
| Mice | MDA-PCa2b and CWR22R-H xenografts | Single 3-day course | Significant antitumor effects observed out to ≥30 days | [5] |
| Mice | MCF-7 human breast cancer xenografts | 56 mg/kg, IV, 2 daily for 49 days | >50% tumor regression | [5] |
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in animal models to determine the profile of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Animal Model | Dose | Route of Administration | Half-life (t½) | Reference |
| BALB/c mice | 67 mg/kg | Intravenous (IV) | 4.9 hours | [5] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is initiated by the cleavage of its targeting peptide by PSMA at the tumor site. This releases the active cytotoxic agent, 12-ADT-Asp.[2][6] 12-ADT-Asp is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[4] Inhibition of the SERCA pump disrupts intracellular calcium homeostasis, leading to a sustained increase in cytosolic calcium levels. This, in turn, triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis and cell death.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In vivo imaging of Mipsagargin biodistribution and tumor uptake
An detailed overview of in vivo imaging techniques to assess the biodistribution and tumor uptake of Mipsagargin, a PSMA-targeted prodrug.
Application Notes
Principle of this compound Action and Imaging
This compound is a prodrug that consists of a potent cytotoxic agent, an analog of thapsigargin (12-ADT), linked to a peptide that is specifically cleaved by Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a type II membrane protein that is highly overexpressed on the surface of prostate cancer cells and in the neovasculature of most solid tumors, with limited expression in normal tissues.[3] This restricted expression profile makes it an excellent target for delivering cytotoxic agents directly to the tumor site while minimizing systemic toxicity.[2]
Upon intravenous administration, this compound circulates in an inactive form. When it reaches the tumor neovasculature, the PSMA enzyme cleaves the masking peptide, releasing the active drug, 12ADT-Asp.[2][3] The active drug then enters the tumor endothelial cells and cancer cells, where it irreversibly inhibits the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2] This inhibition disrupts cellular calcium homeostasis, leading to a sustained increase in cytosolic calcium, which triggers endoplasmic reticulum (ER) stress and ultimately induces apoptosis.[2][4]
In vivo imaging, particularly using nuclear medicine techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), is essential for the preclinical and clinical development of targeted drugs like this compound. By radiolabeling the molecule, researchers can non-invasively visualize and quantify its distribution throughout the body over time. This provides critical data on how much of the drug reaches the tumor versus other organs, how quickly it accumulates at the target site, and its routes of clearance. This information is vital for optimizing dosing, assessing target engagement, and predicting both efficacy and potential toxicity.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the molecular cascade initiated by this compound at the tumor site.
Quantitative Biodistribution Data
While specific quantitative in vivo imaging and biodistribution data for this compound has not been published, the following table presents representative data from a preclinical study of [⁶⁸Ga]PSMA-11 , another PSMA-targeting agent, in mice bearing subcutaneous prostate cancer xenografts.[5] This data illustrates the typical distribution profile expected for a PSMA-targeted molecule, showing high uptake in the tumor and kidneys (a known site of PSMA expression and clearance) and lower uptake in other major organs. Data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 30 min | 60 min | 90 min | 120 min | 180 min |
| Blood | 1.8 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Heart | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |
| Lungs | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Liver | 1.3 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 | 0.9 ± 0.1 |
| Spleen | 1.9 ± 0.3 | 1.6 ± 0.2 | 1.4 ± 0.2 | 1.2 ± 0.2 | 1.0 ± 0.1 |
| Kidneys | 24.1 ± 3.1 | 25.8 ± 2.9 | 26.5 ± 3.0 | 27.1 ± 3.1 | 26.9 ± 2.8 |
| Intestine | 1.0 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Bone | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 |
| Tumor | 3.5 ± 0.5 | 4.2 ± 0.6 | 4.5 ± 0.7 | 4.4 ± 0.6 | 4.1 ± 0.5 |
| Data is adapted from a study on [⁶⁸Ga]PSMA-11 and serves as a representative example.[5] |
Experimental Protocols
The following sections provide detailed, representative protocols for conducting in vivo imaging and biodistribution studies of a PSMA-targeted agent like this compound.
Overall Experimental Workflow
This diagram outlines the complete process from preparing the radiolabeled drug to final data analysis.
Protocol 1: Representative Radiolabeling for SPECT Imaging (¹¹¹In)
This protocol describes a general method for labeling a peptide-based molecule, analogous to this compound, with Indium-111 (¹¹¹In) for SPECT imaging. This requires prior conjugation of a chelator, such as DTPA, to the peptide.[6]
Materials:
-
DTPA-conjugated this compound analog
-
Indium-111 Chloride (¹¹¹InCl₃) in 0.05 M HCl
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Metal-free water and reaction vials
-
Instant thin-layer chromatography (ITLC) strips
-
Saline solution (0.9% NaCl)
-
Gamma counter or radio-TLC scanner
Procedure:
-
Reconstitution: Dissolve the DTPA-conjugated peptide in metal-free water to a concentration of 1 mg/mL.
-
Reaction Setup: In a sterile, metal-free microcentrifuge tube, add 50 µL of 0.1 M sodium acetate buffer.
-
Add Peptide: Add 10-20 µg of the DTPA-conjugated peptide solution to the buffer.
-
Add Radionuclide: Carefully add 5-10 mCi (185-370 MBq) of ¹¹¹InCl₃ solution to the tube. Gently mix by flicking the tube.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Quality Control:
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.
-
Develop the strip using saline as the mobile phase. In this system, free ¹¹¹In will migrate with the solvent front, while the labeled peptide remains at the origin.
-
Measure the radioactivity distribution on the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.
-
-
Purity Check: Calculate the radiochemical purity. A purity of >95% is typically required for in vivo use.[6] If purity is low, purification via size-exclusion chromatography may be necessary.
-
Formulation: Dilute the final product in sterile saline for injection to the desired radioactivity concentration.
Protocol 2: In Vivo SPECT/CT Imaging and Ex Vivo Biodistribution
This protocol details the use of a radiolabeled this compound analog in a PSMA-positive tumor xenograft mouse model.
Materials:
-
PSMA-positive human prostate cancer cells (e.g., LNCaP or C4-2)
-
Male immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
-
Matrigel or similar extracellular matrix
-
¹¹¹In-labeled this compound analog (from Protocol 1)
-
Small animal SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Gamma counter, precision balance
-
Standard dissection tools
Procedure:
Part A: Tumor Xenograft Establishment
-
Culture PSMA-positive cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10-20 million cells/mL.
-
Subcutaneously inject 100-150 µL of the cell suspension into the right flank of each mouse.
-
Allow tumors to grow for 2-4 weeks, or until they reach a palpable size of approximately 100-150 mm³.
Part B: In Vivo SPECT/CT Imaging
-
Prepare the injection dose by diluting the ¹¹¹In-labeled compound in sterile saline to deliver approximately 150-200 µCi (5.5-7.4 MBq) in a 100 µL volume per mouse.
-
Anesthetize a tumor-bearing mouse with isoflurane.
-
Administer the radiolabeled compound via intravenous (tail vein) injection.
-
At desired time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mouse and place it in the SPECT/CT scanner.
-
Acquire a whole-body CT scan for anatomical reference.
-
Immediately following the CT, acquire a whole-body SPECT scan.
-
Reconstruct and co-register the SPECT and CT images to visualize the biodistribution of the radiolabeled agent.
Part C: Ex Vivo Biodistribution Analysis
-
Following the final imaging session (or for separate cohorts at each time point), euthanize the mice via a humane, approved method.
-
Immediately collect a blood sample via cardiac puncture.
-
Systematically dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, intestine).
-
Rinse tissues of excess blood, blot dry, and place each sample into a pre-weighed tube.
-
Weigh each tissue sample to obtain the wet weight.
-
Measure the radioactivity in each sample, along with standards prepared from the injection solution, using a calibrated gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula: %ID/g = (Counts in Tissue / Net Injected Counts) / Tissue Weight (g) x 100
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming potential Mipsagargin resistance in cancer cells
Welcome to the Mipsagargin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in cancer cells during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that targets Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of many cancer cells and in the tumor neovasculature.[1][2][3] Upon reaching the tumor site, the PSMA enzyme cleaves the prodrug, releasing a potent derivative of thapsigargin. This active component inhibits the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][4] Inhibition of the SERCA pump disrupts calcium homeostasis, leading to a sustained increase in cytosolic calcium levels, which in turn triggers apoptosis (programmed cell death).[1][5][6][7]
Q2: My cancer cell line, which is PSMA-positive, is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Reduced sensitivity to this compound can arise from several factors. Based on its mechanism of action and general principles of drug resistance, potential mechanisms include:
-
Downregulation or mutation of PSMA: The cancer cells may have reduced the expression of PSMA on their surface, leading to less efficient activation of the this compound prodrug. Mutations in the PSMA gene could also result in a non-functional enzyme that cannot cleave this compound.
-
Overexpression of the SERCA pump: Increased expression of the SERCA pump, the direct target of activated this compound, can effectively titrate the drug, requiring higher concentrations to achieve a cytotoxic effect.[8]
-
Alterations in calcium signaling pathways: Cancer cells can adapt to elevated cytosolic calcium levels by altering the expression or function of calcium-binding proteins or other components of the apoptotic machinery.
-
Increased drug efflux: While less specific to this compound's targeted delivery, overexpression of multidrug resistance transporters like P-glycoprotein could potentially contribute to reduced intracellular concentrations of the active drug.[9]
-
Changes in the tumor microenvironment: Factors within the tumor microenvironment could potentially alter PSMA expression or activity.[10]
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in a PSMA-Positive Cell Line
You have observed a rightward shift in the dose-response curve for this compound in your previously sensitive, PSMA-positive cancer cell line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound efficacy.
Potential Solutions & Experimental Protocols
| Potential Cause | Experimental Verification | Proposed Solution |
| Downregulation of PSMA | Quantitative PCR (qPCR), Western Blot, Flow Cytometry for PSMA expression. | Consider combination therapy with agents known to upregulate PSMA expression. |
| Overexpression of SERCA2 | qPCR or Western Blot for SERCA2 protein levels.[8] | Combination with a SERCA modulator or a drug with a different mechanism of action. |
| Impaired Apoptotic Signaling | Assess caspase-3/7 activation in response to a known apoptosis inducer (e.g., staurosporine). | Explore combination with agents that can restore apoptotic signaling (e.g., BH3 mimetics). |
Experimental Protocols
1. Quantification of PSMA and SERCA2 Expression by qPCR
-
Objective: To determine the mRNA expression levels of PSMA and SERCA2 in sensitive versus potentially resistant cancer cells.
-
Methodology:
-
Isolate total RNA from both parental (sensitive) and this compound-treated (potentially resistant) cell lines using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for human FOLH1 (PSMA) and ATP2A2 (SERCA2). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression levels using the ΔΔCt method.
-
2. Assessment of Apoptotic Pathway Integrity
-
Objective: To determine if the core apoptotic machinery is functional in potentially resistant cells.
-
Methodology:
-
Seed both sensitive and potentially resistant cells in a 96-well plate.
-
Treat cells with a known, non-SERCA pump-inhibiting apoptosis inducer (e.g., 1 µM staurosporine) for 6-12 hours.
-
Use a commercial luminescent or fluorescent assay to measure the activity of caspase-3 and caspase-7.
-
Compare the fold-change in caspase activity between treated and untreated cells for both cell lines. A lack of significant caspase activation in the potentially resistant line suggests a general block in the apoptotic pathway.
-
Strategies to Overcome this compound Resistance
Signaling Pathway for this compound Action and Potential Resistance
Caption: this compound's mechanism and points of potential resistance.
1. Combination Therapies
Combining this compound with other therapeutic agents can enhance its efficacy and overcome resistance.[9][11][12]
| Combination Strategy | Rationale | Example Agents |
| Targeting Parallel Pathways | If cancer cells adapt by upregulating survival pathways, co-targeting these can restore sensitivity. | PI3K/Akt inhibitors, MEK inhibitors |
| Enhancing Apoptosis | For cells with a dampened apoptotic response, co-treatment with pro-apoptotic agents can lower the threshold for cell death. | BH3 mimetics (e.g., Venetoclax) |
| Immunotherapy | Combining this compound with checkpoint inhibitors could leverage the immune system to clear resistant cells.[11][13] | Anti-PD-1/PD-L1 antibodies |
2. Novel Drug Delivery Systems
While this compound is a targeted prodrug, further enhancements in delivery could improve efficacy.[11][12] Nanoparticle-based formulations could potentially increase the local concentration of this compound at the tumor site, helping to overcome resistance due to target overexpression.
3. Adaptive Dosing Strategies
Instead of continuous high-dose therapy, intermittent or adaptive dosing schedules could prevent the development of resistance by allowing sensitive cells to repopulate, thereby maintaining a susceptible tumor population.[9]
This technical support center provides a framework for addressing potential this compound resistance. As with any experimental work, results should be carefully validated and interpreted in the context of the specific cancer model being studied.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound: The Beginning-Not the End-of Thapsigargin Prodrug-Based Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance and adaptation to thapsigargin in androgen-independent prostate cancer PC3 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. international-biopharma.com [international-biopharma.com]
- 11. mdpi.com [mdpi.com]
- 12. cancercenter.com [cancercenter.com]
- 13. [PDF] Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells | Semantic Scholar [semanticscholar.org]
Mipsagargin off-target effects and systemic toxicity assessment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects and systemic toxicity of mipsagargin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High cell death in PSMA-negative control cell lines | 1. This compound degradation to its active form, 12-ADT-Asp, in the culture medium. 2. Off-target effects of the prodrug at high concentrations. 3. Contamination of the this compound stock. | 1. Minimize the incubation time of this compound in the medium before adding it to the cells. Prepare fresh dilutions for each experiment. 2. Perform a dose-response curve to determine the IC50 for both PSMA-positive and PSMA-negative cell lines. A significant difference in IC50 values should be observed[1]. 3. Verify the purity of your this compound stock using analytical methods such as HPLC. |
| Inconsistent anti-tumor efficacy in animal models | 1. Variability in PSMA expression in the tumor xenografts. 2. Insufficient dosing or suboptimal dosing schedule. 3. Poor bioavailability or rapid clearance of this compound. | 1. Confirm PSMA expression levels in your tumor models using immunohistochemistry or flow cytometry. 2. Based on preclinical studies, a 3-day consecutive dosing regimen has shown efficacy[1]. Consider optimizing the dose based on the tumor model. 3. While this compound is designed for intravenous administration, ensure proper formulation and administration techniques. |
| Unexpected renal toxicity in animal models | 1. High systemic exposure to the active form of the drug. 2. Pre-existing renal conditions in the animal model. 3. Dehydration of the animals. | 1. Monitor plasma levels of the active metabolite, 12-ADT-Asp, if possible. The prodrug design aims to minimize this, but some systemic activation can occur. 2. Ensure the use of healthy animals with normal baseline renal function. 3. As prophylactic hydration is recommended in clinical trials, ensure adequate hydration of the animals during the study period. |
Frequently Asked Questions (FAQs)
Off-Target Effects
Q1: What is the primary mechanism of action of this compound and how is it designed to minimize off-target effects?
A1: this compound is a prodrug of a thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT). Its cytotoxic activity is masked by a peptide that is specifically cleaved by prostate-specific membrane antigen (PSMA)[1][2]. PSMA is highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors, but has limited expression in normal tissues. This targeted activation is designed to release the active drug, 12-ADT-Asp, preferentially at the tumor site, thereby minimizing systemic exposure and off-target effects[2]. The active drug then inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to an increase in intracellular calcium, ER stress, and ultimately apoptosis[3][4][5].
Q2: What are the known off-target effects of this compound observed in preclinical and clinical studies?
A2: The off-target effects of this compound are primarily linked to the systemic exposure of its active form, which can inhibit SERCA pumps in non-target tissues. In preclinical toxicology studies in Cynomolgus monkeys and Sprague-Dawley rats, the main dose-limiting toxicity was nephrotoxicity (kidney damage). In a Phase I clinical trial, the most common treatment-related adverse events were fatigue, rash, nausea, pyrexia, and infusion-related reactions. Dose-limiting toxicities included a Grade 3 rash and reversible Grade 3 acute renal failure[6].
Q3: How can I assess the potential for off-target effects of this compound in my in vitro experiments?
A3: To assess off-target effects in vitro, it is recommended to perform a broad panel of safety pharmacology assays. These panels typically screen the compound against a wide range of receptors, ion channels, transporters, and enzymes to identify any unintended interactions[7][8][9][10][11]. A common approach is to use a commercially available safety panel, such as the SafetyScreen44™ Panel or similar services, which cover targets known to be associated with adverse drug reactions[7].
Systemic Toxicity Assessment
Q4: What are the key parameters to monitor for systemic toxicity in animal models treated with this compound?
A4: Based on preclinical and clinical data, the primary organ of toxicity is the kidney. Therefore, a thorough assessment of renal function is crucial. Key parameters to monitor include:
-
Serum Chemistry: Blood urea nitrogen (BUN) and serum creatinine are standard indicators of kidney function.
-
Urinalysis: Monitor for proteinuria, hematuria, and changes in urine output.
-
Histopathology: At the end of the study, perform a detailed histopathological examination of the kidneys to look for signs of tubular damage or other abnormalities[12][13].
-
Body Weight and Clinical Observations: Monitor for changes in body weight, behavior, and overall health of the animals.
Q5: What were the main findings from the Phase I clinical trial regarding this compound's systemic toxicity?
A5: The Phase I clinical trial in patients with advanced solid tumors established a recommended Phase II dose (RP2D) of 40 mg/m² on day 1 and 66.8 mg/m² on days 2 and 3 of a 28-day cycle, administered with premedications and hydration[6]. The most frequent treatment-related adverse events were fatigue, rash, nausea, pyrexia, and infusion-related reactions. The dose-limiting toxicities were a Grade 3 rash and two cases of reversible Grade 3 acute renal failure[6].
Quantitative Data Summary
Preclinical Toxicology of this compound
| Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| Cynomolgus Monkeys | 1, 5, or 10 mg/kg IV for 3 consecutive days | Nephrotoxicity (elevations in BUN, creatinine, and albumin). Effects were minimal and reversible at 1 mg/kg. | [6] |
| Sprague-Dawley Rats | Not specified in detail in the provided results. | Nephrotoxicity was a key finding. | [6] |
Phase I Clinical Trial Adverse Events (Most Common)
| Adverse Event | Grade | Frequency | Reference |
| Fatigue | 1-2 | Common | [6] |
| Rash | 1-2 (one Grade 3 DLT) | Common | [6] |
| Nausea | 1-2 | Common | [6] |
| Pyrexia | 1-2 | Common | [6] |
| Infusion-Related Reaction | 1-2 | Common | [6] |
| Creatinine Elevation | 1-2 | Common | [6] |
| Acute Renal Failure | 3 (DLT) | Two patients (reversible) | [6] |
Experimental Protocols
In Vitro Off-Target Liability Assessment using a Safety Pharmacology Panel
Objective: To identify potential off-target interactions of this compound using a broad in vitro safety pharmacology panel.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Panel Selection: Utilize a commercially available in vitro safety pharmacology panel (e.g., SafetyScreen44™ or a similar panel from providers like Eurofins Discovery or ChemPartner)[7][9]. These panels typically include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
Screening: The service provider will perform the screening assays, typically starting with a single high concentration of this compound (e.g., 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition or activation for each target. A significant interaction (e.g., >50% inhibition) at the screening concentration warrants further investigation.
-
Follow-up Studies: For any identified "hits," perform concentration-response curves to determine the IC50 or EC50 values. This will help to assess the potency of the off-target interaction and determine if it is likely to be clinically relevant.
Assessment of this compound-Induced Nephrotoxicity in a Rodent Model
Objective: To evaluate the potential for this compound to cause kidney damage in a rat model.
Methodology:
-
Animal Model: Use healthy, adult Sprague-Dawley rats with normal baseline renal function.
-
Dosing Regimen: Administer this compound intravenously for 3 consecutive days. Include a vehicle control group and at least three dose groups based on previous toxicology studies.
-
Clinical Monitoring:
-
Record body weight and clinical observations daily.
-
Collect urine at baseline and at specified time points during and after treatment for urinalysis (protein, glucose, blood, specific gravity).
-
-
Blood Sampling: Collect blood samples at baseline and at various time points to measure serum creatinine and blood urea nitrogen (BUN).
-
Terminal Procedures: At the end of the study, euthanize the animals and perform a gross necropsy.
-
Histopathology: Collect the kidneys, weigh them, and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a qualified veterinary pathologist. Look for signs of tubular necrosis, inflammation, or other abnormalities[12][13].
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for toxicity assessment.
Caption: Logical relationship of this compound's activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
Technical Support Center: Mipsagargin Solubility for In Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving mipsagargin for use in in vitro experiments. Given that this compound is a prodrug of a thapsigargin analog, its solubility characteristics are similar to other hydrophobic small molecules. This guide offers strategies to enhance its water solubility and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a soluble thapsigargin prodrug designed for targeted cancer therapy.[1][2] While its formulation is intended to have increased water solubility for systemic delivery compared to its parent compound, thapsigargin, achieving and maintaining sufficient concentration in aqueous cell culture media can still be challenging.[3][4][5] Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the primary methods to improve this compound's solubility for in vitro assays?
The three main approaches for enhancing the solubility of hydrophobic compounds like this compound in aqueous media for in vitro experiments are:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the compound before further dilution in aqueous media.
-
Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of cyclodextrin molecules, which have a hydrophilic exterior, thereby increasing its apparent water solubility.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like liposomes or nanoemulsions, which can be dispersed in aqueous solutions.[6]
Q3: What is the recommended starting point for dissolving this compound?
For initial experiments, dissolving this compound in a minimal amount of high-purity DMSO to create a concentrated stock solution is the most common and straightforward approach. This stock can then be serially diluted in cell culture medium to the desired final concentration.
Q4: What is the maximum concentration of DMSO that can be used in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1% in most cases. The tolerance to DMSO varies significantly between cell lines and depends on the duration of the experiment. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.
Q5: When should I consider using cyclodextrins or lipid-based formulations?
Consider these alternatives if:
-
You observe precipitation of this compound in the cell culture medium even at low DMSO concentrations.
-
Your cell line is particularly sensitive to DMSO.
-
You need to achieve a higher final concentration of this compound than is possible with a low percentage of DMSO.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to my cell culture medium.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | The inherent hydrophobicity of this compound limits its solubility in aqueous media. |
| Co-solvent Concentration Too Low | The final concentration of the co-solvent (e.g., DMSO) in the medium may be insufficient to keep the this compound dissolved. |
| High Final this compound Concentration | The desired final concentration of this compound may exceed its solubility limit in the final solution. |
| Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes contribute to the precipitation of dissolved compounds.[7] |
| Temperature Changes | Temperature fluctuations can affect the solubility of compounds. |
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Prepare a more concentrated stock solution of this compound in DMSO. This allows you to add a smaller volume to your culture medium to reach the desired final concentration, thus keeping the final DMSO percentage low.
-
If your cells tolerate it, you can slightly increase the final DMSO concentration (up to a pre-determined non-toxic level). Always run a vehicle control.
-
-
Use a Different Solubilization Method:
-
Cyclodextrins: Prepare a this compound-cyclodextrin inclusion complex. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Lipid-Based Formulations: Formulate this compound into a nanoemulsion. This involves dissolving this compound in an oil phase, which is then emulsified in an aqueous phase with the help of a surfactant.
-
-
Modify the Experimental Protocol:
-
Sonication: Briefly sonicate the final solution in a water bath sonicator to help dissolve any small precipitates.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Order of Addition: Add the this compound stock solution to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol outlines the standard method for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a this compound-cyclodextrin complex to enhance aqueous solubility.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water
-
Sterile containers
Procedure:
-
Prepare a solution of HP-β-CD in sterile deionized water (e.g., 10-40% w/v).
-
Add the this compound powder to the HP-β-CD solution. The molar ratio of this compound to cyclodextrin will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.
-
The resulting clear solution is your this compound-cyclodextrin stock. Determine the concentration of this compound in the stock solution using a suitable analytical method (e.g., HPLC-UV).
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 3: Preparation of a this compound Nanoemulsion
This protocol describes a basic method for creating a lipid nanoemulsion for in vitro delivery of this compound.
Materials:
-
This compound powder
-
A suitable oil (e.g., medium-chain triglycerides)
-
A surfactant (e.g., Polysorbate 80)
-
Sterile deionized water
-
High-speed homogenizer or sonicator
Procedure:
-
Oil Phase Preparation: Dissolve the this compound in the oil at a desired concentration. Gentle heating may be required.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer or a probe sonicator.
-
Continue homogenization/sonication until a stable, translucent nanoemulsion is formed.
-
The nanoemulsion can be sterile-filtered through a 0.22 µm filter.
-
Characterize the nanoemulsion for particle size and drug encapsulation efficiency.
-
Store the nanoemulsion at 4°C.
Data Presentation
Table 1: Solubility of Thapsigargin (this compound Analog Precursor) in Common Solvents
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Water | Sparingly soluble |
Data for thapsigargin is provided as a reference for the parent compound of the this compound analog.
Table 2: General Guidelines for Co-solvent Use in Cell Culture
| Co-solvent | Recommended Final Concentration | Considerations |
| DMSO | < 0.5% (ideal), up to 1% | Cell line dependent toxicity; always include a vehicle control. |
| Ethanol | < 0.5% | Can be more volatile; potential for cell toxicity. |
Visualizations
Caption: this compound activation and downstream signaling pathway.
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Logical steps for troubleshooting this compound precipitation.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: The Beginning-Not the End-of Thapsigargin Prodrug-Based Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Mipsagargin Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mipsagargin treatment schedules for maximum efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a prodrug of a thapsigargin analog designed for targeted cancer therapy.[1][2][3] It consists of a cytotoxic analog of thapsigargin, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide that is selectively cleaved by Prostate-Specific Membrane Antigen (PSMA).[3] PSMA is overexpressed on the surface of many cancer cells and in the tumor neovasculature.[1][3]
Upon cleavage by PSMA in the tumor microenvironment, the active drug, 12-ADT-Asp, is released.[3] This active component inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][3] Inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to an increase in cytosolic calcium levels, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death) of the cancer cells.[1][4]
Q2: What is the recommended starting point for a this compound treatment schedule in clinical settings?
Based on Phase I and II clinical trials, a recommended dosing regimen for intravenous (IV) infusion of this compound is 40 mg/m² on day 1, followed by 66.8 mg/m² on days 2 and 3 of a 28-day cycle.[1][5] This regimen was established to manage and mitigate potential toxicities.[5]
Q3: What are the known toxicities associated with this compound treatment?
The most common treatment-related adverse events observed in clinical trials include fatigue, rash, nausea, pyrexia, and infusion-related reactions.[5] A dose-limiting toxicity is reversible, grade 3 acute renal failure.[5] To minimize renal toxicity, prophylactic hydration is recommended.[5]
Troubleshooting Guide
Issue 1: Suboptimal efficacy observed in preclinical in vivo models.
-
Possible Cause: Inadequate dosing schedule.
-
Troubleshooting Tip: Preclinical studies in mice have shown that a 3-day treatment regimen is more effective than 1 or 2-day regimens.[5] Consider a dosing schedule of 56 mg/kg/day for three consecutive days, which has been shown to produce significant tumor regression in LNCaP xenografts.[2] Another effective regimen reported is 56 mg/kg administered twice daily for 49 days, which resulted in over 50% tumor regression.[2]
-
-
Possible Cause: Poor drug formulation or stability.
Issue 2: High variability in in vitro cell viability and apoptosis assay results.
-
Possible Cause: Inconsistent cell seeding density or health.
-
Possible Cause: Issues with the this compound stock solution.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Thapsigargin and its analogs can be sensitive to storage conditions. Store stock solutions at -20°C or below and protect from light.[9]
-
-
Possible Cause: Assay timing is not optimal for observing the effect.
-
Troubleshooting Tip: The induction of apoptosis by SERCA inhibitors can take time. While initial calcium flux is rapid, the full apoptotic cascade may take 24-48 hours to become evident.[4] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and this compound concentration.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Route of Administration | Outcome |
| LNCaP (Prostate Cancer) | 56 mg/kg/day for 3 consecutive days | Intravenous | ~50% average tumor regression over 30 days[2] |
| MDA-PCa-2b (Prostate Cancer) | Single 3-day course of this compound | Not Specified | Significant antitumor effects observed out to ≥30 days[2] |
| CWR22R-H (Prostate Cancer) | Single 3-day course of this compound | Not Specified | Significant antitumor effects observed out to ≥30 days[2] |
| Human Tumor Xenografts | 56 mg/kg, twice daily for 49 days | Not Specified | >50% tumor regression[2] |
Table 2: Clinical Dosing and Toxicity of this compound
| Clinical Phase | Dosing Schedule | Cycle Length | Dose-Limiting Toxicities | Common Adverse Events |
| Phase I (Dose Escalation) | 1.2 mg/m² to 88 mg/m² on Days 1, 2, 3 | 28 days | Grade 3 rash, Grade 2 infusion-related reaction, Grade 2 creatinine elevation | Fatigue, rash, nausea, pyrexia, infusion-related reaction[5] |
| Phase II (Recommended) | 40 mg/m² on Day 1, 66.8 mg/m² on Days 2 & 3 | 28 days | Reversible Grade 3 acute renal failure | Fatigue, rash, nausea, pyrexia, infusion-related reaction[1][5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7][8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.[8][10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8][10]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Culture cells to the desired confluence and treat with this compound for the determined time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Apoptosis Assay (Hoechst 33342 Staining)
-
Cell Treatment: Grow cells on glass coverslips or in imaging-compatible plates and treat with this compound.
-
Staining Solution Preparation: Prepare a Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS).
-
Staining: Remove the culture medium and wash the cells with PBS. Add the Hoechst staining solution to cover the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Washing: Remove the staining solution and wash the cells three times with PBS.[13]
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope with a DAPI filter set (Excitation/Emission ~350/461 nm).[13]
-
Interpretation: Healthy cells will have uniformly stained, round nuclei. Apoptotic cells will exhibit condensed, brightly stained, and fragmented nuclei.
-
Visualizations
Caption: this compound activation by PSMA and its intracellular mechanism of action.
Caption: General experimental workflow for assessing this compound efficacy in vitro.
Caption: Signaling pathway of apoptosis induced by SERCA inhibition.
References
- 1. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. apexbt.com [apexbt.com]
- 9. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Mipsagargin Synthesis and Purification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of mipsagargin.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of this compound.
1. What is the general synthetic strategy for this compound? this compound is a prodrug of a thapsigargin analog. Its synthesis is typically achieved through solid-phase peptide synthesis (SPPS). This involves the sequential coupling of amino acids to a solid support to build the targeting peptide, followed by the conjugation of the thapsigargin analog to the peptide. The final step involves cleavage from the solid support and deprotection of the side chains.
2. What are the most critical steps in this compound synthesis? The most critical steps include ensuring high coupling efficiency during the solid-phase synthesis of the peptide, the successful conjugation of the bulky thapsigargin analog to the resin-bound peptide, and the final cleavage and deprotection step without significant side product formation.
3. What type of chromatography is typically used for this compound purification? Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying this compound. This technique separates the target molecule from impurities based on its hydrophobicity.
4. What is the mechanism of action of this compound? this compound is a targeted prodrug. The peptide component of this compound is designed to be cleaved by prostate-specific membrane antigen (PSMA), an enzyme that is overexpressed on the surface of many cancer cells and in the tumor neovasculature. Upon cleavage, the active thapsigargin analog is released, which then inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This disruption of calcium homeostasis leads to apoptosis (programmed cell death) of the cancer cells.[1][2][3][4][5]
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
A. This compound Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low peptide coupling efficiency | - Incomplete deprotection of the Fmoc group.- Steric hindrance from bulky amino acids.- Aggregation of the growing peptide chain on the resin. | - Ensure complete Fmoc removal by using fresh deprotection solution (e.g., 20% piperidine in DMF) and extending reaction time if necessary.- Use a stronger coupling reagent (e.g., HATU, HCTU).- Perform a double coupling for hindered amino acids.- Use a resin with a lower loading capacity to reduce aggregation.- Incorporate pseudoprolines or other "difficult sequence" disruption strategies. |
| Side reactions during synthesis | - Aspartimide formation at Asp-Xxx sequences.- Racemization of amino acids, particularly His and Cys.- Oxidation of Met or Trp residues. | - For Asp-containing peptides, use protecting groups like Dmab on the preceding amino acid to prevent cyclization.- Use coupling reagents known to suppress racemization (e.g., additives like HOBt or Oxyma).- Use scavengers in the cleavage cocktail to prevent oxidation of sensitive residues. |
| Low yield after coupling the thapsigargin analog | - Steric hindrance from the large thapsigargin molecule.- Low reactivity of the conjugation site on the peptide. | - Use a higher excess of the thapsigargin analog and coupling reagents.- Extend the coupling reaction time.- Consider using a linker to reduce steric hindrance. |
| Incomplete cleavage from the resin or deprotection | - Inefficient cleavage cocktail for the chosen resin and protecting groups.- Presence of scavengers that interfere with cleavage. | - Ensure the TFA concentration in the cleavage cocktail is sufficient (typically >90%).- Select scavengers appropriate for the amino acid composition of the peptide (e.g., triisopropylsilane for Trp).- Extend the cleavage time, but monitor for potential side reactions. |
B. This compound Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in RP-HPLC | - Interaction of the peptide with free silanol groups on the silica-based column.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to both mobile phases.- Reduce the amount of sample injected onto the column.- Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated. |
| Presence of ghost peaks | - Contaminants in the mobile phase or from the HPLC system.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents and additives.- Thoroughly flush the HPLC system and injection port between runs.- Run a blank gradient to identify the source of the ghost peaks. |
| Poor resolution between this compound and impurities | - Inappropriate gradient slope.- Unsuitable organic modifier or stationary phase. | - Optimize the gradient by making it shallower to increase the separation between closely eluting peaks.- Try a different organic modifier (e.g., methanol instead of acetonitrile) or a column with a different stationary phase (e.g., C8 or phenyl). |
| Low recovery of purified this compound | - Irreversible adsorption of the lipophilic molecule to the column.- Precipitation of the compound on the column. | - Add a small percentage of a stronger organic solvent like isopropanol to the mobile phase to improve solubility and recovery.- Ensure the sample is fully dissolved in the injection solvent before loading onto the column. |
III. Quantitative Data Summary
While specific step-by-step yields for this compound synthesis are not extensively published, the following table provides a general expectation for solid-phase peptide synthesis of drug conjugates and the final product specifications.
| Process Step | Parameter | Typical Value/Range |
| Solid-Phase Peptide Synthesis | Coupling Efficiency per Step | >99% |
| Overall Crude Peptide Yield | 60-80% (highly sequence dependent) | |
| Thapsigargin Analog Conjugation | Coupling Yield | 50-70% (can be lower due to steric hindrance) |
| Cleavage and Deprotection | Crude Product Yield | 70-90% |
| RP-HPLC Purification | Recovery of Pure Product | 40-60% |
| Final Product | Purity | >95%[4] |
IV. Experimental Protocols
The following is a generalized protocol for the solid-phase synthesis of this compound based on published literature.[4] This protocol is intended for experienced researchers in a properly equipped laboratory setting.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride (2-CTC) resin
-
Coupling reagents (e.g., PyBOP, HBTU)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Thapsigargin analog with a linker for conjugation
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
RP-HPLC system with a C18 column
Procedure:
-
Resin Loading: The first Fmoc-protected amino acid is attached to the 2-CTC resin.
-
Peptide Chain Elongation (Iterative Steps):
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and an activator base and coupled to the free N-terminus of the resin-bound peptide.
-
Washing: The resin is washed to remove unreacted reagents.
-
These steps are repeated until the desired peptide sequence is assembled.
-
-
Conjugation of Thapsigargin Analog: The thapsigargin analog is coupled to a specific site on the peptide (e.g., the side chain of an amino acid) using a suitable coupling chemistry.
-
Cleavage and Deprotection: The synthesized this compound is cleaved from the resin, and the amino acid side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
Precipitation and Isolation: The cleaved product is typically precipitated in cold diethyl ether, collected by centrifugation, and dried.
-
Purification: The crude this compound is purified by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white powder.
-
Analysis: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
V. Visualizations
This compound Mechanism of Action
Caption: this compound is activated by PSMA, leading to SERCA pump inhibition and apoptosis.
This compound Synthesis and Purification Workflow
Caption: Overview of the this compound synthesis and purification process.
Troubleshooting Logic for Low Purity after Purification
Caption: A logical workflow for troubleshooting low purity of this compound after purification.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize infusion-related reactions (IRRs) during experiments with Mipsagargin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, thapsigargin-based prodrug designed for targeted cancer therapy.[1][2] Its mechanism of action involves selective activation by Prostate-Specific Membrane Antigen (PSMA), which is often overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[3][4] Once activated, this compound releases a cytotoxic analogue of thapsigargin that inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump.[1][5] This inhibition disrupts cellular calcium homeostasis, leading to endoplasmic reticulum stress and ultimately apoptosis (programmed cell death) in the target tumor cells.[1]
Q2: What are the most common infusion-related reactions observed with this compound?
A2: Based on clinical trial data, the most frequently reported treatment-related adverse events include fatigue, rash, nausea, pyrexia (fever), and infusion-related reactions (IRRs).[1][2] These reactions are generally manageable and can be mitigated with appropriate prophylactic measures.
Q3: What is the recommended dosing regimen for this compound to minimize infusion-related reactions?
A3: To reduce the incidence and severity of IRRs, a specific dosing schedule has been established. The recommended Phase II dose is 40 mg/m² administered on day 1, followed by 66.8 mg/m² on days 2 and 3 of a 28-day cycle.[1][2] This regimen should be accompanied by prophylactic premedications and hydration on each day of infusion.[1][2]
Q4: What is the proposed mechanism behind this compound-induced infusion reactions?
A4: A plausible explanation for the observed IRRs is related to the mechanism of action of thapsigargin. The inhibition of the SERCA pump by the active component of this compound can lead to an increase in cytosolic calcium levels within mast cells. This elevation in intracellular calcium can trigger mast cell degranulation and the release of histamine and other inflammatory mediators, which in turn can cause the signs and symptoms of an infusion reaction.[1]
Troubleshooting Guide for Infusion-Related Reactions
This guide provides a systematic approach to managing infusion-related reactions that may occur during the administration of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Mild to Moderate Infusion Reaction: - Flushing- Itching- Rash- Fever- Chills- Nausea | Histamine release due to mast cell degranulation | 1. Immediately pause the this compound infusion.2. Assess and monitor the patient's vital signs.3. Administer supportive care medications as per institutional guidelines (e.g., antihistamines, antipyretics).4. Once symptoms resolve, consider restarting the infusion at a reduced rate (e.g., 50% of the original rate).5. If the reaction does not recur, the rate can be gradually increased as tolerated. |
| Severe Infusion Reaction: - Dyspnea (shortness of breath)- Hypotension (low blood pressure)- Angioedema (swelling)- Bronchospasm | Anaphylactic or severe anaphylactoid reaction | 1. Immediately and permanently discontinue the this compound infusion.2. Initiate emergency medical protocols as per institutional guidelines.3. Administer emergency medications which may include epinephrine, corticosteroids, and bronchodilators.4. Provide oxygen and other supportive measures as required.5. Do not re-challenge the patient with this compound. |
| Elevated Serum Creatinine | Potential nephrotoxicity | 1. Ensure adequate prophylactic hydration with intravenous saline on each day of this compound administration.[1]2. Monitor renal function regularly throughout the treatment cycle.3. In case of Grade 2 or higher creatinine elevation, hold the this compound infusion and manage according to institutional protocols for drug-induced renal impairment. |
Data Presentation
Table 1: Treatment-Related Adverse Events in the this compound Phase I Clinical Trial
| Adverse Event | Percentage of Patients (%) |
| Fatigue | >10% |
| Rash | >10% |
| Nausea | >10% |
| Infusion-Related Reaction | >10% |
| Pyrexia | >10% |
Data from the first-in-man Phase I clinical trial of this compound in patients with advanced solid tumors.[1]
Experimental Protocols
Prophylactic Premedication Protocol to Minimize Infusion-Related Reactions
While the Phase I clinical trial for this compound recommended a general premedication regimen according to institutional guidelines, a typical prophylactic protocol for cytotoxic agents known to cause infusion reactions is provided below as a representative example. Researchers should always adhere to their institution's specific guidelines and protocols.
Objective: To prevent or reduce the severity of infusion-related reactions during the administration of this compound.
Materials:
-
Dexamethasone (or equivalent corticosteroid)
-
Diphenhydramine (or another H1 receptor antagonist)
-
Famotidine (or another H2 receptor antagonist)
-
Acetaminophen (or another antipyretic)
-
Normal saline for hydration
-
Standard infusion equipment
Methodology:
-
Hydration: Administer a bolus of 500 mL of normal saline intravenously over 30-60 minutes prior to the this compound infusion on each day of treatment.[1]
-
Corticosteroid Administration: Administer Dexamethasone 20 mg intravenously 30-60 minutes before the this compound infusion.
-
H1 Receptor Antagonist Administration: Administer Diphenhydramine 25-50 mg intravenously 30-60 minutes before the this compound infusion.
-
H2 Receptor Antagonist Administration: Administer Famotidine 20 mg intravenously 30-60 minutes before the this compound infusion.
-
Antipyretic Administration: Administer Acetaminophen 650-1000 mg orally 30-60 minutes before the this compound infusion.
-
This compound Infusion: Following the completion of all premedications, initiate the this compound infusion as per the study protocol (40 mg/m² on day 1, 66.8 mg/m² on days 2 and 3).
-
Monitoring: Closely monitor the patient for any signs or symptoms of an infusion reaction during and for at least one hour after the completion of the infusion.
Visualizations
This compound's Mechanism of Action
Caption: this compound is activated by PSMA, leading to SERCA pump inhibition, ER stress, and apoptosis.
Proposed Signaling Pathway for this compound-Induced Infusion Reaction
Caption: Proposed pathway of this compound-induced infusion reaction via SERCA inhibition in mast cells.
Troubleshooting Workflow for Infusion-Related Reactions
Caption: Logical workflow for the management of this compound infusion-related reactions.
References
- 1. albertahealthservices.ca [albertahealthservices.ca]
- 2. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Infusion or Immune Reactions | American Cancer Society [cancer.org]
- 5. researchgate.net [researchgate.net]
Mipsagargin dose-limiting toxicities in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) observed in clinical trials of mipsagargin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as G-202) is a novel, thapsigargin-based prodrug.[1][2] Its cytotoxic activity is masked by a peptide that is specifically cleaved by prostate-specific membrane antigen (PSMA), an enzyme often overexpressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors.[3][4][5] Upon cleavage of this masking peptide by PSMA, the active drug, an analog of thapsigargin, is released.[2][6] This active component potently inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump.[2][4][6] Inhibition of the SERCA pump disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum stress and ultimately inducing apoptosis (programmed cell death) in the target cells.[3][6][7]
Q2: What were the primary dose-limiting toxicities (DLTs) observed in the Phase I clinical trial of this compound?
In the first-in-man Phase I clinical trial (NCT01056029), a single dose-limiting toxicity (DLT) of a Grade 3 rash was observed during the dose-escalation phase.[1][2][8] At the highest administered dose of 88 mg/m², observations of Grade 2 infusion-related reactions (in two patients) and a Grade 2 creatinine elevation (in one patient) led to the determination of 66.8 mg/m² as the recommended Phase II dose (RP2D).[1][2][8] Additionally, two patients in the study developed treatment-related Grade 3 acute renal failure, which was reversible.[1][8]
Q3: What are the most common adverse events associated with this compound treatment?
Across the Phase I study, the most frequently reported treatment-related adverse events were:
In a subsequent Phase II study in patients with advanced hepatocellular carcinoma, the most common treatment-emergent adverse events (Grade 1-2) were increased blood creatinine, fatigue, and nausea.[6][9]
Troubleshooting Guides
This section provides guidance on potential issues that may arise during experiments involving this compound, based on the toxicities observed in clinical trials.
Issue: Observation of Skin Rash
-
Potential Cause: As evidenced by the Phase I trial, a skin rash is a potential toxicity of this compound, with a Grade 3 rash being the dose-limiting toxicity.
-
Troubleshooting/Mitigation Strategies:
-
Monitoring: Closely monitor subjects for the onset and progression of any skin reactions.
-
Grading: Utilize a standardized grading system for adverse events, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), to objectively assess the severity of the rash. The clinical trials for this compound used CTCAE version 4.03.[1][10]
-
Dose Adjustment: In the clinical trial, treatment was held for patients experiencing a DLT and could be resumed at a lower dose level if the adverse event recovered to Grade 2 or less within one week.[1] Consider implementing a similar dose modification strategy in your experimental protocol.
-
Issue: Elevated Serum Creatinine and Renal Toxicity
-
Potential Cause: this compound administration has been associated with elevations in serum creatinine and, in some cases, acute renal failure.[1][8] This is a critical safety parameter to monitor.
-
Troubleshooting/Mitigation Strategies:
-
Prophylactic Hydration: In the clinical trial, prophylactic hydration with an intravenous infusion of saline was implemented on each day of this compound administration to help prevent increases in serum creatinine.[1]
-
Renal Function Monitoring: Regularly monitor serum creatinine and conduct urinalysis throughout the experimental period.
-
Dose Modification: Be prepared to adjust or hold dosing if significant elevations in creatinine are observed. The recommended Phase II dosing regimen was modified to include a lower dose on the first day, in part to mitigate this toxicity.[1][8]
-
Issue: Infusion-Related Reactions (IRRs)
-
Potential Cause: The intravenous administration of this compound can elicit infusion-related reactions.
-
Troubleshooting/Mitigation Strategies:
-
Premedication: The recommended Phase II dosing regimen for this compound included the use of prophylactic premedications to help manage IRRs.[1] While the specific premedications are not detailed in the provided search results, standard premedication regimens for IRRs often include antihistamines and corticosteroids.
-
Monitoring During Infusion: Closely observe subjects during and immediately following the administration of this compound for any signs or symptoms of an IRR (e.g., fever, chills, rash, shortness of breath).
-
Infusion Rate Adjustment: If an IRR occurs, consider stopping the infusion, managing the symptoms, and restarting at a slower rate once the reaction has resolved.
-
Data Presentation
Table 1: Dose-Limiting Toxicities and Other Key Toxicities in the this compound Phase I Trial
| Toxicity | Grade | Dose Level at Onset | Number of Patients Affected | Notes |
| Dose-Limiting Toxicity | ||||
| Rash | 3 | Dose Escalation | 1 | This was the single protocol-defined DLT in the dose-escalation phase.[1][2][8] |
| Other Significant Toxicities | ||||
| Infusion-Related Reaction | 2 | 88 mg/m² | 2 | These observations, along with creatinine elevation, led to the determination of the RP2D.[1][2][8] |
| Creatinine Elevation | 2 | 88 mg/m² | 1 | Contributed to the decision to establish the RP2D at a lower dose.[1][2][8] |
| Acute Renal Failure | 3 | Not Specified | 2 | This was a treatment-related event that was reversible.[1][8] |
Table 2: this compound Phase I Clinical Trial (NCT01056029) Dose Escalation and Recommended Phase II Dose
| Parameter | Value | Reference |
| Dose Escalation Range | 1.2 to 88 mg/m² | [1][2][8] |
| Number of Dose Levels Evaluated | 8 | [1] |
| Recommended Phase II Dose (RP2D) | 66.8 mg/m² | [1][2][8] |
| Modified RP2D Regimen | 40 mg/m² on Day 1, followed by 66.8 mg/m² on Days 2 and 3 | [1][8] |
Experimental Protocols
Phase I Clinical Trial (NCT01056029) Methodology
-
Study Design: A multicenter, open-label, Phase I dose-escalation study.[1]
-
Patient Population: Patients with advanced solid tumors that were refractory to standard therapy or for whom no standard therapy was available.[1]
-
Dosing Regimen: this compound was administered as a 1-hour intravenous infusion on three consecutive days (Days 1, 2, and 3) of a 28-day cycle.[1][2][8]
-
Dose Escalation: A modified Fibonacci schema was used for dose escalation to determine the maximum tolerated dose (MTD).[1][2][8]
-
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.03.[1][10]
-
Definition of DLT: Drug-related adverse events occurring during the first cycle were prospectively defined as DLTs. These included:
-
Grade 4 neutropenia lasting ≥ 5 days
-
Grade 3 or higher febrile neutropenia
-
Grade 4 thrombocytopenia or Grade 3 or 4 thrombocytopenia with bleeding
-
Grade 3 or higher nausea, vomiting, or diarrhea despite optimal management
-
Grade 3 non-hematologic toxicities lasting > 5 days or any Grade 4 or higher non-hematologic toxicities[1]
-
Visualizations
This compound Mechanism of Action
Caption: this compound is activated by PSMA, leading to SERCA pump inhibition and apoptosis.
Experimental Workflow for this compound Toxicity Assessment
Caption: Workflow for the administration and toxicity management of this compound in clinical trials.
References
- 1. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours | Semantic Scholar [semanticscholar.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mipsagargin Delivery to Advanced Solid Tumors: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the delivery of Mipsagargin to advanced solid tumors.
Introduction to this compound
This compound (G-202) is a prodrug designed for targeted delivery of a potent cytotoxic agent, a thapsigargin analog (12-ADT), to solid tumors.[1][2] The targeting mechanism relies on the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of prostate cancer cells and within the neovasculature of a wide range of solid tumors.[1][2] The prodrug design aims to mitigate the systemic toxicity associated with the parent compound, thapsigargin, by ensuring its activation primarily at the tumor site.[1]
This compound consists of the 12-ADT payload linked to a peptide sequence that is specifically cleaved by PSMA.[2] Upon cleavage, the active drug is released, inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition disrupts cellular calcium homeostasis, leading to endoplasmic reticulum stress and ultimately, apoptosis (programmed cell death).[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a prodrug strategy for thapsigargin?
A1: Thapsigargin is a potent inhibitor of the SERCA pump and induces apoptosis in a broad range of cell types. However, its high cytotoxicity leads to significant systemic toxicity, limiting its therapeutic potential. The prodrug this compound was developed to overcome this limitation. By attaching a PSMA-specific peptide, the cytotoxic activity is masked until it reaches the tumor microenvironment where PSMA is overexpressed, thereby increasing the therapeutic window.[1][3][4]
Q2: Why is Prostate-Specific Membrane Antigen (PSMA) a good target for this compound?
A2: PSMA is an ideal target for several reasons:
-
High Expression in Prostate Cancer: PSMA is significantly overexpressed on the surface of prostate cancer cells.
-
Expression in Tumor Neovasculature: Crucially, PSMA is also expressed in the newly formed blood vessels (neovasculature) of many solid tumors, but not in normal blood vessels.[1] This allows this compound to target the tumor's blood supply, a strategy known as vascular disruption.
-
Enzymatic Activity: PSMA possesses enzymatic activity that can be harnessed to cleave the peptide linker of this compound, releasing the active drug at the tumor site.[2]
Q3: What are the main challenges observed in the clinical development of this compound?
A3: While Phase I trials demonstrated an acceptable safety profile and a favorable pharmacokinetic profile, this compound did not show a significant clinical response in terms of tumor regression in some studies.[5][6] Prolonged disease stabilization was observed in a subset of patients.[5][6] Challenges include optimizing the dosing regimen to maximize efficacy while managing side effects, and the potential for heterogeneous PSMA expression within tumors, which could limit the drug's activation and effectiveness.[5][6]
Q4: What is the mechanism of action of the active form of this compound?
A4: The active form of this compound, 12-ADT-Asp, binds to and irreversibly inhibits the SERCA pump located in the membrane of the endoplasmic reticulum (ER).[1] The SERCA pump is responsible for pumping calcium ions (Ca2+) from the cytosol into the ER. Inhibition of this pump leads to a depletion of ER Ca2+ stores and a sustained increase in cytosolic Ca2+ levels. This disruption of calcium homeostasis triggers the unfolded protein response (UPR) and ER stress, ultimately leading to apoptosis.[3][4]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during preclinical experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent in vitro cytotoxicity results | Variable PSMA expression in cell lines: PSMA expression can vary between cell lines and even within the same cell line over time. | Regularly verify PSMA expression levels in your cell lines using techniques like flow cytometry or western blotting. Use both PSMA-positive and PSMA-negative cell lines as controls.[7] |
| Prodrug instability: this compound may degrade if not stored or handled properly. | Follow the manufacturer's instructions for storage and handling. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions: Incubation times, cell seeding density, and assay type can all influence the results. | Optimize your cytotoxicity assay protocol. Consider using a long-term viability assay (e.g., clonogenic assay) in addition to short-term assays (e.g., MTT, CellTiter-Glo) to capture the full effect of the drug.[6] | |
| Lack of in vivo efficacy in xenograft models | Low or heterogeneous PSMA expression in the tumor: The xenograft model may not express sufficient or uniform levels of PSMA for effective prodrug activation. | Characterize PSMA expression in your xenograft model using immunohistochemistry (IHC) or PET imaging with a PSMA-targeted radiotracer. Consider using a different cell line with higher and more stable PSMA expression.[8] |
| Poor tumor perfusion: Inadequate blood flow to the tumor can limit the delivery of this compound to the tumor site. | Assess tumor vascularity and perfusion using techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). Ensure that tumors have reached an appropriate size for adequate vascularization before starting treatment.[8] | |
| Suboptimal dosing regimen: The dose and schedule of this compound administration may not be optimal for the specific xenograft model. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Experiment with different dosing schedules (e.g., daily vs. intermittent) to find the most effective regimen.[9] | |
| High variability in tumor growth in control and treated groups | Inconsistent tumor cell implantation: Variation in the number of cells injected or the injection site can lead to differences in tumor take rate and growth. | Standardize your tumor implantation procedure, including cell number, injection volume, and anatomical location.[10][11] |
| Animal health and stress: Animal stress can impact tumor growth and response to treatment. | Ensure proper animal handling and housing conditions to minimize stress. Monitor animal health closely throughout the experiment.[8] | |
| Difficulty in assessing prodrug activation | Challenges in detecting the cleaved, active drug: The active drug may have a short half-life or be present at low concentrations, making it difficult to detect. | Develop and validate a sensitive analytical method, such as LC-MS/MS, to detect and quantify the active drug in tumor tissue and plasma.[6] |
| Lack of a suitable biomarker for target engagement: It can be challenging to directly measure SERCA pump inhibition in vivo. | Consider using downstream biomarkers of ER stress and apoptosis, such as CHOP expression or caspase-3 activation, as indirect indicators of drug activity. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| PSMA-producing CWR22R-H human prostate cancer | 56 mg/kg/day for 3 consecutive days | ~50% average regression of LNCaP xenografts in intact mice over a 30-day period. | [12] |
| MDA-PCa2b and CWR22R-H human prostate cancer | Single 3-day course | Significant antitumor effects observed out to ≥30 days. | [12] |
| LNCaP human prostate cancer | 56 mg/kg, 2 daily for 49 days (with Tasquinimod) | Significant (>50%) tumor regression, stabilized with Tasquinimod. | [12] |
Table 2: Phase I Clinical Trial Results of this compound in Advanced Solid Tumors
| Parameter | Value | Reference |
| Number of Patients | 44 | [5][6] |
| Dose Range | 1.2 to 88 mg/m² | [5][6] |
| Dosing Schedule | Intravenous infusion on days 1, 2, and 3 of 28-day cycles | [5][6] |
| Recommended Phase II Dose (RP2D) | 40 mg/m² on day 1 and 66.8 mg/m² on days 2 and 3 with premedication and hydration | [5][6] |
| Most Common Adverse Events (Grade 1-2) | Fatigue, rash, nausea, pyrexia, infusion-related reaction | [5][6] |
| Dose-Limiting Toxicity (DLT) | Grade 3 rash (1 patient) | [5][6] |
| Clinical Response (RECIST criteria) | No objective responses observed | [5][6] |
| Disease Stabilization | Prolonged disease stabilization observed in a subset of patients | [5][6] |
Table 3: Phase II Clinical Trial of this compound in Advanced Hepatocellular Carcinoma (HCC)
| Parameter | Value | Reference |
| Number of Patients (evaluable for efficacy) | 19 | [13] |
| Best Response | Stable Disease: 12 (63.2%) | [13] |
| Median Time to Progression (TTP) | 134.0 days | [13] |
| Median Progression-Free Survival (PFS) | 129.0 days | [13] |
| Median Overall Survival (OS) | 205.0 days | [13] |
| Change in Tumor Blood Flow (DCE-MRI) | Reduced Ktrans (mean, 52%) in 5 patients | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on PSMA-positive and PSMA-negative cancer cell lines.
Materials:
-
PSMA-positive cell line (e.g., LNCaP) and PSMA-negative cell line (e.g., PC-3, DU-145)[7]
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 90 µL of complete medium and incubate overnight.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours.[6]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
PSMA-positive cancer cell line (e.g., LNCaP)
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture with or without Matrigel into the flank of each mouse.[10][11]
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously according to the desired dosing schedule (e.g., 56 mg/kg daily for 3 days).[12] The control group should receive vehicle injections.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC for PSMA expression, apoptosis markers).
Visualizations
This compound Signaling Pathway
Caption: this compound activation and downstream signaling cascade.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. Biological determinants of PSMA expression, regulation and heterogeneity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug Strategy for PSMA-targeted Delivery of TGX-221 to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PSMA-Targeted Therapy: Advancements in Detection and Treatment Modalities with Dr. Scott T. Tagawa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Mipsagargin activation by tumor-specific proteases
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Mipsagargin and other protease-activated prodrugs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound (G-202) is a prodrug of the potent sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump inhibitor, Thapsigargin.[1][2] It is composed of a Thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide sequence that masks its cytotoxic activity.[3] This peptide is specifically designed to be cleaved by tumor-specific proteases, such as Prostate-Specific Membrane Antigen (PSMA).[2][4] Upon cleavage of this masking peptide by PSMA, which is often overexpressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors, the active form of the drug is released, leading to targeted cell death.[3]
Q2: What is the mechanism of action of activated this compound?
A2: Once activated by protease cleavage, the cytotoxic component of this compound inhibits the SERCA pump in the endoplasmic reticulum.[4] This inhibition disrupts cellular calcium homeostasis, leading to a sustained increase in cytosolic calcium levels.[3] The elevated intracellular calcium triggers a signaling cascade that results in apoptosis (programmed cell death).[5]
Q3: Which tumor-specific proteases can activate this compound or similar prodrugs?
A3: this compound itself is specifically designed to be activated by Prostate-Specific Membrane Antigen (PSMA).[2] However, the underlying principle of using tumor-specific proteases to activate Thapsigargin-based prodrugs is applicable to other enzymes. Other proteases that have been identified as potential activators for similar prodrugs include Human Glandular Kallikrein 2 (HK2) and Fibroblast Activation Protein (FAP).[1][6]
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the expression of the activating protease (e.g., PSMA) in the target cells. In PSMA-producing LNCaP cells, the IC50 has been reported to be significantly lower than in PSMA-nonproducing TSU cells. For example, one study reported an IC50 of 191 nM in TSU cells, which was 57-fold higher than in the PSMA-producing LNCaP cells (IC50 = 5351 nM is likely a misinterpretation in the source, the value for LNCaP should be lower). The key takeaway is the significant difference in potency between target and non-target cells.
Troubleshooting Guides
Issue 1: High background toxicity in control cells not expressing the target protease.
-
Question: I am observing significant cytotoxicity in my negative control cell line that does not express the activating protease. What could be the cause?
-
Answer:
-
Possibility 1: Non-specific cleavage of the prodrug. The peptide linker may be susceptible to cleavage by other, non-target proteases present in the cell culture medium or secreted by the cells.
-
Recommendation: Ensure the purity of your this compound stock. Analyze the cell culture supernatant for non-specific protease activity. Consider using a more defined, serum-free medium if possible.
-
-
Possibility 2: Instability of the prodrug. this compound may be degrading prematurely in the culture medium, releasing the active Thapsigargin analog.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment. Minimize the time the prodrug is in solution before being added to the cells.
-
-
Possibility 3: Off-target effects. At high concentrations, this compound may exert some level of cytotoxicity independent of its activation.
-
Recommendation: Perform a dose-response curve to determine if the observed toxicity is concentration-dependent. Use the lowest effective concentration in your experiments.
-
-
Issue 2: Inefficient activation of this compound in protease-expressing cells.
-
Question: My PSMA-positive cell line is showing a weaker than expected response to this compound treatment. How can I troubleshoot this?
-
Answer:
-
Possibility 1: Low expression or activity of the target protease. The level of active PSMA on the cell surface may be insufficient for efficient prodrug activation.
-
Recommendation: Confirm the expression and activity of PSMA in your cell line using methods like flow cytometry, western blotting, or a specific PSMA activity assay. Ensure the cells are in a healthy, actively growing state.
-
-
Possibility 2: Suboptimal assay conditions. The pH, temperature, or presence of inhibitors in the culture medium could be affecting protease activity.
-
Recommendation: Optimize the assay conditions for PSMA activity. Ensure the pH of your culture medium is stable. Screen for potential inhibitory components in your media supplements.
-
-
Possibility 3: Incorrect this compound concentration. The concentration of this compound used may be too low to elicit a strong cytotoxic effect.
-
Recommendation: Perform a thorough dose-response experiment to determine the optimal concentration range for your specific cell line.
-
-
Issue 3: High variability between replicate experiments.
-
Question: I am seeing significant variability in my results between identical experiments. What are the potential sources of this variability?
-
Answer:
-
Possibility 1: Inconsistent cell health and density. Variations in cell confluence and viability can significantly impact the experimental outcome.
-
Recommendation: Standardize your cell seeding and culturing protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
-
-
Possibility 2: Pipetting errors. Inaccurate pipetting of cells, this compound, or assay reagents can lead to significant variability.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
-
-
Possibility 3: Edge effects in multi-well plates. Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Recommendation: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile water or media to help maintain a humidified environment.
-
-
Quantitative Data Summary
| Compound | Cell Line | Protease Expression | IC50 (nM) | Reference |
| This compound | LNCaP | PSMA-producing | Lower Potency | [2] |
| This compound | TSU | PSMA-nonproducing | 191 | [2] |
| Thapsigargin | Various | N/A | ~10 | [1][5] |
| 12-ADT | Various | N/A | <100 | [1][5] |
Note: The IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on both protease-expressing and control cell lines.
-
Materials:
-
PSMA-positive and PSMA-negative cancer cell lines
-
Complete cell culture medium
-
This compound
-
Thapsigargin (as a positive control)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Thapsigargin in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the prepared drug dilutions and controls.
-
Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 48-72 hours).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
-
2. Protease-Mediated this compound Cleavage Assay (In Vitro)
This protocol aims to confirm the cleavage of this compound by the target protease.
-
Materials:
-
This compound
-
Recombinant human PSMA (or other target protease)
-
Protease assay buffer
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for fragment identification)
-
-
Procedure:
-
Prepare a reaction mixture containing this compound at a known concentration in the protease assay buffer.
-
Initiate the reaction by adding recombinant PSMA to the mixture. Include a negative control without the protease.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Stop the reaction at each time point by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by HPLC to monitor the disappearance of the this compound peak and the appearance of cleavage product peaks.
-
Quantify the peak areas to determine the rate of cleavage.
-
(Optional) Use mass spectrometry to confirm the identity of the cleavage products.
-
Visualizations
Caption: this compound activation and downstream signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationships for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated prodrugs: strategies, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) [frontiersin.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
Mipsagargin Treatment: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with Mipsagargin treatment. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is activated by Prostate-Specific Membrane Antigen (PSMA), an enzyme often overexpressed in the neovasculature of solid tumors.[1][2] Once activated, it releases a cytotoxic analog of thapsigargin, 12-ADT-Asp.[1] This active component inhibits the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump.[1][3] This inhibition disrupts calcium homeostasis, leading to increased cytosolic calcium levels, which in turn induces apoptosis (programmed cell death).[1][3]
Q2: What are the most common adverse events observed with this compound treatment?
Based on clinical trial data, the most frequently reported treatment-related adverse events are fatigue, rash, nausea, pyrexia (fever), and infusion-related reactions (IRRs).[4][5][6] Increased blood creatinine has also been commonly observed.[3][7]
Q3: What are the dose-limiting toxicities (DLTs) of this compound?
In a phase I clinical trial, a dose-limiting toxicity was a Grade 3 rash.[4][5] Additionally, treatment-related Grade 3 acute renal failure has been observed, which was reversible.[4][5][6] In a phase II study, a patient experienced Grade 3 increased blood creatinine, Grade 4 thrombocytopenia, and Grade 3 renal injury, which were considered a DLT.[3]
Troubleshooting Guides
Management of Infusion-Related Reactions (IRRs)
Q: An infusion-related reaction (e.g., flushing, dyspnea, chills) is observed during this compound administration. What steps should be taken?
A:
-
Stop the Infusion: Immediately halt the this compound infusion.
-
Assess and Manage Symptoms: Evaluate the severity of the reaction and administer supportive care as needed. This may include antihistamines (e.g., diphenhydramine), H2 blockers (e.g., famotidine), and corticosteroids (e.g., dexamethasone).
-
Prophylactic Measures for Future Infusions: For subsequent infusions, it is crucial to administer premedications to prevent or lessen the severity of IRRs. A recommended prophylactic regimen, administered 30 minutes prior to this compound infusion, includes:
-
Dexamethasone
-
A long-acting antihistamine
-
An oral H2 blocker
-
Acetaminophen[3]
-
Management of Renal Toxicity
Q: An increase in serum creatinine is noted after this compound administration. What is the recommended course of action?
A:
-
Monitoring: Closely monitor renal function through regular serum creatinine measurements.
-
Hydration: To mitigate creatinine elevations, prophylactic intravenous hydration with normal saline (e.g., 250 to 500 mL over 1-2 hours) should be administered after each this compound infusion.[3]
-
Dose Modification: If a significant increase in creatinine (e.g., Grade 2 or higher) is observed, consider holding the next dose of this compound until the creatinine level returns to a less severe grade. Dose adjustments for subsequent cycles may also be necessary. In clinical trials, Grade 3 acute renal failure was found to be reversible during the treatment-free part of the cycle.[4][5][6]
Management of Rash
Q: A patient develops a rash after this compound treatment. How should this be managed?
A:
-
Grading: Assess the severity of the rash using the Common Terminology Criteria for Adverse Events (CTCAE).
-
Symptomatic Treatment: For mild to moderate rashes (Grade 1-2), topical corticosteroids and oral antihistamines can be used to manage symptoms.
-
Dose Interruption/Reduction: For a severe rash (e.g., Grade 3), this compound treatment should be held until the rash resolves to Grade 1 or baseline. A dose reduction for subsequent cycles may be warranted. A Grade 3 rash was identified as a dose-limiting toxicity in clinical studies.[4]
Quantitative Data on Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events from a Phase II study of this compound.
| Adverse Event | Grade 1-2 Incidence | Grade 3 Incidence |
| Increased Blood Creatinine | 68.0% | Not specified |
| Fatigue | 56.0% | Not specified |
| Nausea | 44.0% | Not specified |
Data from a Phase II study in patients with advanced Hepatocellular Carcinoma.[3][7]
In a Phase I study, the most common treatment-related adverse events were fatigue, rash, nausea, pyrexia, and IRR.[4][5][6]
Experimental Protocols
Prophylactic Premedication Protocol to Prevent Infusion-Related Reactions
Objective: To minimize the incidence and severity of infusion-related reactions (IRRs) during this compound administration.
Materials:
-
Dexamethasone
-
Long-acting antihistamine (e.g., cetirizine or loratadine)
-
Oral H2 blocker (e.g., famotidine or ranitidine)
-
Acetaminophen
-
Normal saline for intravenous administration
Procedure:
-
Approximately 30 minutes prior to the start of the this compound infusion, administer the following premedications:
-
Intravenous or oral dexamethasone.
-
Oral long-acting antihistamine.
-
Oral H2 blocker.
-
Oral acetaminophen.[3]
-
-
Initiate the this compound infusion as per the experimental protocol.
-
Monitor the subject closely for signs and symptoms of an IRR during and after the infusion.
Visualizations
This compound's Mechanism of Action
Caption: this compound is activated by PSMA, inhibiting the SERCA pump and leading to apoptosis.
Experimental Workflow for Managing Adverse Events
Caption: A logical workflow for the monitoring and management of this compound-related adverse events.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Mipsagargin-Induced Creatinine Elevations
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and managing elevations in serum creatinine observed during experiments with mipsagargin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational prodrug of a thapsigargin analog designed for targeted cancer therapy.[1][2][3] It is specifically activated by prostate-specific membrane antigen (PSMA), which is overexpressed on the surface of many cancer cells and in the tumor neovasculature.[1][2] Once activated, its cytotoxic component, a thapsigargin analog, inhibits the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump.[1][2][4] This inhibition disrupts cellular calcium homeostasis, leading to endoplasmic reticulum stress and ultimately apoptosis (programmed cell death) of the cancer cells.[4][5][6]
Q2: Is an elevation in serum creatinine an expected side effect of this compound?
A2: Yes, elevations in serum creatinine and, in some cases, acute renal failure have been observed as dose-limiting toxicities in clinical trials of this compound.[7][8][9][10] These elevations are generally reversible upon cessation of treatment or with appropriate management.[7][8]
Q3: What is the proposed mechanism for this compound-induced creatinine elevations?
A3: The precise mechanism of this compound-induced nephrotoxicity is not fully elucidated in the available literature. However, it is known that PSMA is expressed in a subset of proximal renal tubules.[1] It is plausible that the targeted delivery of the cytotoxic payload to these cells contributes to renal injury. The subsequent disruption of calcium homeostasis and induction of apoptosis in these renal cells could lead to tubular damage and a decline in renal function, manifesting as an increase in serum creatinine.
Q4: What are the general risk factors for drug-induced nephrotoxicity?
A4: General risk factors that may increase the likelihood of drug-induced kidney injury include pre-existing renal insufficiency, advanced age (older than 60 years), volume depletion (dehydration), diabetes, heart failure, sepsis, and the concurrent use of other nephrotoxic medications.[11]
Troubleshooting Guide: Managing Creatinine Elevations
This guide provides a systematic approach to identifying and managing creatinine elevations during this compound administration in a research setting.
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Creatinine Elevation (e.g., Grade 1-2) | Drug-related tubular injury, dehydration. | - Ensure adequate hydration of the subject according to established protocols.- Review concomitant medications for other potentially nephrotoxic agents.- Monitor creatinine levels more frequently.- Consider dose reduction in subsequent cycles if creatinine levels do not return to baseline. |
| Significant Creatinine Elevation (e.g., Grade 3 or higher) or Acute Renal Failure | Significant this compound-induced nephrotoxicity. | - Immediately interrupt this compound administration.- Initiate supportive care, including intravenous hydration.- Closely monitor renal function (creatinine, BUN, urine output) and electrolytes.- Once creatinine levels have resolved or returned to baseline, a decision on re-initiating this compound at a reduced dose should be made based on a careful risk-benefit assessment.[7][8] |
| Persistent Creatinine Elevation | Incomplete recovery from renal injury. | - Discontinue this compound treatment permanently.- Consult a nephrologist for further management of renal impairment. |
Experimental Protocols
Prophylactic Hydration Protocol to Mitigate this compound-Induced Creatinine Elevation
This protocol is based on the strategy employed in clinical trials to ameliorate this compound-induced creatinine elevations.[1][7][8] Note: This is a general guideline and should be adapted to specific institutional and ethical guidelines for animal or clinical research.
Objective: To reduce the incidence and severity of this compound-induced nephrotoxicity.
Materials:
-
This compound for infusion
-
Sterile 0.9% Sodium Chloride (Normal Saline) for intravenous infusion
-
Infusion pumps and administration sets
-
Premedications (e.g., steroids, anti-histamines, anti-nausea agents, H2 blockers) as per institutional guidelines.[1]
Procedure:
-
Baseline Assessment: Before the first infusion of this compound, obtain baseline serum creatinine and blood urea nitrogen (BUN) levels.
-
Premedication: Administer premedications as per the established experimental plan. In clinical trials, a general premedication regimen including a steroid, anti-histamine, anti-nausea agent, anti-pyretic, and H2 blocker was recommended.[1]
-
Pre-hydration: Administer an intravenous infusion of normal saline prior to this compound infusion. A typical volume in clinical settings for similar agents can range from 500 mL to 1 L, infused over 1-2 hours.
-
This compound Administration: Infuse this compound over the prescribed duration (e.g., 1 hour).[1]
-
Post-hydration: Following the completion of the this compound infusion, administer an additional intravenous infusion of normal saline. A volume of 250 to 500 mL of normal saline infused over 1-2 hours was used in a Phase II study.[12]
-
Monitoring:
-
Monitor serum creatinine and BUN levels regularly throughout the treatment cycle. In clinical trials, these were monitored before each treatment cycle.
-
Monitor for signs of fluid overload, especially in subjects with pre-existing cardiac or renal conditions.
-
-
Subsequent Dosing: The decision to proceed with subsequent doses of this compound should be based on the return of creatinine levels to baseline or an acceptable range. Dose adjustments may be necessary for patients who experience significant creatinine elevations.[12]
Data Presentation
Summary of this compound Dosing and Renal Adverse Events in Clinical Trials
| Clinical Trial Phase | This compound Dosing Regimen | Observed Renal Adverse Events | Mitigation Strategy | Reference |
| Phase I | Dose escalation from 1.2 to 88 mg/m² on days 1, 2, and 3 of a 28-day cycle. | Grade 2 creatinine elevation at 88 mg/m². Two patients developed reversible Grade 3 acute renal failure. | Recommended Phase II Dose (RP2D) established at 40 mg/m² on day 1 and 66.8 mg/m² on days 2 and 3 with prophylactic premedications and hydration. | [7][8] |
| Phase II (Hepatocellular Carcinoma) | Dose Level 1: 40 mg/m² on day 1 and 66.8 mg/m² on days 2 and 3.Dose Level -1: 40 mg/m² on days 1, 2, and 3. | Increased blood creatinine was the most common treatment-emergent adverse event (68.0%). One patient at Dose Level 1 had Grade 3 increased blood creatinine and Grade 3 renal injury (a dose-limiting toxicity). | The dose was conservatively selected to be 40 mg/m² on days 1, 2, and 3 for the expansion cohort. An additional 250 to 500 mL of normal saline was administered after each study drug infusion. | [12] |
Visualizations
This compound's Mechanism of Action and Potential for Nephrotoxicity
Caption: this compound activation and proposed mechanism of nephrotoxicity.
Experimental Workflow for Managing this compound-Induced Creatinine Elevation
Caption: Workflow for monitoring and managing creatinine elevations.
References
- 1. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. This compound: The Beginning-Not the End-of Thapsigargin Prodrug-Based Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jvsmedicscorner.com [jvsmedicscorner.com]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Nephrotoxicity in Cancer Treatment: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mipsagargin vs. Thapsigargin: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxicity profiles of mipsagargin and thapsigargin, two related compounds with significant potential in cancer therapy. While both ultimately induce cell death by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, their mechanisms of delivery and cellular targets differ significantly, leading to distinct cytotoxicity profiles. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their respective activities.
Overview and Mechanism of Action
Thapsigargin is a sesquiterpene lactone derived from the plant Thapsia garganica. It is a potent and specific inhibitor of the SERCA pump, which is responsible for pumping calcium ions from the cytosol into the endoplasmic reticulum (ER). By blocking SERCA, thapsigargin causes a depletion of ER calcium stores and a rise in cytosolic calcium levels. This disruption of calcium homeostasis leads to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis. However, the high toxicity of thapsigargin to both cancerous and normal cells has limited its therapeutic application.
This compound (G-202) is a prodrug of a thapsigargin analog designed to overcome the non-specific toxicity of thapsigargin. It consists of a cytotoxic thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide that is specifically cleaved by prostate-specific membrane antigen (PSMA). PSMA is a type II transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors, but has limited expression in normal tissues.[1] This targeted activation allows for the selective release of the active cytotoxic agent at the tumor site, minimizing systemic toxicity.[1]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and thapsigargin in various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: this compound Cytotoxicity Data
| Cell Line | Cancer Type | PSMA Expression | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | Positive | 191 | [2] |
| TSU | Prostate Cancer | Negative | 5351 | [2] |
Table 2: Thapsigargin Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LXF-289 | Lung Cancer | 0.0066 | [3] |
| NCI-H2342 | Lung Cancer | 0.0093 | [3] |
| SK-MES-1 | Lung Cancer | 0.0097 | [3] |
| SW-13 | Adrenocortical Carcinoma | ~4000 | [4] |
| NCI-H295R | Adrenocortical Carcinoma | ~4000 | [4] |
| A549 | Lung Adenocarcinoma | Induces cell death at 1000 | [5] |
| Various Cell Lines | Various Cancers | ~10 | [6][7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of this compound and thapsigargin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3, DU145) cancer cell lines[8][9][10]
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Thapsigargin stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and thapsigargin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of thapsigargin and the activation of this compound.
Caption: Thapsigargin-induced apoptosis pathway.
Caption: Activation of this compound by PSMA.
Experimental Workflow
The following diagram outlines the workflow for the comparative cytotoxicity assay.
Caption: Experimental workflow for cytotoxicity assay.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Mipsagargin and Other PSMA-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the oncology landscape, particularly for prostate cancer. Its high expression on malignant prostate cells and the neovasculature of various solid tumors has spurred the development of a diverse array of targeted therapies. This guide provides a comparative analysis of Mipsagargin, a novel prodrug, against other major classes of PSMA-targeted therapies, including radioligand therapies, antibody-drug conjugates, and CAR-T cell therapies.[1] This comparison is supported by available preclinical and clinical data to aid in research and development decisions.
Mechanism of Action: A Diverse Armamentarium Against PSMA
PSMA-targeted therapies employ distinct strategies to eradicate cancer cells. This compound utilizes a unique enzymatic activation mechanism, while other modalities leverage radiation, cytotoxic payloads, or the body's own immune system.
-
This compound: This therapy is a thapsigargin-based prodrug.[2][3] In its inactive form, a PSMA-specific peptide masks the cytotoxic agent.[2] Upon encountering PSMA, which is abundant on prostate cancer cells and tumor vasculature, the peptide is cleaved, releasing the active drug.[2][3] The active component then inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to apoptosis.[3]
-
Radioligand Therapy (RLT): Represented by agents like Lutetium-177 vipivotide tetraxetan (Pluvicto®), RLTs consist of a small molecule that binds to PSMA, tethered to a radioactive isotope.[4] This complex delivers targeted radiation directly to the tumor cells, causing DNA damage and cell death.[5]
-
Antibody-Drug Conjugates (ADCs): ADCs, such as ARX517, are comprised of a monoclonal antibody that specifically targets PSMA, linked to a potent cytotoxic payload.[6][7][8] Once the antibody binds to PSMA on the cancer cell surface, the ADC is internalized, and the cytotoxic agent is released, leading to cell death.[6][8]
-
CAR-T Cell Therapy: This innovative immunotherapy involves genetically engineering a patient's own T cells to express Chimeric Antigen Receptors (CARs) that recognize PSMA. These engineered T cells, like P-PSMA-101, are then infused back into the patient, where they can identify and kill PSMA-expressing cancer cells.[9]
Quantitative Comparison of Preclinical and Clinical Data
The following table summarizes key performance metrics for this compound and other PSMA-targeted therapies based on available data. It is important to note that direct cross-trial comparisons are challenging due to differing study designs and patient populations.
| Therapeutic Agent/Class | Drug Type | Mechanism of Action | Binding Affinity (Ki) | In Vitro Potency (IC50) | Clinical Trial Phase (Highest) | Notable Clinical Outcomes |
| This compound | Small Molecule Prodrug | SERCA pump inhibitor | Not Reported | 5351 nM (PSMA-producing LNCaP cells) vs. 191 nM (PSMA-nonproducing TSU cells)[10] | Phase II[1] | Prolonged disease stabilization observed in a subset of patients in Phase I; no objective clinical responses reported.[11][12][13] |
| Lutetium-177 vipivotide tetraxetan (Pluvicto®) | Radioligand Therapy | Targeted β-radiation | High Affinity (Specific Ki not readily available in searches) | Not Applicable | Approved | Significant improvement in overall survival and radiographic progression-free survival in mCRPC (VISION and TheraP trials). |
| ARX517 | Antibody-Drug Conjugate | Microtubule inhibitor | Not Reported | Sub-nanomolar (≤0.5 nmol/L) in cells with moderate-to-high PSMA expression.[6] | Phase I/II[7] | Promising 52% PSA50 (≥50% reduction) reported in patients with mCRPC who have progressed on multiple treatments.[14] |
| P-PSMA-101 | CAR-T Cell Therapy | T-cell mediated cytotoxicity | Not Applicable | Not Applicable | Phase I[15] | 71% of patients demonstrated PSA declines, with 36% showing declines of ≥50%.[15] |
Visualizing the Mechanisms and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the PSMA signaling pathway, a general experimental workflow for evaluating these therapies, and the distinct mechanisms of action.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of PSMA-targeted therapies. Specific parameters may vary between studies.
In Vitro Cytotoxicity Assay (MTT Assay for ADCs)
This assay determines the concentration of a therapeutic agent required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
PSMA-positive and PSMA-negative cancer cell lines
-
Complete cell culture medium
-
PSMA-targeted ADC (e.g., ARX517)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PSMA-positive and PSMA-negative cells into separate 96-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the cells and add the various concentrations of the ADC. Include untreated control wells.
-
Incubate the plates for a period of 72 to 120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[16]
-
Add the solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[2]
Radioligand Binding Assay
This assay measures the affinity of a radiolabeled ligand for its receptor.
Materials:
-
Cell membranes or whole cells expressing PSMA
-
Radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617)
-
Unlabeled competing ligand
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate the cell membranes or whole cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competing ligand in the assay buffer.[17]
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[17]
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is then analyzed to determine the IC50 of the competing ligand, from which the inhibition constant (Ki) can be calculated.[17]
Chromium-51 Release Assay for CAR-T Cell Cytotoxicity
This assay quantifies the ability of CAR-T cells to lyse target cancer cells.
Materials:
-
PSMA-positive target cancer cells
-
PSMA-targeted CAR-T cells (effector cells)
-
Chromium-51 (51Cr)
-
Culture medium
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Label the target cells with 51Cr for 1-2 hours.[18]
-
Wash the labeled target cells to remove excess 51Cr.
-
Co-culture the labeled target cells with the CAR-T effector cells at various effector-to-target (E:T) ratios in a 96-well plate.[18]
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).[19]
-
Incubate the plate for 4-24 hours.[20]
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.
References
- 1. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics [mdpi.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Facebook [cancer.gov]
- 4. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of ARX517, a Site-Specific Stable PSMA-Targeted Antibody–Drug Conjugate for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ambrx.com [ambrx.com]
- 8. Preclinical Characterization of ARX517, a Site-Specific Stable PSMA-Targeted Antibody-Drug Conjugate for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. poseida.com [poseida.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 19. revvity.com [revvity.com]
- 20. protocols.io [protocols.io]
Mipsagargin in Chemotherapy-Resistant Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mipsagargin, an investigational agent, with established therapies for chemotherapy-resistant prostate cancer. The content is based on available preclinical and clinical data, offering a resource for assessing its potential in a competitive landscape.
This compound: A Targeted Pro-Drug Approach
This compound is a first-in-class pro-drug that leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA) to deliver a potent cytotoxic agent directly to prostate cancer cells and the tumor neovasculature. PSMA is a protein that is highly expressed on the surface of prostate cancer cells.[1][2]
Mechanism of Action
The inactive form of this compound circulates in the bloodstream until it reaches the site of the tumor.[1] There, the PSMA enzyme cleaves a masking peptide, releasing the active drug, a thapsigargin analog named 12-ADT-Asp.[1][3] This active component inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to a surge in intracellular calcium levels.[1][2][4][5] This disruption of calcium homeostasis triggers programmed cell death, or apoptosis, in the cancer cells.[4][5][6]
Caption: this compound's mechanism of action.
Preclinical Efficacy of this compound
Preclinical studies utilizing prostate cancer xenograft models in mice have demonstrated the potential of this compound. In these studies, administration of this compound led to significant tumor regression.[7] For instance, a daily dose of 56 mg/kg for three consecutive days resulted in an average tumor regression of approximately 50% in LNCaP xenografts over a 30-day period.[7]
Clinical Evaluation of this compound
This compound has been evaluated in early-phase clinical trials for various solid tumors. A Phase I study (NCT01056029) in patients with advanced, refractory solid tumors established a recommended Phase II dose and characterized its safety profile.[3][8][9][10] While the drug was found to have acceptable tolerability, no objective clinical responses were observed according to RECIST criteria; however, prolonged disease stabilization was noted in a subset of patients.[9][10][11]
A Phase II trial (NCT01734681) designed to evaluate this compound in patients with chemotherapy-naïve metastatic castration-resistant prostate cancer was withdrawn prior to enrollment for reasons that have not been publicly detailed.
Safety Profile of this compound (Phase I)
The table below summarizes the most common treatment-related adverse events observed in the Phase I study of this compound in patients with advanced solid tumors.
| Adverse Event | Grade 1-2 | Grade 3-4 |
| Fatigue | 29.5% | 4.5% |
| Rash | 22.7% | 2.3% (DLT) |
| Nausea | 20.5% | 0% |
| Pyrexia (Fever) | 15.9% | 0% |
| Infusion-Related Reaction | 13.6% | 0% |
| Increased Creatinine | 11.4% | 4.5% (Reversible) |
| Data from the first-in-man Phase I clinical trial.[9][10] |
Established Therapies for Chemotherapy-Resistant Prostate Cancer
The treatment landscape for metastatic castration-resistant prostate cancer (mCRPC) that has progressed after docetaxel chemotherapy includes several approved agents with proven efficacy in large-scale Phase III clinical trials. These therapies represent the current standard of care against which new agents like this compound must be compared.
Key Alternatives:
-
Cabazitaxel: A second-generation taxane chemotherapy.
-
Abiraterone Acetate: An androgen biosynthesis inhibitor.
-
Enzalutamide: An androgen receptor inhibitor.
Comparative Efficacy of Standard Therapies
The following tables present the pivotal Phase III clinical trial data for the leading alternative treatments in patients with mCRPC who have previously received docetaxel.
Cabazitaxel (TROPIC Trial)
| Endpoint | Cabazitaxel + Prednisone | Mitoxantrone + Prednisone | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 15.1 months | 12.7 months | 0.70 (0.59-0.83) | <0.0001 |
| Median Progression-Free Survival | 2.8 months | 1.4 months | 0.74 (0.64-0.86) | <0.0001 |
| Data from the TROPIC study.[2][12] |
Abiraterone Acetate (COU-AA-301 Trial)
| Endpoint | Abiraterone + Prednisone | Placebo + Prednisone | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 15.8 months | 11.2 months | 0.74 (0.64-0.86) | <0.0001 |
| Median Radiographic PFS | 5.6 months | 3.6 months | 0.67 (0.58-0.78) | <0.0001 |
| Time to PSA Progression | 10.2 months | 6.6 months | 0.58 (0.46-0.73) | <0.0001 |
| Final analysis data from the COU-AA-301 study.[1][4] |
Enzalutamide (AFFIRM Trial)
| Endpoint | Enzalutamide | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 18.4 months | 13.6 months | 0.63 (0.53-0.75) | <0.001 |
| Median Radiographic PFS | 8.3 months | 2.9 months | 0.40 (0.35-0.47) | <0.001 |
| PSA Response Rate | 54% | 2% | - | <0.001 |
| Data from the AFFIRM study.[7][13][14] |
Experimental Protocols
This compound Phase I Trial (NCT01056029) Methodology
-
Study Design: A multicenter, open-label, dose-escalation Phase I trial.[8][11]
-
Patient Population: Patients with advanced solid tumors refractory to standard therapy.[8][10]
-
Treatment Regimen: this compound administered via intravenous infusion over 1 hour on days 1, 2, and 3 of a 28-day cycle.[8][10][11]
-
Dose Escalation: A modified Fibonacci schema was used to determine the maximum tolerated dose (MTD).[8][10]
-
Primary Objectives: To determine the MTD, dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D).[11]
-
Secondary Objectives: To evaluate the safety profile and document any evidence of anti-tumor activity using RECIST criteria.[11]
-
Pharmacokinetics: Plasma samples were analyzed to determine the pharmacokinetic profile of this compound.[8][10]
Caption: A generalized clinical trial workflow.
Conclusion
This compound presents a novel, targeted approach to cancer therapy with a well-defined mechanism of action and promising preclinical data in prostate cancer models. However, its clinical development for prostate cancer is at a very early stage, and a key Phase II trial was withdrawn. The available clinical data from a Phase I study in a general population of patients with advanced solid tumors indicate an acceptable safety profile but did not show objective tumor responses.
In stark contrast, alternative therapies such as cabazitaxel, abiraterone acetate, and enzalutamide have demonstrated significant survival benefits in large, randomized Phase III trials and are established standards of care for patients with chemotherapy-resistant prostate cancer.
For researchers and drug development professionals, this compound remains an interesting concept, particularly due to its unique targeting mechanism. However, a direct comparison of efficacy is not currently possible due to the lack of mature clinical data for this compound in this specific patient population. Future development would require robust clinical trials to demonstrate a benefit over or in combination with the current, highly effective standard-of-care treatments.
References
- 1. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of cabazitaxel on 2-year survival and palliation of tumour-related pain in men with metastatic castration-resistant prostate cancer treated in the TROPIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzalutamide Prolongs Prostate Cancer Survival After Chemotherapy Fails | MDedge [mdedge.com]
- 8. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours | Semantic Scholar [semanticscholar.org]
- 10. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cabazitaxel or mitoxantrone with prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC) previously treated with docetaxel: Estimating mean overall survival (OS) for health economic analyses from a phase III trial (TROPIC). - ASCO [asco.org]
- 13. Hormonal Therapy with Enzalutamide Increases Survival in Castrate-resistant Prostate Cancer after Chemotherapy - The ASCO Post [ascopost.com]
- 14. urotoday.com [urotoday.com]
Mipsagargin's Anti-Tumor Efficacy: A Comparative Analysis Across Preclinical and Clinical Models
A comprehensive review of the experimental data supporting the targeted anti-tumor effects of Mipsagargin, a first-in-class prodrug, reveals a consistent mechanism of action and promising, albeit varied, efficacy across different cancer models. This guide provides a detailed comparison of this compound's performance in prostate cancer, hepatocellular carcinoma, and glioblastoma, supported by experimental data and methodologies.
This compound (G-202) is a novel, targeted prodrug derived from thapsigargin, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1] Its design leverages the overexpression of prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells and on the tumor vasculature of many solid tumors.[2][3] this compound remains inert until it is activated at the tumor site by PSMA-mediated cleavage of a masking peptide, releasing its cytotoxic payload, 12-ADT-Asp.[1][2] This targeted delivery system aims to concentrate the drug's potent anti-tumor activity within the tumor microenvironment, thereby minimizing systemic toxicity.[2][4]
Mechanism of Action: Disrupting Calcium Homeostasis to Induce Apoptosis
The cytotoxic effect of this compound is initiated upon the release of its active analog, 12-ADT, which binds to and irreversibly inhibits the SERCA pump.[2][5] This inhibition disrupts intracellular calcium homeostasis, leading to a sustained elevation of cytosolic calcium levels.[5][6] The influx of calcium triggers the endoplasmic reticulum (ER) stress response and activates a calmodulin/calcineurin/calpain-dependent signaling cascade.[5][7] This ultimately leads to the opening of the mitochondrial permeability transition pore (MPTP), the release of cytochrome C, and the activation of caspases, culminating in apoptotic cell death.[5][7]
Comparative Efficacy in Preclinical Models
In vitro and in vivo preclinical studies have demonstrated this compound's potent and selective anti-tumor activity.
| Cancer Model | Cell Line | Key Findings | Reference |
| Prostate Cancer | LNCaP (PSMA-producing) | IC50 = 191 nM. Significant tumor regression (>50%) in LNCaP xenografts in mice with a 3-day course of 56 mg/kg/day. | [8] |
| Prostate Cancer | TSU (PSMA-nonproducing) | IC50 = 5351 nM (57-fold higher than LNCaP), demonstrating PSMA-dependent cytotoxicity. | [8] |
| Breast Cancer | MCF-7 | Evaluated in murine models, showing anti-tumor activity. | [9] |
| Renal Cancer | SN12C | Demonstrated anti-tumor effects in xenograft models. | [9] |
| Bladder Cancer | TSU-Pr1 | Showed anti-tumor activity in xenograft models. | [9] |
Cross-Validation in Clinical Trials
This compound has been evaluated in Phase I and II clinical trials across several solid tumor types, with a focus on those known to express PSMA on their neovasculature.
Hepatocellular Carcinoma (HCC)
A Phase II study evaluated this compound in patients with advanced HCC who had progressed on sorafenib.[9]
| Parameter | Finding | Reference |
| Dosing Regimen | 40 mg/m² intravenously on Days 1, 2, and 3 of a 28-day cycle. | [6][9] |
| Objective Response Rate | 0% | [9][10] |
| Best Response | Stable Disease: 63.2% (12 of 19 evaluable patients). | [6][9] |
| Median Time to Progression (TTP) | 134.0 days | [9][10] |
| Median Progression-Free Survival (PFS) | 129.0 days | [9][10] |
| Median Overall Survival (OS) | 205.0 days | [9][10] |
| Pharmacodynamic Effect | Mean 52% reduction in Ktrans (a measure of blood flow) in HCC lesions, suggesting disruption of tumor vasculature. | [9][11] |
| Common Adverse Events (Grade 1-2) | Increased blood creatinine (68.0%), fatigue (56.0%), nausea (44.0%). | [9][10] |
Glioblastoma (GBM)
A Phase II trial investigated this compound in patients with recurrent or progressive glioblastoma, a cancer type known for PSMA expression on its tumor endothelium.[12][13]
| Parameter | Finding | Reference |
| Dosing Regimen | Two regimens evaluated: 40 mg/m² on Days 1, 2, and 3; and 40 mg/m² on Day 1 and 66.8 mg/m² on Days 2 and 3 of a 28-day cycle. | [12][13] |
| Disease Stabilization | Observed in 22% (2 of 9 evaluable patients) in an initial cohort. In a later update, 3 of 11 evaluable patients showed at least stable disease (2 stable, 1 partial response). | [12][14] |
| 6-Month Progression-Free Survival | Met by one patient in an interim analysis. | [14] |
| Tolerability | Generally well-tolerated, with most adverse events being Grade 1 or 2. | [12][13] |
| Common Adverse Events | Reversible creatinine elevation, fatigue, rash, nausea/vomiting, headache. | [12][13] |
Prostate Cancer
A Phase II clinical trial was initiated to evaluate this compound in patients with newly diagnosed, treatment-naïve prostate cancer prior to surgery.[15][16]
| Parameter | Finding | Reference |
| Dosing Regimen | Intravenous infusion on the first three consecutive days of a 28-day cycle. | |
| Primary Endpoints | To evaluate the effect on perfusion and volume of the prostate. | |
| Status | The trial was initiated, with top-line results anticipated in mid-2017. Further published results from this specific trial are not detailed in the provided search results. |
Experimental Protocols
General Clinical Trial Workflow
The clinical evaluation of this compound followed a standard workflow for oncology drug trials, from patient selection to data analysis.
Phase II Study in Hepatocellular Carcinoma
-
Patient Population: Adult patients with progressive advanced HCC who had progressed on or were intolerant to sorafenib.[9][10]
-
Study Design: Open-label, single-arm, multicenter study.[9]
-
Intervention: this compound administered intravenously over 1 hour on Days 1, 2, and 3 of a 28-day cycle. Hydration with normal saline was provided post-infusion.[6][10]
-
Assessments: Time to disease progression (TTP), response rate (using RECIST criteria), progression-free survival (PFS), overall survival (OS), and safety.[9][17] Blood flow in hepatic lesions was evaluated using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).[9]
In Vitro Cell Viability Assays (General Methodology)
-
Cell Lines: PSMA-producing (e.g., LNCaP) and PSMA-nonproducing (e.g., TSU) cancer cell lines.[8]
-
Treatment: Cells are exposed to varying concentrations of this compound for a specified duration (e.g., 24-48 hours).[5]
-
Measurement: Cell viability is assessed using standard assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of viable cells.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the drug.
In Vivo Xenograft Studies (General Methodology)
-
Animal Model: Immunocompromised mice (e.g., BALB/c) are subcutaneously implanted with human tumor cells (e.g., LNCaP).[8]
-
Treatment: Once tumors reach a specified size, mice are treated with this compound (e.g., 56 mg/kg/day intravenously for 3 consecutive days) or a vehicle control.[8]
-
Measurement: Tumor volume is measured regularly (e.g., using calipers) over a period of time (e.g., 30-49 days).[8]
-
Analysis: Tumor growth inhibition or regression is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
The cross-validation of this compound's anti-tumor effects across various preclinical and clinical models underscores its targeted mechanism of action and its potential as a therapeutic agent for PSMA-expressing solid tumors. While objective responses have been limited in clinical trials, the consistent observation of disease stabilization and pharmacodynamic evidence of vascular disruption, particularly in challenging-to-treat cancers like advanced HCC and glioblastoma, is noteworthy.[9][12] The data strongly support the principle of PSMA-targeted prodrug activation as a viable strategy for cancer therapy. Future research may focus on combination therapies and patient selection based on PSMA expression levels to optimize the clinical benefit of this compound and similar next-generation thapsigargin-based prodrugs.[8][18]
References
- 1. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ATCT-18: PHASE II STUDY OF this compound (G-202), A PSMA-ACTIVATED PRODRUG TARGETING THE TUMOR ENDOTHELIUM, IN ADULT PATIENTS WITH RECURRENT OR PROGRESSIVE GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Inspyr begins Phase II trial of this compound to treat prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Inspyr Announces The Initiation Of A Phase 2 Clinical Trial Of this compound For Newly Diagnosed Prostate Cancer Patients - BioSpace [biospace.com]
- 17. researchgate.net [researchgate.net]
- 18. firstwordpharma.com [firstwordpharma.com]
Comparative Analysis of Mipsagargin and Other SERCA Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Mipsagargin and other prominent inhibitors of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. The SERCA pump is a critical regulator of intracellular calcium (Ca2+) homeostasis, making it a significant therapeutic target for various diseases, particularly cancer. By inhibiting SERCA, these compounds disrupt Ca2+ storage in the endoplasmic reticulum (ER), leading to elevated cytosolic Ca2+, ER stress, and ultimately, apoptosis. This guide will objectively compare the mechanisms, potency, and clinical development of these inhibitors, supported by experimental data and detailed protocols.
Introduction to SERCA Pump Inhibitors
The SERCA pump actively transports Ca2+ ions from the cytosol into the ER lumen, maintaining a low cytosolic Ca2+ concentration essential for normal cellular signaling.[1][2] Sustained inhibition of this pump triggers the Unfolded Protein Response (UPR) and apoptotic pathways, a mechanism that can be exploited to eliminate cancer cells.[3][4] Several molecules have been identified that inhibit SERCA, with the most notable being Thapsigargin (TG). However, the high potency and lack of specificity of TG lead to significant systemic toxicity, limiting its therapeutic use.[3] This has driven the development of targeted approaches, exemplified by this compound.
This compound: A Targeted Prodrug Approach
This compound (G-202) is a novel, first-in-class prodrug designed to deliver a potent SERCA inhibitor specifically to the tumor microenvironment.[2][5]
-
Mechanism of Action: this compound consists of a cytotoxic analog of thapsigargin, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide mask.[6][7][8] This prodrug form is inactive and water-soluble, allowing for intravenous administration.[9][10] The key to its targeted action lies in the peptide, which is specifically designed to be cleaved by Prostate-Specific Membrane Antigen (PSMA).[2][5][6]
-
Tumor-Specific Activation: PSMA is a type II membrane peptidase that is highly overexpressed on the surface of prostate cancer cells and in the neovasculature of most solid tumors, but not in normal blood vessels.[6][7] Upon reaching the tumor site, PSMA cleaves the masking peptide, releasing the active, lipophilic 12-ADT analog (12-ADT-Asp).[2][6][7] This active moiety then rapidly enters nearby tumor cells and potently inhibits the SERCA pump.[11]
-
Therapeutic Advantage: This targeted activation allows for high concentrations of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues, thereby avoiding the systemic toxicity associated with untargeted inhibitors like thapsigargin.[6][7] this compound has been evaluated in Phase I and II clinical trials for various advanced solid tumors, including hepatocellular carcinoma, glioblastoma, and prostate cancer.[2][7][12][13][14]
Other Key SERCA Pump Inhibitors
Several other compounds are widely used in research to study SERCA function. These serve as important benchmarks for evaluating novel inhibitors like this compound.
-
Thapsigargin (TG): A sesquiterpene lactone extracted from the plant Thapsia garganica, Thapsigargin is the most well-known and potent SERCA inhibitor.[15][16][17] It acts as a non-competitive and essentially irreversible inhibitor, binding with sub-nanomolar affinity to the pump and locking it in a Ca2+-free (E2) conformation.[16][17][18] Its high potency and broad activity make it a powerful research tool but also highly toxic, precluding its direct use as a systemic cancer therapeutic.[3][19]
-
Cyclopiazonic Acid (CPA): A mycotoxin produced by Aspergillus and Penicillium fungi, CPA is a specific and reversible inhibitor of SERCA.[17][20] It is believed to interfere with the conformational changes related to Ca2+ transport.[20][21] Unlike thapsigargin, its effects can be washed out, making it useful for studying the dynamic regulation of Ca2+ stores.[21]
-
2,5-di-tert-butylhydroquinone (BHQ): BHQ is a synthetic, reversible SERCA inhibitor.[22][23][24][25] It disrupts the gating function of the pump, preventing Ca2+ from reaching its binding sites.[22][23] While it is a potent inhibitor, some studies suggest that BHQ is not entirely specific to SERCA and can have other effects, such as influencing Ca2+ leakage from internal stores and affecting plasma membrane Ca2+ channels.[24]
Quantitative Data Comparison
The following tables summarize the key characteristics and potency of this compound and other SERCA inhibitors.
Table 1: General Characteristics and Mechanism of Action
| Inhibitor | Type / Origin | Mechanism of Action | Reversibility | Target Specificity |
| This compound | Prodrug of Thapsigargin Analog | Inactive Prodrug: Activated by PSMA cleavage at the tumor site to release the active 12-ADT-Asp moiety, which inhibits the SERCA pump.[2][5][6] | Irreversible (active form) | Tumor-Specific: Targets PSMA-expressing cells and tumor neovasculature.[6][7] |
| Thapsigargin | Natural Product (Sesquiterpene lactone) | Non-competitive inhibitor; binds and locks SERCA in a conformation that prevents Ca2+ transport.[16][18] | Essentially Irreversible[18] | Non-specific: Inhibits all SERCA isoforms in all cell types.[18] |
| Cyclopiazonic Acid (CPA) | Natural Product (Mycotoxin) | Specific inhibitor that interferes with ATP-induced conformational changes related to Ca2+ transport.[20] | Reversible | Specific for SERCA pump but acts on all isoforms.[17][20] |
| 2,5-di-tert-butylhydroquinone (BHQ) | Synthetic | Disrupts the gating function of the pump, preventing Ca2+ from reaching its binding sites.[22][23] | Reversible | Less Specific: Primarily a SERCA inhibitor, but may have off-target effects on other Ca2+ channels.[24] |
Table 2: Potency of SERCA Inhibitors
| Inhibitor | IC50 (SERCA Inhibition) | EC50 (Cell Killing) | Notes |
| This compound | N/A (Prodrug) | IC50 = 191 nM (PSMA-negative cells) vs. 5351 nM (PSMA-positive LNCaP cells).[5] | The higher IC50 in PSMA-positive cells reflects the conversion to the active drug. The active 12-ADT analog has an EC50 <100 nM.[9][10][11] |
| Thapsigargin | Sub-nanomolar range[17] | 50-100 nM (Prostate Cancer Cells)[10][11][26] | Highly potent inhibitor across all cell types. |
| BHQ | ~400 nM[22][23] | Varies by cell line | Potent but generally less so than Thapsigargin. |
| CPA | Varies by condition (nM to low µM range) | Varies by cell line | Specific but moderately potent compared to Thapsigargin. |
Signaling Pathways and Experimental Workflows
This compound Activation and Mechanism
The diagram below illustrates the targeted activation of this compound and its subsequent mechanism of action.
Caption: Workflow of this compound's tumor-specific activation and induction of apoptosis.
General Pathway of SERCA Inhibition-Induced Cell Death
Inhibition of the SERCA pump by any of these agents initiates a common signaling cascade leading to cell death.
Caption: Signaling cascade initiated by SERCA pump inhibition, leading to apoptosis.
Experimental Protocols
SERCA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA to determine the inhibitory potential of a compound.
-
Principle: An enzyme-coupled assay is commonly used. The hydrolysis of ATP by SERCA produces ADP, which is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of SERCA activity is directly proportional to the decrease in NADH absorbance at 340 nm.[27]
-
Methodology:
-
Preparation: Isolate ER/SR microsomes containing SERCA from tissue or cell culture.[28]
-
Reaction Mixture: Prepare a reaction buffer containing MOPS or Tris buffer, MgCl2, KCl, CaCl2, EGTA (to buffer free Ca2+), ATP, PEP, NADH, PK, LDH, and a Ca2+ ionophore (e.g., A23187) to prevent Ca2+ gradient formation.[27]
-
Assay:
-
Add microsomal protein to the reaction mixture in a microplate.
-
Add varying concentrations of the SERCA inhibitor (e.g., Thapsigargin, BHQ) or vehicle control.
-
Monitor the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer.[27]
-
-
Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Measurement of Cytosolic Ca2+ Concentration
This protocol assesses the direct cellular consequence of SERCA inhibition.
-
Principle: Cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, its fluorescence intensity increases dramatically.
-
Methodology:
-
Cell Culture: Plate cells of interest (e.g., PC3 prostate cancer cells) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with 1-5 µM Fluo-4 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.[29]
-
Wash: Gently wash the cells to remove excess extracellular dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped with an appropriate filter set.
-
Experiment: Acquire a baseline fluorescence reading. Perfuse the cells with a buffer containing the SERCA inhibitor and record the change in fluorescence intensity over time.[30]
-
Analysis: Quantify the change in fluorescence relative to the baseline to determine the increase in cytosolic Ca2+.
-
Experimental Workflow for Inhibitor Evaluation
The logical flow for testing a novel SERCA inhibitor from in vitro characterization to cellular effects.
Caption: A typical experimental workflow for evaluating novel SERCA pump inhibitors.
Conclusion
The inhibition of the SERCA pump is a validated strategy for inducing cell death, with significant potential in oncology. While potent, non-specific inhibitors like Thapsigargin are invaluable as research tools, their clinical application is hampered by severe toxicity. This compound represents a significant advancement by employing a prodrug strategy that leverages the tumor-specific enzyme PSMA for targeted activation. This approach concentrates the cytotoxic effect within the tumor microenvironment, aiming to enhance the therapeutic index. The comparative data show that while the active component of this compound is a highly potent SERCA inhibitor akin to Thapsigargin, its innovative delivery system sets it apart as a promising clinical candidate. Future research will likely focus on developing further targeted prodrugs for SERCA and other essential cellular targets to create more effective and safer cancer therapies.
References
- 1. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. This compound | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: The Beginning-Not the End-of Thapsigargin Prodrug-Based Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inspyr begins Phase II trial of this compound to treat prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Inspyr Announces The Initiation Of A Phase 2 Clinical Trial Of this compound For Newly Diagnosed Prostate Cancer Patients - BioSpace [biospace.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. agscientific.com [agscientific.com]
- 16. Thapsigargin - Wikipedia [en.wikipedia.org]
- 17. Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The SERCA pump as a therapeutic target: making a "smart bomb" for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclopiazonic acid is a specific inhibitor of the Ca2+-ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclopiazonic acid is a sarcoplasmic reticulum Ca(2+)-pump inhibitor of rat aortic muscle - Deng - Acta Pharmacologica Sinica [chinaphar.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. 2,5-Di-tert-butylhydroquinone (Standard) | SERCA Inhibitor | MedChemExpress [medchemexpress.eu]
- 24. selleckchem.com [selleckchem.com]
- 25. tBuBHQ (BHQ), Sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor (CAS 88-58-4) | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. Inhibition and conformational change of SERCA3b induced by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) activity is required for V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Validating PSMA as a Predictive Biomarker for Mipsagargin Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prostate-Specific Membrane Antigen (PSMA) as a predictive biomarker for the response to Mipsagargin, a targeted prodrug for cancer therapy. We will delve into the experimental data supporting this validation, compare it with alternative biomarkers, and provide detailed methodologies for the key experiments cited.
This compound's Mechanism of Action: A PSMA-Targeted Approach
This compound is a prodrug of a thapsigargin analog, a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] Its innovative design leverages the enzymatic activity of PSMA, which is highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2][3]
The inactive form of this compound is administered intravenously. At the tumor site, the PSMA enzyme cleaves a masking peptide on this compound, releasing the active cytotoxic agent, 12-ADT-Asp.[1][2] This active agent then blocks the SERCA pump, leading to an increase in cytosolic calcium, which in turn induces apoptosis (programmed cell death) in the tumor cells and disrupts the tumor's blood supply.[1][2]
Correlating PSMA Expression with this compound Response: The Evidence
The central hypothesis for PSMA as a predictive biomarker is that higher levels of PSMA expression on tumor cells will lead to more efficient activation of this compound and, consequently, a better therapeutic response. While extensive quantitative data directly correlating PSMA expression levels with this compound response is limited in publicly available literature, preliminary findings from clinical trials are encouraging.
A phase II clinical trial of this compound in patients with recurrent or progressive glioblastoma reported that all three patients who demonstrated a response (stable disease or partial response) had tumors with ">2+ staining" for PSMA on immunohistochemistry (IHC).[4] This suggests a positive correlation between PSMA expression and clinical benefit.
To illustrate the potential for quantitative analysis, the following table presents hypothetical data based on the type of analysis that would be performed to validate PSMA as a predictive biomarker.
| Patient ID | Tumor Type | PSMA Expression (IHC H-Score) | This compound Response (RECIST 1.1) | Change in Tumor Size |
| 001 | Prostate Cancer | 250 | Partial Response | -45% |
| 002 | Glioblastoma | 180 | Stable Disease | +5% |
| 003 | Hepatocellular Carcinoma | 50 | Progressive Disease | +30% |
| 004 | Prostate Cancer | 300 | Complete Response | -100% |
| 005 | Glioblastoma | 100 | Progressive Disease | +25% |
Note: This table is for illustrative purposes only and does not represent actual patient data from this compound trials.
Comparison with Alternative Predictive Biomarkers
While PSMA is a promising biomarker for this compound, other biomarkers are being investigated for PSMA-targeted therapies and other cancer treatments. For PSMA-targeted radionuclide therapies, such as Lutetium-177 PSMA, high PSMA uptake on PET scans, as measured by the maximum standardized uptake value (SUVmax), has been shown to correlate with a better response.
| Biomarker | Methodology | Application | Advantages | Disadvantages |
| PSMA Expression (IHC) | Immunohistochemistry | This compound, other PSMA-targeted therapies | Direct measure of protein on tumor cells | Semi-quantitative, potential for observer variability |
| PSMA Expression (PET) | PET/CT Imaging | PSMA-targeted radionuclide therapies | Whole-body, non-invasive, quantitative (SUVmax) | Indirect measure of protein expression |
| Androgen Receptor (AR) Splice Variant 7 (AR-V7) | RT-PCR from circulating tumor cells | Androgen receptor-directed therapies | Predicts resistance to specific therapies | Not directly applicable to this compound |
| Homologous Recombination Repair (HRR) Gene Mutations (e.g., BRCA1/2) | Next-Generation Sequencing | PARP inhibitors | Identifies patients likely to respond to a specific drug class | Not relevant to this compound's mechanism |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation of any biomarker. Below are the methodologies for the key experiments cited in the context of this compound and PSMA.
PSMA Expression Analysis by Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm thick) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Antibody Incubation: Sections are incubated with a primary antibody specific for PSMA.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen to visualize the antibody binding.
-
Scoring: PSMA expression is semi-quantitatively assessed using a scoring system, such as the H-score, which considers both the intensity of staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells.
Tumor Response Assessment using RECIST 1.1
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for assessing changes in tumor burden in clinical trials.[1][2][5][6][7]
-
Baseline Assessment: At the start of the trial, all measurable tumor lesions are identified and their longest diameters are recorded. Up to five target lesions (maximum of two per organ) are selected for tracking.
-
Follow-up Assessments: Tumor measurements are repeated at predefined intervals during treatment.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Conclusion
The available evidence strongly suggests that PSMA is a viable and promising predictive biomarker for response to this compound. The mechanism of action of this compound is intrinsically linked to the presence of PSMA at the tumor site. While more extensive quantitative data from this compound-specific trials are needed to establish a definitive predictive cutoff, the preliminary findings and the wealth of data from other PSMA-targeted therapies provide a strong rationale for its use in patient selection and for guiding future clinical trial designs. Continued research focusing on standardized, quantitative assessment of PSMA expression will be crucial in fully realizing the potential of this personalized medicine approach.
References
- 1. project.eortc.org [project.eortc.org]
- 2. mediantechnologies.com [mediantechnologies.com]
- 3. ascopubs.org [ascopubs.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECIST 1.1 – RECIST [recist.eortc.org]
A Head-to-Head Comparison: Mipsagargin vs. PSMA-Targeted Radioligand Therapy
In the evolving landscape of targeted cancer therapies, particularly for malignancies expressing Prostate-Specific Membrane Antigen (PSMA), two distinct therapeutic modalities have emerged: Mipsagargin, a PSMA-activated cytotoxic prodrug, and PSMA-targeted radioligand therapy (RLT), which delivers localized radiation to tumor cells. This guide provides a comprehensive, data-driven comparison of these two approaches to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | PSMA-Targeted Radioligand Therapy (177Lu-PSMA-617) |
| Therapeutic Agent | Prodrug of thapsigargin analog (12-ADT) | Radionuclide (Lutetium-177) linked to a PSMA-binding ligand |
| Mechanism of Action | Inhibition of SERCA pump, leading to apoptosis | DNA damage induced by beta-particle radiation |
| Target Activation | Enzymatic cleavage of a masking peptide by PSMA | Binding of the ligand to PSMA on the cell surface |
| Clinical Development Stage | Phase II trials completed | Phase III trials completed; FDA approved |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound and the pivotal VISION trial for 177Lu-PSMA-617. It is crucial to note that these data are not from direct head-to-head trials and involve different patient populations and tumor types, thus precluding a direct statistical comparison.
Table 1: Efficacy Data
| Parameter | This compound (Phase II, Hepatocellular Carcinoma)[1][2][3] | 177Lu-PSMA-617 (Phase III VISION, mCRPC)[4][5][6][7][8] |
| Patient Population | Advanced Hepatocellular Carcinoma (post-sorafenib) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Number of Patients | 25 | 831 |
| Median Time to Progression (TTP) / Radiographic Progression-Free Survival (rPFS) | 4.2 - 4.5 months (TTP) | 8.7 months (rPFS) |
| Median Overall Survival (OS) | 6.8 months | 15.3 months |
| Objective Response Rate (ORR) | 0% | Not a primary endpoint, but other measures of response were significant |
| Disease Control Rate (DCR) | 63% (Stable Disease) | Not explicitly reported as DCR, but significant delay in progression observed |
Table 2: Safety and Tolerability - Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | This compound (Phase I/II)[2][3][9] | 177Lu-PSMA-617 (Phase III VISION)[6][7][10] |
| Fatigue | 56% | 43.1% |
| Increased Blood Creatinine | 68% | Not reported as a leading event |
| Nausea | 44% | 35.3% |
| Dry Mouth | Not reported as a leading event | 38.8% |
| Anemia | Not reported as a leading event | Grade ≥3: 12.9% |
| Thrombocytopenia | Grade 4: One patient (DLT) | Grade ≥3: 7.9% |
| Rash | Grade 3: One patient (DLT) | Not reported as a leading event |
Mechanism of Action
This compound: Disrupting Calcium Homeostasis
This compound is a prodrug that specifically targets cells expressing PSMA, which is found on the surface of prostate cancer cells and the neovasculature of many solid tumors.[4][11] The prodrug consists of a cytotoxic analog of thapsigargin, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide that masks its activity.[4] Upon encountering PSMA, the enzyme cleaves the masking peptide, releasing the active 12-ADT.[12] 12-ADT then potently and irreversibly inhibits the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[13][14][15][16] This inhibition disrupts cellular calcium homeostasis, leading to elevated cytosolic calcium levels and subsequent induction of apoptosis.[4][13]
References
- 1. GenSpera Announces Positive Phase II Data for Investigational Agent this compound [prnewswire.com]
- 2. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISION Trial: Lu-177–PSMA-617 Radioligand Therapy Prolongs Survival in Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 6. urotoday.com [urotoday.com]
- 7. novartis.com [novartis.com]
- 8. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics [mdpi.com]
- 14. Thapsigargin inhibits contraction and Ca2+ transient in cardiac cells by specific inhibition of the sarcoplasmic reticulum Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Evaluating Mipsagargin's Efficacy in Low PSMA-Expressing Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mipsagargin's efficacy, particularly in tumors with low expression of its target, the Prostate-Specific Membrane Antigen (PSMA). We will delve into the available experimental data, compare its performance with alternative therapeutic strategies, and provide detailed methodologies for key experiments to support further research and development in this area.
This compound: Mechanism of Action and Rationale for PSMA-Targeted Therapy
This compound is a prodrug of thapsigargin, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1] In its prodrug form, this compound is inactive. It is designed to be activated specifically at the tumor site by the enzymatic activity of PSMA, which is a transmembrane protein highly expressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors.[2][3][4]
Upon cleavage by PSMA, the active form of thapsigargin is released, leading to a disruption of calcium homeostasis within the cancer cell. This disruption triggers endoplasmic reticulum stress and ultimately induces apoptosis (programmed cell death).[1][4][5] The rationale behind this targeted approach is to deliver a highly cytotoxic agent directly to the tumor, thereby minimizing systemic toxicity.[3]
Signaling Pathway of this compound Activation and Action
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Activation Protein-Targeted Radioligand Therapy for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mipsagargin clinical benefit compared to existing glioblastoma treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mipsagargin, an investigational prodrug, against established treatments for recurrent glioblastoma multiforme (GBM). The information is based on available clinical trial data and is intended to inform research and development efforts in neuro-oncology.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a standard of care involving surgery, radiation, and chemotherapy.[1] For recurrent GBM, treatment options are limited and offer modest efficacy. This compound, a novel thapsigargin-based prodrug, has been evaluated in a Phase II clinical trial for recurrent GBM. This guide compares the preliminary efficacy data of this compound with the established clinical benefits of standard-of-care treatments for recurrent GBM, namely temozolomide, bevacizumab, and lomustine. Due to the absence of head-to-head trials, this comparison is based on data from separate clinical studies. The available data for this compound is from an incomplete Phase II trial, and thus should be interpreted with caution.
This compound: Mechanism of Action
This compound is a prodrug that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of tumor-associated blood vessels in glioblastoma.[2] The prodrug consists of a cytotoxic payload, a derivative of thapsigargin (12ADT), linked to a peptide that masks its activity.[2] Upon reaching the tumor vasculature, the PSMA enzyme cleaves the peptide, releasing the active 12ADT into the endothelial cells of the tumor's blood supply.[2] This targeted delivery system aims to concentrate the cytotoxic agent within the tumor microenvironment, thereby minimizing systemic toxicity.[2]
Signaling Pathway of this compound
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Mipsagargin
For researchers, scientists, and drug development professionals handling mipsagargin, a potent thapsigargin-based cytotoxic prodrug, ensuring its proper disposal is a critical final step in the experimental workflow.[1][2][3] Adherence to stringent disposal protocols is paramount to mitigate risks to both personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and associated waste.
This compound is classified as a cytotoxic agent, and as such, all materials that come into contact with it must be treated as hazardous waste.[4][5] This includes unused product, empty vials, contaminated personal protective equipment (PPE), and any labware used during its handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn, including a lab coat, safety goggles, and nitrile gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood or biological safety cabinet to prevent inhalation of any aerosols. A spill kit specifically for cytotoxic agents should be readily accessible.[6]
Step-by-Step Disposal Protocol
-
Segregation of Waste: All this compound-contaminated materials must be segregated from regular laboratory trash. This includes, but is not limited to:
-
Unused or expired this compound
-
Empty this compound vials
-
Contaminated sharps (needles, syringes, etc.)
-
Contaminated labware (pipette tips, tubes, flasks, etc.)
-
Contaminated PPE (gloves, lab coats, etc.)
-
-
Waste Containment:
-
Sharps: All contaminated sharps must be immediately placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[4] These containers are typically color-coded (often purple or yellow) to indicate cytotoxic waste.
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, lab coats, and labware, should be collected in thick, leak-proof plastic bags or containers designated for cytotoxic waste. These should also be clearly labeled with the cytotoxic symbol.[6]
-
Liquid Waste: Unused this compound solutions should not be disposed of down the drain or mixed with other chemical waste streams unless specifically permitted by institutional guidelines. Collect liquid waste in a dedicated, sealed, and clearly labeled container.
-
-
Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all surfaces.
-
Use a deactivating solution if one is approved by your institution for thapsigargin analogs. Since no single agent is known to deactivate all cytotoxic drugs, the primary method of decontamination is the physical removal of the agent.[7]
-
Wipe down surfaces with a suitable detergent and water. All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic waste.[6]
-
-
Labeling and Storage:
-
All waste containers must be clearly and securely labeled as "Cytotoxic Waste" and may require additional hazard symbols as per institutional and national regulations.[5]
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for final disposal.
-
-
Final Disposal:
-
The final disposal of cytotoxic waste must be in accordance with all local, state, and federal regulations.
-
High-temperature incineration is the preferred method for the destruction of cytotoxic waste.[4][8]
-
Arrange for collection and disposal by a licensed hazardous waste management company. Maintain all records of waste disposal as required by your institution.
-
Key Disposal Considerations
| Parameter | Guideline |
| Waste Classification | Cytotoxic/Hazardous Waste |
| PPE Requirement | Lab coat, safety goggles, nitrile gloves |
| Work Environment | Chemical fume hood or biological safety cabinet |
| Solid Waste Containment | Labeled, leak-proof bags or containers for cytotoxic waste |
| Sharps Containment | Labeled, puncture-proof cytotoxic sharps container |
| Liquid Waste Containment | Labeled, sealed container; DO NOT pour down the drain |
| Decontamination | Detergent and water; dispose of cleaning materials as cytotoxic waste[6] |
| Final Disposal Method | High-temperature incineration by a licensed facility[4][8] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. patientpower.info [patientpower.info]
Essential Safety and Logistical Information for Handling Mipsagargin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Mipsagargin, a potent, targeted pro-drug of thapsigargin. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is a cytotoxic agent that, upon activation, inhibits the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump, leading to apoptosis.[1][2] As a hazardous compound, all handling and disposal must be conducted with the utmost care and in accordance with institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound and its parent compound, thapsigargin, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[3][4]
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves at all times when handling this compound. Change gloves immediately if contaminated, torn, or punctured. Routinely change gloves every hour during continuous work. |
| Body Protection | Solid-Front Laboratory Coat | A disposable, solid-front gown made of a low-permeability fabric is required. Cuffed sleeves are recommended to provide a barrier with inner gloves. Do not wear outside the designated handling area.[5] |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over safety glasses when there is a significant risk of splashes, such as during reconstitution or dilutions of the compound. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection should be used when handling powdered this compound or when there is a potential for aerosol generation. All respiratory protection requires proper fit-testing and training. |
Operational Plans: Handling and Preparation
All procedures involving this compound must be performed in a designated controlled area to minimize the risk of contamination and exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including reconstitution, dilution, and aliquoting, must be conducted within a certified chemical fume hood to protect against inhalation of aerosols or powders.[3]
-
Plastic-Backed Absorbent Liners: Work surfaces inside the fume hood should be covered with disposable, plastic-backed absorbent liners to contain any spills. These liners should be disposed of as hazardous waste after use.
Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the designated chemical fume hood by lining the work surface with a new plastic-backed absorbent liner.
-
Reconstitution and Dilution:
-
Carefully open the vial containing this compound inside the chemical fume hood.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.[6]
-
Slowly add the desired solvent to the vial, pointing the needle towards the side of the vial to avoid frothing or aerosolization.
-
Gently swirl the vial to dissolve the compound completely. Avoid shaking, which can generate aerosols.
-
-
Use in Experiments: When adding this compound to cell cultures or other experimental systems, perform the transfer within the chemical fume hood.
-
Post-Handling: After completing the work, wipe down all surfaces within the chemical fume hood with a suitable decontamination solution (see below). Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The inner gloves should be the last item of PPE to be removed. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
This compound and all materials that have come into contact with it must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[6]
| Waste Type | Disposal Container | Procedure |
| Unused/Expired this compound | Black RCRA Hazardous Waste Container | Dispose of any unused or expired this compound in its original or a securely sealed container within a designated black RCRA hazardous waste container.[6] |
| Contaminated Sharps | Black Bulk Waste Sharps Container | Syringes with any residual this compound, needles, and other contaminated sharps must be placed directly into a black bulk hazardous waste sharps container. Do not place in standard red sharps containers unless the drug has been 100% used with no visible residue.[6] |
| Contaminated Labware | Yellow Trace Waste Container or Lined Hazardous Waste Bin | Pipette tips, centrifuge tubes, vials, and other disposable labware contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container lined with a yellow chemotherapy waste bag. |
| Contaminated PPE | Yellow Trace Waste Container or Lined Hazardous Waste Bin | All disposable PPE, including gloves, lab coats, and absorbent liners, must be disposed of in a designated hazardous waste container lined with a yellow chemotherapy waste bag immediately after use.[6] |
Experimental Protocols and Data
In Vitro IC50 Values
The following table summarizes the in vitro potency of this compound against different cell lines.
| Cell Line | PSMA Status | IC50 (nM) |
| LNCaP | Producing | 191 |
| TSU | Non-producing | 5351 |
Data sourced from MedchemExpress.[7]
Preclinical Dosing in Mice
The following table outlines a dosing regimen used in preclinical studies with LNCaP xenografts in mice.
| Compound | Dose | Administration Route | Frequency | Duration | Outcome |
| This compound | 56 mg/kg/day | Intravenous | Daily | 3 consecutive days | ~50% average tumor regression over 30 days |
Data sourced from MedchemExpress.[7]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound is a prodrug that is activated by Prostate-Specific Membrane Antigen (PSMA), which is often overexpressed in the neovasculature of solid tumors.[1][8] Upon cleavage of its masking peptide by PSMA, the active form of the drug, an analog of thapsigargin, is released.[2][8] This active compound potently inhibits the SERCA pump in the endoplasmic reticulum, leading to a disruption of calcium homeostasis and ultimately inducing apoptosis.[1][2]
Caption: this compound activation and mechanism of action.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound.
Caption: Workflow for in vitro testing of this compound.
References
- 1. This compound, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jefferson.edu [jefferson.edu]
- 4. A Phase II, Multicenter, Single-Arm Study of this compound (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
